1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2-nitroimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-3(4(9)10)2-6-5(7)8(11)12/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYPTUROVHPXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476411 | |
| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-55-5 | |
| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Functionalized Nitroimidazole
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a member of the nitroimidazole class of compounds, a scaffold of significant interest in medicinal chemistry. Nitroimidazoles are known for their diverse biological activities, including antibacterial, antiprotozoal, and anticancer effects. The unique electronic properties conferred by the nitro group, coupled with the versatile chemistry of the imidazole ring and the carboxylic acid functionality, make this molecule a valuable building block in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | |
| Appearance | White to light yellow solid | |
| Boiling Point (Predicted) | 493.9 ± 37.0 °C | |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.44 ± 0.26 | |
| Flash Point | 161 °C | |
| Storage | Sealed in dry, room temperature |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Nitration of 1-Methylimidazole:
-
Dissolve 1-methylimidazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the 1-methyl-2-nitroimidazole intermediate.
-
Filter, wash with cold water, and dry the intermediate product.
-
-
Carboxylation at the 5-position:
-
Method A: Grignard Reaction: Convert a 5-halo-1-methyl-2-nitroimidazole precursor to a Grignard reagent using magnesium metal in an anhydrous ether solvent. Bubble dry carbon dioxide gas through the Grignard solution. Acidify the reaction mixture to protonate the carboxylate and yield the desired carboxylic acid.
-
Method B: Oxidation: If a suitable precursor with a 5-position substituent (e.g., a methyl or hydroxymethyl group) is available, perform an oxidation reaction. For instance, oxidation of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol using an oxidizing agent like potassium permanganate or chromic acid would yield the carboxylic acid.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by techniques like melting point determination and High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
-
Imidazole Ring Proton: A singlet is expected for the proton at the C4 position of the imidazole ring.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the carboxylic acid carbonyl carbon.
-
Imidazole Ring Carbons: Signals corresponding to the carbon atoms of the imidazole ring. The carbon bearing the nitro group (C2) would be significantly deshielded.
-
N-Methyl Carbon: A signal for the carbon of the N-methyl group.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.
-
N-O Stretch: Strong absorption bands in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) characteristic of the nitro group.
-
C=N and C=C Stretches: Absorptions in the fingerprint region corresponding to the imidazole ring.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the nitro-substituted imidazole ring and the carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions of this functional group:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. This is a common derivatization strategy to modify the pharmacokinetic properties of a drug candidate.
-
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce an amide derivative. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride.
Reactions Involving the Nitro Group
The nitro group plays a crucial role in the biological activity of many nitroimidazoles and also governs some of its chemical reactivity.
-
Reduction to an Amino Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation dramatically alters the electronic properties of the imidazole ring and can be a key step in the synthesis of other derivatives. The resulting 5-amino-1-methyl-1H-imidazole-2-carboxylic acid would be a versatile intermediate.
Reactivity of the Imidazole Ring
The imidazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the electron-withdrawing nitro group. This generally makes the ring less susceptible to electrophilic aromatic substitution than unsubstituted imidazole.
Biological Activity and Applications in Drug Development
Nitroimidazoles are a well-established class of antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group under the hypoxic conditions found in anaerobic bacteria and protozoa, as well as in solid tumors. This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death.
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural features suggest potential as:
-
An Intermediate for Novel Antimicrobials: The carboxylic acid group provides a convenient handle for the synthesis of a library of ester and amide derivatives. These derivatives can be screened for enhanced activity against various pathogens, improved pharmacokinetic profiles, or reduced toxicity.
-
A Hypoxia-Selective Agent: The nitroimidazole core makes it a candidate for development as a hypoxia-activated prodrug for cancer therapy or as an imaging agent for hypoxic tumors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug development. Its synthesis, while not explicitly detailed, can be achieved through established organic chemistry methodologies. The presence of the nitroimidazole core, combined with a reactive carboxylic acid handle, provides a rich platform for the generation of novel derivatives with tailored biological activities. Further research into the specific biological profile and optimization of its derivatives could lead to the development of new therapeutic agents.
References
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a nitro group for potential bioreductive activation and a carboxylic acid handle for further functionalization, makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly hypoxia-activated prodrugs. This guide provides a comprehensive overview of the primary synthetic pathway to this molecule, starting from commercially available materials. Each step is detailed with an emphasis on the underlying chemical principles, reaction mechanisms, and practical considerations necessary for successful execution. An alternative synthetic route is also presented, offering flexibility in process development. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.
PART 1: Primary Synthesis Pathway: A Step-wise Approach
The most direct and logical approach to constructing this compound involves a three-step sequence starting from Ethyl 1H-imidazole-5-carboxylate. This pathway sequentially installs the required substituents onto the imidazole core.
Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule reveals a clear and logical path forward. The final carboxylic acid can be obtained from the saponification of its corresponding ethyl ester. The nitro group at the C-2 position can be installed via electrophilic nitration of the 1-methylimidazole ester intermediate. This intermediate, in turn, is accessible through the N-methylation of a commercially available imidazole ester.
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid biological activity
An In-depth Technical Guide to the Predicted Biological Activity of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa, and its emerging potential in oncology. This technical guide focuses on a specific, yet underexplored, member of this class: This compound (CAS 50700-55-5). While direct biological data for this compound is sparse in publicly available literature, its structural features—a 2-nitroimidazole core combined with a carboxylic acid moiety—provide a strong basis for predicting its biological activities and outlining a comprehensive research and development pathway. This document synthesizes information from closely related analogues to propose potential mechanisms of action, detailed experimental protocols for validation, and future research directions.
Compound at a Glance
| Property | Value |
| IUPAC Name | 3-methyl-2-nitroimidazole-4-carboxylic acid |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| CAS Number | 50700-55-5 |
Introduction: The Scientific Rationale
The imidazole ring is a versatile heterocyclic scaffold present in numerous biologically active compounds. The addition of a nitro group, particularly at the 5-position, has given rise to essential medicines like metronidazole and tinidazole, which are indispensable in treating anaerobic infections. The mechanism of action for 5-nitroimidazoles is well-established: the nitro group is reduced in the low-oxygen environment of anaerobic organisms, forming reactive nitroso radicals that induce cytotoxic DNA damage.
Our focus, this compound, presents a compelling structural variation. The 2-nitro substitution, as seen in benznidazole, is also known to confer significant biological activity. Furthermore, the carboxylic acid group at the 5-position offers a unique opportunity for modifying the compound's physicochemical properties, such as solubility and potential for further derivatization, which could lead to novel therapeutic agents.
This guide will explore the predicted biological activities of this compound, with a primary focus on its potential as an antimicrobial and anticancer agent, based on the established activities of its structural relatives.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on nitroimidazole derivatives, we can postulate two primary areas of biological activity for this compound: antimicrobial and anticancer.
Antimicrobial Activity (Antiprotozoal and Antibacterial)
The nitroimidazole core is a strong predictor of antimicrobial efficacy, particularly against anaerobic organisms.
Predicted Mechanism of Action
The prevailing mechanism for nitroimidazole antibiotics involves the reductive activation of the nitro group. In anaerobic bacteria and protozoa, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group. This reduction forms a short-lived, highly reactive nitroso radical that can damage cellular macromolecules, including DNA, leading to cell death. It is highly probable that this compound would follow this established mechanism.
Caption: Predicted anticancer mechanism of action.
Research on N-alkyl-nitroimidazoles has shown significant in vitro antitumor activity against breast (MDA-MB-231) and lung (A549) cancer cell lines, with LC50 values as low as 16.7 µM. The structural similarity suggests that this compound could exhibit similar cytotoxic effects on cancer cells, particularly in hypoxic conditions. Other imidazole-based compounds have also been shown to act as topoisomerase IIα inhibitors or microtubule destabilizing agents, indicating that alternative or additional mechanisms may also be at play.
Proposed Experimental Workflows for Activity Screening
To validate the predicted biological activities, a systematic screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial activity assessment.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strain Selection:
-
Anaerobic Bacteria: Bacteroides fragilis, Clostridium perfringens.
-
Protozoa: Trichomonas vaginalis.
-
Control Aerobic Bacteria: Staphylococcus aureus, Escherichia coli.
-
-
Media Preparation: Use appropriate broth media for each organism (e.g., supplemented Brucella broth for anaerobes, TYM medium for T. vaginalis).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates under appropriate conditions (anaerobic chamber for anaerobes, 37°C).
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity assessment.
Protocol: MTT Assay for Cytotoxicity (IC50) Determination
-
Cell Line Selection:
-
Human Cancer Cell Lines: MDA-MB-231 (breast), A549 (lung), PC3 (prostate).
-
Normal Cell Line (for selectivity): e.g., Vero (kidney epithelial cells).
-
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Synthesis and Derivatization Strategies
While the direct synthesis of this compound is not extensively detailed, plausible synthetic routes can be inferred from related chemistry. One potential route involves the nitration of a suitable 1-methyl-1H-imidazole-5-carboxylic acid precursor.
The carboxylic acid moiety is a particularly attractive feature for further chemical modification. It can be readily converted to esters, amides, or other functional groups to create a library of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, creating ester derivatives could enhance lipophilicity and cell penetration.
Data Interpretation and Future Directions
The experimental workflows described above will generate quantitative data (MIC and IC50 values) that will form the basis for the initial assessment of this compound's biological activity.
Interpreting the Results
-
Antimicrobial Data: A low MIC value against anaerobic bacteria and protozoa, coupled with a high MIC against aerobic bacteria, would confirm the predicted mechanism of reductive activation.
-
Anticancer Data: A significantly lower IC50 value in hypoxic conditions compared to normoxic conditions would strongly suggest hypoxia-selective activation. A low IC50 against cancer cell lines and a high IC50 against normal cell lines would indicate favorable tumor selectivity.
Future Research
Should initial screening yield promising results, the following steps are recommended:
-
Mechanism of Action Studies: Investigate the precise molecular targets. For antimicrobial activity, this would involve DNA fragmentation assays. For anticancer activity, cell cycle analysis and apoptosis assays would be crucial.
-
In Vivo Efficacy: Promising candidates should be advanced to animal models of infection or cancer to evaluate their in vivo efficacy and safety profiles.
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Lead Optimization: Utilize the carboxylic acid handle for the synthesis of new analogues to improve the therapeutic index.
Conclusion
This compound stands as a promising, yet understudied, scaffold in medicinal chemistry. By leveraging the wealth of knowledge on related nitroimidazole compounds, we can confidently predict its potential as a dual-action antimicrobial and anticancer agent. The true value of this molecule, however, lies in its potential for further development and optimization. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to unlock this potential, paving the way for the discovery of novel therapeutics.
References
-
This compound | C5H5N3O4 | CID 12045117 - PubChem. Available at: [Link]
- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiproto
An In-depth Technical Guide to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a nitroimidazole derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles and analogous compounds, this document delves into its synthesis, physicochemical properties, proposed biological activity, and analytical methodologies.
Introduction: The Significance of the Nitroimidazole Scaffold
Nitroimidazoles represent a critical class of antimicrobial agents with a rich history in combating anaerobic bacterial and protozoal infections. The journey of nitroimidazoles in drug discovery began in the 1950s, and they continue to be a cornerstone in the treatment of various infectious diseases. The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, a characteristic feature of the microenvironment of many pathogenic microorganisms. This selective activation leads to the generation of cytotoxic radical species that disrupt essential cellular macromolecules, such as DNA. This unique mechanism of action has also led to their exploration as hypoxia-selective therapeutics in oncology. This compound, as a member of this class, holds potential for derivatization and development into novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50700-55-5 | N/A |
| Molecular Formula | C₅H₅N₃O₄ | N/A |
| Molecular Weight | 171.11 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Predicted LogP | -0.5 | N/A |
| Predicted pKa | ~3.5 (carboxylic acid) | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a suitable precursor, 1-methyl-2-nitro-1H-imidazole-5-methanol. This precursor can be synthesized through methods analogous to those used for other nitroimidazole alcohols. The subsequent oxidation of the hydroxymethyl group yields the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from Analogy)
This protocol is adapted from the synthesis of the 2-carboxylic acid isomer and should be optimized for the synthesis of the 5-carboxylic acid.
Step 1 & 2: Preparation of 1-Methyl-2-nitro-1H-imidazole-5-methanol (Hypothetical)
The synthesis of the precursor alcohol would likely follow standard organic chemistry procedures for the reduction of an aldehyde and subsequent nitration of the imidazole ring.
Step 3: Oxidation to this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the precursor, 1-methyl-2-nitro-1H-imidazole-5-methanol.
-
Acidic Medium: Carefully add concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Oxidizing Agent: Slowly add a solution of nitric acid in concentrated sulfuric acid through the addition funnel, ensuring the temperature does not exceed 30°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated product, this compound, is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Biological Activity and Mechanism of Action
Predicted Antimicrobial and Antiprotozoal Activity
Based on the extensive literature on nitroimidazoles, this compound is predicted to exhibit activity against a range of anaerobic bacteria and protozoa. The presence of the nitro group at the 2-position is a key determinant of its biological activity. The carboxylic acid moiety at the 5-position offers a site for further chemical modification to modulate properties such as solubility, cell permeability, and target specificity.
General Mechanism of Action of 2-Nitroimidazoles
The mechanism of action of 2-nitroimidazoles is a well-established paradigm of bioreductive activation.
Caption: Generalized mechanism of action for 2-nitroimidazole compounds.
Under the low oxygen conditions prevalent in anaerobic organisms or hypoxic tumor cells, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by nitroreductases. This process generates a highly reactive nitro radical anion. This radical species can then covalently bind to and damage critical cellular macromolecules, including DNA and proteins, ultimately leading to cell death.
Analytical Methodologies
The development of robust analytical methods is crucial for the characterization, quantification, and quality control of this compound. Based on the analysis of similar nitroaromatic and polar aromatic compounds, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.
Proposed RP-HPLC Method
Caption: Proposed workflow for the analytical determination by RP-HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 320 nm (based on the UV absorbance maxima of nitroimidazoles)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Method Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Mass Spectrometry (MS) for Structural Confirmation
For unequivocal identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. Electrospray ionization (ESI) in negative ion mode would likely be suitable for this acidic compound, detecting the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions for structural elucidation and confirmation.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the imidazole ring proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms in the molecule, including the methyl carbon, the three imidazole ring carbons, and the carboxylic acid carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group and the carboxylic acid group.
Safety and Handling
Nitroaromatic compounds should be handled with care as some members of this class are known to be mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its biological activity is predicted to be in line with other members of the nitroimidazole class. The carboxylic acid functionality provides a versatile handle for the synthesis of a library of derivatives with potentially improved pharmacological properties. Future research should focus on the optimization of its synthesis, a thorough evaluation of its antimicrobial and antiprotozoal activity against a panel of relevant pathogens, and detailed structure-activity relationship (SAR) studies of its derivatives.
References
-
Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171–1180. [Link]
- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. *Journal of Medicinal
A Comprehensive Technical Guide to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a member of the 2-nitroimidazole class of compounds. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs and the broader class of 2-nitroimidazoles to provide a detailed understanding of its probable synthesis, chemical characteristics, mechanism of action, and potential therapeutic applications. The core focus is on its role as a hypoxia-activated prodrug, with potential applications in oncology as a radiosensitizer and a targeted chemotherapeutic agent, as well as its prospective antimicrobial activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel nitroimidazole-based therapeutics.
Introduction: The Significance of the 2-Nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, with a rich history of producing potent therapeutic agents.[1] The journey began with the discovery of azomycin (2-nitroimidazole) in the 1950s, which exhibited significant antibacterial activity.[2] This discovery paved the way for the development of numerous synthetic analogs, leading to life-saving drugs.[2] Nitroimidazole derivatives are broadly classified based on the position of the nitro group, with 2-nitro and 5-nitroimidazoles being the most extensively studied.[2]
Compounds belonging to the 5-nitroimidazole class, such as metronidazole, are well-established antimicrobial agents.[3] In contrast, 2-nitroimidazoles have garnered significant attention for their unique property of being selectively activated under hypoxic conditions, a characteristic feature of solid tumors.[4][5] This hypoxia-selectivity makes them promising candidates for the development of targeted cancer therapies, including radiosensitizers and hypoxia-activated prodrugs.[6][7][8]
This compound belongs to this promising class of 2-nitroimidazoles. Its structure, featuring a carboxylic acid moiety, offers opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. This guide will delve into the inferred synthetic pathways, the fundamental mechanism of action, and the potential therapeutic avenues for this intriguing molecule.
Synthesis and Chemical Properties
Proposed Synthetic Pathway
The synthesis would likely commence with a suitable 1-methylimidazole precursor. A plausible multi-step synthesis is outlined below:
Step 1: Nitration of 1-methylimidazole. The imidazole ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.[9] The position of nitration can be influenced by the reaction conditions and the directing effects of the methyl group.
Step 2: Introduction of a suitable functional group at the 5-position. This could involve the introduction of a hydroxymethyl group, which can then be oxidized to a carboxylic acid.
Step 3: Oxidation to the carboxylic acid. The 1-methyl-2-nitro-1H-imidazole-5-hydroxymethyl intermediate would then be oxidized to the final carboxylic acid product. Strong oxidizing agents in an acidic medium have been used for similar transformations.[9]
A potential synthetic workflow is visualized in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological activity and drug-likeness. Based on its structure, the following properties can be predicted:
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [10] |
| Molecular Weight | 171.11 g/mol | [10] |
| XLogP3 | 0.2 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 5 | [10] |
| Rotatable Bond Count | 1 | [10] |
The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and its solubility will be pH-dependent. The relatively low predicted octanol-water partition coefficient (XLogP3) indicates a degree of hydrophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[11]
Mechanism of Action: Hypoxia-Selective Bioreduction
The cornerstone of the therapeutic potential of 2-nitroimidazoles lies in their selective activation under hypoxic conditions.[4][5] This mechanism is a classic example of a prodrug strategy, where an inactive compound is converted to its active, cytotoxic form preferentially at the target site.
The Bioreductive Activation Pathway
In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group is a reversible process. Molecular oxygen rapidly re-oxidizes the resulting nitro radical anion back to the parent compound, rendering it inactive.[12]
However, in the low-oxygen environment of a solid tumor, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives, and ultimately the amine. These reactive intermediates can then covalently bind to cellular macromolecules such as DNA and proteins, leading to cell death.[4][5]
The following diagram illustrates this hypoxia-selective activation pathway:
Caption: Hypoxia-selective bioreductive activation of 2-nitroimidazoles.
Causality in Experimental Design
The understanding of this mechanism is fundamental to the design of experiments for evaluating 2-nitroimidazole derivatives. Key experimental considerations include:
-
In vitro assays under controlled oxygen levels: Comparing the cytotoxicity of the compound under normoxic and hypoxic conditions is essential to establish its hypoxia-selective activity.
-
Measurement of nitroreductase activity: Identifying the specific cellular nitroreductases involved in the activation of the compound can provide insights into its mechanism and potential for resistance.
-
Detection of DNA and protein adducts: Demonstrating the covalent binding of the activated drug to cellular macromolecules provides direct evidence of its mechanism of action.[4][5]
Potential Therapeutic Applications
Based on the known biological activities of the 2-nitroimidazole class, this compound holds promise in several therapeutic areas.
Oncology: A Dual-Pronged Approach
The primary therapeutic application of 2-nitroimidazoles is in oncology, leveraging their hypoxia-selective cytotoxicity.
-
Hypoxia-Activated Prodrugs: The compound itself can act as a cytotoxic agent that is selectively activated in the hypoxic core of solid tumors, minimizing damage to healthy, well-oxygenated tissues.[7]
-
Radiosensitizers: Hypoxic tumor cells are notoriously resistant to radiotherapy because oxygen is required to "fix" the DNA damage caused by radiation. By mimicking the action of oxygen, 2-nitroimidazoles can sensitize hypoxic cells to the effects of radiation, thereby improving the efficacy of radiotherapy.[6][8][13][14]
Antimicrobial Agents
The nitroimidazole scaffold is a well-established pharmacophore for antimicrobial agents.[15][16][17][18] While 5-nitroimidazoles are more commonly used for this purpose, 2-nitroimidazole derivatives have also demonstrated activity against a range of anaerobic bacteria and protozoa. The mechanism of action in microorganisms also involves reductive activation of the nitro group, leading to the generation of cytotoxic radicals that damage microbial DNA.[19] Therefore, this compound warrants investigation for its potential as a novel antimicrobial agent, particularly against anaerobic pathogens.
Experimental Protocols: A Framework for Investigation
To facilitate further research into this compound, the following are generalized, step-by-step methodologies for key experiments.
Protocol for In Vitro Hypoxia-Selective Cytotoxicity Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., a human colorectal or lung cancer cell line) in appropriate media.
-
Plating: Seed the cells into 96-well plates at a predetermined density.
-
Drug Treatment: Prepare serial dilutions of this compound and add to the wells.
-
Incubation: Incubate one set of plates under normoxic conditions (e.g., 21% O₂) and another set under hypoxic conditions (e.g., <1% O₂) in a specialized hypoxia chamber for a defined period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia). A high HCR indicates significant hypoxia-selective cytotoxicity.
Protocol for Clonogenic Survival Assay (Radiosensitization)
-
Cell Plating: Plate cells at a low density in 6-well plates.
-
Drug Incubation: Incubate the cells with a non-toxic concentration of the compound for a few hours under hypoxic conditions.
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Plot the surviving fraction of cells as a function of the radiation dose and determine the sensitizer enhancement ratio (SER).
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the esteemed class of 2-nitroimidazoles. The foundational knowledge of this class of compounds provides a strong rationale for its investigation as a hypoxia-activated therapeutic agent.
Future research should focus on:
-
Development of a robust and scalable synthetic route.
-
Comprehensive in vitro and in vivo evaluation of its efficacy as a hypoxia-activated prodrug and a radiosensitizer in relevant cancer models.
-
Investigation of its antimicrobial spectrum and potency.
-
Pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.
-
Exploration of the carboxylic acid moiety as a handle for the development of targeted drug delivery systems or for conjugation to other therapeutic agents.
References
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300. [Link]
-
Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (n.d.). ScienceDirect. [Link]
-
In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. (1985). Gan To Kagaku Ryoho. Cancer & Chemotherapy, 12(11), 2135-41. [Link]
-
Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. (1992). International Journal of Radiation Oncology, Biology, Physics, 22(3), 557-60. [Link]
-
Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263). (1987). Radiation Research, 109(3), 424-34. [Link]
-
Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. (2023). Bioorganic & Medicinal Chemistry Letters, 95, 129484. [Link]
-
Mode of action of the 2-nitroimidazole derivative benznidazole. (1976). Arzneimittel-Forschung, 26(1), 40-2. [Link]
-
Chemical Modifiers of Radiation Response. (2016). Oncohema Key. [Link]
-
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Dalton Transactions, 44(14), 6316-41. [Link]
-
Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity. (1999). Journal of Medicinal Chemistry, 42(15), 2822-30. [Link]
-
Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (2013). The British Journal of Radiology, 86(1028), 20130209. [Link]
-
Nitroimidazoles. (2021). Lecturio. [Link]
-
Medicinal Significance of Nitroimidazoles. (2003). Journal of Scientific & Industrial Research, 62, 659-671. [Link]
-
Synthesis and Biological Activity of New 2-nitroimidazole Derivatives. (1981). Il Farmaco; Edizione Scientifica, 36(5), 401-13. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2013). Der Pharma Chemica, 5(3), 143-148. [Link]
- Process for the preparation of 5-nitroimidazole-2-carboxylic acids. (1967).
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2001). Arzneimittel-Forschung, 51(5), 423-9. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2021). Molecules, 26(16), 4933. [Link]
-
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5593-7. [Link]
-
Antiprotozoan and antibacterial activity of 2-nitroimidazole derivatives. (1967). Antimicrobial Agents and Chemotherapy, 7, 513-9. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 9. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 10. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of new 2-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiprotozoan and antibacterial activity of 2-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lecturio.com [lecturio.com]
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid and Its Derivatives
Executive Summary: This guide provides a detailed technical overview for the synthesis of this compound, a pivotal scaffold in medicinal chemistry. Nitroimidazole derivatives are a cornerstone in the development of therapeutics against anaerobic bacteria and protozoa, and also serve as hypoxia-activated radiosensitizers in oncology.[1][2] This document outlines the core synthetic pathway from readily available starting materials to the target carboxylic acid and further details the conversion into key derivatives such as amides and esters. The protocols described are grounded in established chemical literature, providing researchers and drug development professionals with a reliable framework for accessing this important class of molecules.
The Significance of Nitroimidazoles in Drug Discovery
The nitroimidazole core is a privileged scaffold in medicinal chemistry, first identified in the antibiotic azomycin.[3] Compounds in this class, such as metronidazole, are widely used to treat infections caused by anaerobic organisms like Trichomonas vaginalis and Giardia lamblia.[1][4] Their mechanism of action is intrinsically linked to their chemical structure; the nitro group undergoes reductive metabolism under the hypoxic conditions characteristic of anaerobic microbes or solid tumors.[1][2] This reduction generates reactive nitroso and hydroxylamine intermediates and radical species that induce cytotoxic DNA damage.[5]
The this compound moiety serves as a critical building block. The carboxylic acid handle at the C-5 position allows for straightforward chemical modification, enabling the synthesis of diverse libraries of amide and ester derivatives. This derivatization is a key strategy for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, to optimize pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications.
Synthesis of the Core Scaffold: this compound
The most direct and well-documented synthesis of the target carboxylic acid proceeds via a two-step sequence involving the formation of a hydroxymethyl intermediate followed by its oxidation. This strategy provides a reliable and scalable route to the core scaffold.
Overall Synthetic Workflow
The synthesis begins with 1-methyl-5-nitroimidazole, which undergoes hydroxymethylation at the C-2 position using paraformaldehyde. The resulting alcohol is then subjected to strong oxidative conditions to yield the desired carboxylic acid.
Caption: Core synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established and patented procedures, ensuring a high degree of reliability.[6]
Protocol 2.2.1: Synthesis of 1-Methyl-2-hydroxymethyl-5-nitroimidazole (Precursor)
This step introduces the necessary carbon atom at the C-2 position, which will be subsequently oxidized. Dimethylsulfoxide serves as a suitable solvent for this reaction.
-
Materials: 1-methyl-5-nitroimidazole, paraformaldehyde, dimethylsulfoxide (DMSO), benzene.
-
Procedure:
-
Combine 1-methyl-5-nitroimidazole (e.g., 27.9 g) and paraformaldehyde (e.g., 30.1 g) in a suitable volume of dimethylsulfoxide (e.g., 154 mL).[6]
-
Seal the mixture in a pressure-rated glass-lined tube or a suitable pressure vessel.
-
Heat the reaction mixture. Note: The original literature does not specify temperature and time, but heating is typical for reactions involving paraformaldehyde depolymerization.
-
After the reaction is complete, cool the vessel and remove the DMSO by vacuum distillation (e.g., at 53-56 °C / 2 mm Hg).[6]
-
Extract the residue with multiple portions of hot benzene (e.g., 3 x 150 mL).[6]
-
Combine the benzene extracts and allow them to cool to room temperature. The product, 1-methyl-2-hydroxymethyl-5-nitroimidazole, will crystallize.
-
Collect the crystalline product by filtration and dry. A reported melting point for this intermediate is 112-114.5 °C.[6]
-
Protocol 2.2.2: Oxidation to this compound
This key transformation utilizes a potent oxidizing mixture of nitric and sulfuric acids to convert the primary alcohol to a carboxylic acid. The reaction medium must be strongly acidic and substantially free of water.
-
Materials: 1-methyl-2-hydroxymethyl-5-nitroimidazole, concentrated sulfuric acid, nitric acid, ice.
-
Procedure:
-
In a flask equipped with a stirrer, carefully add 1-methyl-2-hydroxymethyl-5-nitroimidazole (e.g., 4.71 g, 0.03 M) to concentrated sulfuric acid (e.g., 16.5 g, 0.17 M).[6]
-
To this stirred mixture, slowly add nitric acid (e.g., 6.66 g, 0.072 M).[6]
-
Heat the resulting solution to 60-90 °C. The reaction time is temperature-dependent, ranging from at least 15 hours to as long as 70 hours. A typical condition is heating at 80 °C for 60 hours.[6]
-
Upon completion, cool the reaction mixture and slowly pour it onto crushed ice (e.g., 30 g) with vigorous stirring. This quenches the reaction and precipitates the product.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and dry in vacuo at room temperature. The product is reported to have a melting point of 84-85 °C with decomposition.[6]
-
Synthesis of Key Carboxylic Acid Derivatives
The carboxylic acid is an ideal precursor for generating libraries of amide and ester derivatives through standard organic transformations. The most common and reliable method proceeds through an acid chloride intermediate.
Workflow for Derivatization
The synthesized carboxylic acid is first activated by converting it to the more reactive acid chloride. This intermediate can then be readily coupled with a wide range of nucleophiles, such as amines or alcohols, to furnish the desired amides or esters.
Caption: General derivatization pathways from the core carboxylic acid.
Synthesis of Amide Derivatives
Amide derivatives are prevalent in over 25% of known drugs, valued for their stability and hydrogen bonding capabilities.[7] The synthesis is efficiently achieved via the acid chloride.
Protocol 3.2.1: Formation of 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride
This protocol first converts the carboxylic acid to its sodium salt to improve handling and reactivity before treatment with the chlorinating agent.
-
Materials: this compound, sodium hydroxide, isopropanol, benzene, oxalyl chloride.
-
Procedure:
-
Suspend the carboxylic acid (e.g., 13.7 g) in ice water and carefully neutralize with a stoichiometric amount of sodium hydroxide solution (e.g., 57 mL of 2.5 N NaOH) while maintaining a low temperature.[6]
-
Pour the resulting sodium salt solution into a large volume of isopropanol (e.g., 800 mL) and cool in an ice bath to precipitate the sodium 1-methyl-2-nitro-1H-imidazole-5-carboxylate.[6]
-
Collect the salt by filtration.
-
Suspend the dried sodium salt (e.g., 9.70 g) in an inert solvent like benzene.
-
Add oxalyl chloride (e.g., 30 mL) and allow the mixture to stand until the evolution of gas (CO and CO₂) subsides.[6]
-
Gently warm the mixture to reflux on a steam bath, then evaporate the benzene in vacuo.
-
The resulting solid is 1-methyl-2-nitro-1H-imidazole-5-carbonyl chloride (M.P. 150-153 °C), which can be used directly in the next step after flushing with benzene to remove residual oxalyl chloride.[6]
-
Protocol 3.2.2: General Procedure for Amide Formation
The highly reactive acid chloride readily couples with primary or secondary amines to form the corresponding amide.
-
Materials: 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride, desired amine (e.g., anhydrous ammonia for primary amide), benzene or other inert solvent.
-
Procedure:
-
Suspend the crude or purified acid chloride in a dry, inert solvent like benzene.[6]
-
Add the desired amine (a slight excess is often used) to the suspension with stirring. For the synthesis of the primary amide, bubble anhydrous ammonia gas through the solution.[6]
-
The reaction is typically rapid. After completion, the solvent can be removed in vacuo.
-
The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone).[6] The primary carboxamide is reported to have a melting point of 222-224 °C.[6]
-
Synthesis of Ester Derivatives
Esterification can be achieved using similar principles, where the acid chloride is reacted with an alcohol. Alternatively, modern chemoselective methods can be employed.
Protocol 3.3.1: General Procedure for Esterification via Acid Chloride
-
Materials: 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride, desired alcohol, a non-nucleophilic base (e.g., pyridine or triethylamine, optional but recommended), inert solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the acid chloride in a dry, inert solvent.
-
Add the desired alcohol (1.0 to 1.2 equivalents).
-
Add a non-nucleophilic base (1.1 equivalents) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by chromatography or recrystallization.
-
Data Summary
This table summarizes the physical properties of the key compounds in the synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-Methyl-2-hydroxymethyl-5-nitroimidazole | C₅H₇N₃O₃ | 157.13 | 112 - 114.5 | [6] |
| This compound | C₅H₅N₃O₄ | 171.11 | 84 - 85 (dec.) | [6][8] |
| 1-Methyl-2-nitro-1H-imidazole-5-carbonyl chloride | C₅H₄ClN₃O₃ | 189.56 | 150 - 153 | [6] |
| 1-Methyl-2-nitro-1H-imidazole-5-carboxamide | C₅H₆N₄O₃ | 170.13 | 222 - 224 (subl.) | [6] |
Conclusion
The synthesis of this compound and its derivatives is a well-established process crucial for the exploration of new therapeutic agents. The route via hydroxymethylation of 1-methyl-5-nitroimidazole followed by strong acid oxidation provides a reliable method for obtaining the core carboxylic acid scaffold. Subsequent conversion to the acid chloride enables facile access to a wide array of amide and ester derivatives. The methodologies detailed in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this versatile class of nitroimidazole compounds.
References
-
Title: Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole Source: Der Pharma Chemica URL: [Link]
- Source: Google Patents (US3325507A)
-
Title: Medicinal significance of nitroimidazoles - Some recent advances Source: ResearchGate URL: [Link]
-
Title: Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity Source: PubMed URL: [Link]
-
Title: Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Synthesis and antimicrobial activities of some new nitroimidazole derivatives Source: PubMed URL: [Link]
-
Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]
-
Title: The Structure and Activity of Double-Nitroimidazoles. A Mini-Review Source: MDPI URL: [Link]
-
Title: Mechanistic overview of nitroimidazole-based drugs Source: ResearchGate URL: [Link]
-
Title: Relevant direct primary amide formation from carboxylic acids Source: ResearchGate URL: [Link]
-
Title: Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts Source: PubMed Central URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. biosynth.com [biosynth.com]
Unlocking the Potential of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the potential applications of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a heterocyclic compound poised for significant contributions in medicinal chemistry and materials science. Drawing upon the extensive and successful history of nitroimidazole derivatives in therapeutics, this document will lay out a scientifically grounded framework for researchers, scientists, and drug development professionals to investigate and harness the unique properties of this molecule. While direct research on this specific compound is nascent, a robust understanding of its structural features within the broader context of nitroimidazole chemistry allows for the formulation of compelling hypotheses for its utility.
The Nitroimidazole Scaffold: A Foundation of Therapeutic Success
The nitroimidazole ring system is a cornerstone of modern chemotherapy, with a legacy spanning over half a century.[1] Its derivatives have yielded life-saving drugs for a range of diseases, primarily those caused by anaerobic bacteria and protozoa.[2][3][4] The defining characteristic of these compounds is their mechanism of action, which relies on the reductive bioactivation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radical species that damage microbial DNA and other macromolecules.[1] This targeted activity in low-oxygen environments is not only effective against anaerobic pathogens but has also been exploited in cancer therapy to target hypoxic tumor cells.[1][5]
Key Therapeutic Areas for Nitroimidazoles:
-
Antiparasitic: Effective against protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[6][7][8]
-
Antibacterial: Crucial for treating infections caused by anaerobic bacteria.
-
Antitubercular: Newer generations of nitroimidazoles have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[9][10][11]
-
Oncology: Used as radiosensitizers to enhance the efficacy of radiation therapy in hypoxic tumors.[5]
Deconstructing this compound: A Structural Perspective
The therapeutic potential of this compound (CAS 50700-55-5) can be inferred by examining its key structural motifs and their known influence on the biological activity of related nitroimidazoles.
| Feature | Chemical Structure | PubChem CID | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | 12045117[12] | C5H5N3O4[12] | 171.11 g/mol [12] |
-
The 2-Nitro Group: The placement of the nitro group at the 2-position of the imidazole ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies on antitubercular nitroimidazoles have highlighted the profound impact of substituents at this position on both aerobic and anaerobic activity.[9][10][11][13] The electron-withdrawing nature of the nitro group is essential for the reductive activation that underpins its therapeutic effect.
-
The 5-Carboxylic Acid Group: The presence of a carboxylic acid moiety at the 5-position offers a versatile handle for synthetic modification. This functional group can be readily converted into a variety of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[6][7][14] This is a key feature for optimizing drug-like properties and exploring diverse biological targets. For instance, the synthesis of nitroimidazole carboxamides has been explored to develop novel antiparasitic agents.[6][7]
-
The 1-Methyl Group: N-alkylation of the imidazole ring, in this case with a methyl group, is a common strategy in the design of nitroimidazole drugs. This modification can influence the compound's metabolic fate and prevent unwanted reactions at the N1 position.
Potential Application I: A Novel Prodrug Scaffold for Infectious Diseases
The structural features of this compound make it a compelling candidate for development as a novel antimicrobial agent. The core nitroimidazole scaffold provides the foundational mechanism for selective toxicity in anaerobic environments, while the carboxylic acid group offers a gateway for creating a library of prodrugs with enhanced therapeutic profiles.
Hypothesized Mechanism of Action
The proposed mechanism of action follows the established paradigm for nitroimidazoles.
Caption: Workflow for antimicrobial drug discovery.
Detailed Experimental Protocol: Synthesis of an Amide Derivative
This protocol outlines a general procedure for the synthesis of an amide derivative from this compound, a crucial first step in exploring its potential as a prodrug scaffold. A similar approach has been used for the synthesis of other nitroimidazole carboxamides. [6][7][14] Objective: To synthesize N-benzyl-1-methyl-2-nitro-1H-imidazole-5-carboxamide.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Benzylamine
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and TLC analysis indicates the consumption of the starting material. The formation of the acid chloride can be monitored by quenching a small aliquot with methanol and observing the formation of the methyl ester by TLC.
-
-
Amide Formation:
-
In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-methyl-2-nitro-1H-imidazole-5-carboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Application II: A Precursor for Novel Heterocyclic Scaffolds
The functional groups on this compound make it an attractive starting material for the synthesis of more complex heterocyclic systems. The nitro and carboxylic acid moieties can participate in a variety of chemical transformations, enabling the construction of novel molecular architectures with potentially unique biological activities or material properties. A patent for the synthesis of related 5-nitroimidazole-2-carboxylic acids highlights their utility as intermediates for antiparasitic amides. [15]
Synthetic Pathways to Fused Imidazole Systems
The strategic placement of the nitro and carboxylic acid groups could facilitate intramolecular cyclization reactions to form bicyclic or tricyclic systems, a strategy that has been successful in the development of potent antitubercular agents.
Caption: A potential synthetic route to fused imidazoles.
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential. While direct biological data is currently limited, its structural relationship to a well-established and highly successful class of therapeutic agents provides a strong rationale for its investigation. The strategic combination of a bioactivatable nitro group and a synthetically versatile carboxylic acid makes it a prime candidate for the development of novel antimicrobial agents and a valuable building block for the synthesis of complex heterocyclic systems.
Future research should focus on:
-
Systematic derivatization of the carboxylic acid to explore the structure-activity relationships of the resulting esters and amides.
-
In-depth biological evaluation of these new compounds against a panel of anaerobic bacteria and protozoan parasites.
-
Exploration of its utility as a radiosensitizer in hypoxic cancer cell models.
-
Investigation of its potential as a precursor for the synthesis of novel, fused heterocyclic scaffolds.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and pave the way for the development of new and effective therapeutic agents and functional materials.
References
-
Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed. [Link]
-
Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships. ACS Publications. [Link]
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PMC. [Link]
-
Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro. PubMed. [Link]
-
This compound | C5H5N3O4 | CID 12045117. PubChem. [Link]
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. National Institutes of Health. [Link]
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
-
Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. PubMed. [Link]
- Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
-
Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Institutes of Health. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed mechanism of action for this compound, a derivative of the 2-nitroimidazole class of compounds. Drawing upon the extensive body of research on related nitroheterocyclic drugs, this document elucidates a mechanism centered on bioreductive activation under hypoxic conditions, leading to the formation of cytotoxic reactive nitrogen species that induce cellular damage. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the potential therapeutic applications of this and similar compounds, particularly in contexts characterized by low oxygen tension, such as solid tumors and anaerobic infections. We will delve into the molecular activation cascade, identify probable cellular targets, and propose robust experimental methodologies for the validation of this hypothesized mechanism.
Introduction and Chemical Profile
This compound belongs to the 2-nitroimidazole family, a class of compounds renowned for their selective toxicity towards hypoxic cells. This selectivity has rendered them valuable as radiosensitizers in cancer therapy, as antimicrobial agents against anaerobic bacteria and protozoa, and as diagnostic markers for hypoxic tissues. The core structure consists of a 1-methyl-imidazole ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 5-position.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 50700-55-5 | |
| Molecular Formula | C5H5N3O4 | |
| Molecular Weight | 171.11 g/mol | |
| IUPAC Name | This compound |
The presence of the electron-withdrawing nitro group at the 2-position is critical to the molecule's biological activity, rendering it susceptible to enzymatic reduction in low-oxygen environments. The carboxylic acid moiety at the 5-position may influence the compound's solubility, distribution, and pharmacokinetic profile.
Proposed Mechanism of Action: A Hypoxia-Driven Cascade
The central tenet of the mechanism of action for 2-nitroimidazoles is their selective activation through bioreduction in hypoxic environments. In normoxic tissues, the reduced intermediates are rapidly re-oxidized, rendering the compound relatively inert. However, in the absence of sufficient oxygen, a cascade of reductive events ensues, culminating in the formation of highly reactive cytotoxic species.
Bioreductive Activation
The activation of this compound is initiated by a one-electron reduction of the nitro group, a process catalyzed by various cellular oxidoreductases, such as NADPH:cytochrome P450 reductase. This reduction results in the formation of a nitro radical anion.
In the Presence of Oxygen (Normoxia):
Under normal oxygen concentrations, the nitro radical anion is highly unstable and rapidly transfers its excess electron to molecular oxygen, regenerating the parent compound and forming a superoxide radical. This "futile cycle" of reduction and re-oxidation prevents the accumulation of cytotoxic intermediates in healthy, well-oxygenated tissues.
In the Absence of Oxygen (Hypoxia):
In hypoxic cells, the low concentration of oxygen allows the nitro radical anion to persist long enough to undergo further reduction. This leads to the formation of a series of highly reactive and cytotoxic intermediates, including the nitroso and hydroxylamine derivatives.
Cellular Targets and Cytotoxicity
The highly reactive intermediates generated during the bioreductive cascade are non-specific in their reactivity and can damage a wide array of cellular macromolecules, leading to cell death.
-
DNA Damage: The primary mechanism of cytotoxicity is believed to be the induction of DNA damage. The reactive nitrogen species can cause single- and double-strand breaks, base modifications, and DNA-protein cross-links. This extensive DNA damage overwhelms cellular repair mechanisms, ultimately triggering apoptosis or necrotic cell death.
-
Protein and Lipid Damage: The reactive intermediates can also react with cellular proteins and lipids, leading to enzyme inactivation, disruption of cellular membranes, and overall loss of cellular function.
The following diagram illustrates the proposed activation pathway:
Caption: Proposed mechanism of action under normoxic vs. hypoxic conditions.
Experimental Validation Protocols
The following section outlines key experiments that can be employed to validate the proposed mechanism of action for this compound.
Confirmation of Hypoxia-Selective Cytotoxicity
This experiment aims to demonstrate that the cytotoxic effects of the compound are significantly enhanced under hypoxic conditions.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to have hypoxic regions, such as HT-29) in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate one set of plates under normoxic conditions (21% O2) and another set under hypoxic conditions (e.g., 1% O2) for a defined period (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would confirm selective activity.
Expected Quantitative Data:
| Condition | IC50 (µM) |
| Normoxia (21% O2) | >500 |
| Hypoxia (1% O2) | 25 |
Detection of Radical Formation via Electron Paramagnetic Resonance (EPR) Spectroscopy
This protocol is designed to directly detect the formation of the nitro radical anion, providing evidence for the initial step of bioreductive activation.
Methodology:
-
Sample Preparation: Prepare a solution containing the compound, a suitable reductase system (e.g., rat liver microsomes and an NADPH-generating system), and a spin-trapping agent (e.g., DMPO).
-
Hypoxic Environment: De-gas the sample with nitrogen or argon to create a hypoxic environment.
-
EPR Measurement: Initiate the reaction by adding NADPH and immediately acquire the EPR spectrum.
-
Data Analysis: The detection of a characteristic signal corresponding to the spin-trapped nitro radical anion would confirm its formation.
Quantification of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Treat cells with the compound under both normoxic and hypoxic conditions as described in Protocol 3.1.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Expected Quantitative Data:
| Condition | Olive Tail Moment (Arbitrary Units) |
| Control (Normoxia) | 2.5 ± 0.5 |
| Treated (Normoxia) | 3.1 ± 0.7 |
| Control (Hypoxia) | 2.8 ± 0.6 |
| Treated (Hypoxia) | 25.7 ± 4.2 |
The following diagram outlines the general experimental workflow for mechanism validation:
Caption: Experimental workflow for validating the proposed mechanism of action.
Conclusion
The proposed mechanism of action for this compound is firmly rooted in the well-established principles of 2-nitroimidazole bioreductive chemistry. Its selective activation under hypoxic conditions to form cytotoxic reactive nitrogen species that induce extensive cellular damage, particularly to DNA, provides a strong rationale for its potential therapeutic application in hypoxic environments. The experimental protocols outlined in this guide offer a robust framework for the validation of this mechanism and for the further characterization of this promising compound. Future research should focus on elucidating the specific cellular reductases involved in its activation, identifying the full spectrum of its cellular targets, and evaluating its efficacy in relevant preclinical models of cancer and anaerobic infections.
References
- Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A new synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Heterocycles, 24(10), 2743-2748. [Source: ChemicalBook, https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273628.htm]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- MedCrave (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [https://medcraveonline.
- Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [https://www.jocpr.com/articles/synthesis-of-some-2-methyl-5-nitroimidazole-derivatives-as-potential-antimicrobial-agents.pdf]
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2021). Molecules, 26(23), 7213. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659273/]
- Mahmoud A. Al-Sha'er et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [https://www.derpharmachemica.com/pharma-chemica/1-2-substituted-ethyl-2-methyl-5-nitroimidazole-derivatives-synthesis-and-antibacterial-activities.pdf]
-
ResearchGate (2011). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]
- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-
An In-depth Technical Guide to the Solubility Profiling of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid
Introduction
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS No: 50700-55-5) is a nitroimidazole derivative of significant interest in pharmaceutical research and development.[1][2][3][4][5] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for effective formulation, preclinical testing, and ultimately, clinical success. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to conduct a thorough solubility assessment.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅N₃O₄ | [1][3][5] |
| Molecular Weight | 171.11 g/mol | [1][3][5] |
| CAS Number | 50700-55-5 | [1][3][5] |
| Computed XLogP3 | 0.2 | [6] |
| Appearance | Off-White to Pale Yellow Solid (for the related isomer 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid) | [7] |
The computed XLogP3 value of 0.2 suggests that this compound is a relatively polar molecule, which would theoretically favor solubility in polar solvents. However, the presence of the nitro group and the imidazole ring, coupled with its carboxylic acid functionality, indicates that its solubility will be highly dependent on the pH of the medium. For a related isomer, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, it has been noted to be slightly soluble in DMSO and methanol.[8][9]
Factors Influencing the Solubility of Nitroimidazole Carboxylic Acids
The solubility of ionizable compounds like this compound is not a fixed value but is influenced by several environmental and intrinsic factors.
-
pH: The carboxylic acid moiety (pKa to be determined) will be protonated at low pH, rendering the molecule less polar. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The imidazole ring may also have a pKa, further complicating the pH-solubility profile.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist.
-
Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can significantly impact its solubility.[10] Metastable polymorphs are typically more soluble than their stable counterparts.[10] It is crucial to characterize the solid form used in solubility studies.
-
Ionic Strength: The presence of salts in the solution can either increase or decrease the solubility of the compound, an effect that should be considered, especially in biorelevant media.
Experimental Determination of Solubility
Two primary types of solubility are determined during drug development: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for its determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, organic solvents). The excess solid ensures that equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
-
Quantification:
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This high-throughput assay is valuable for early-stage drug discovery.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Precipitation:
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. The final DMSO concentration should be low (typically 1-2%).
-
-
Incubation:
-
Incubate the plate at room temperature with shaking for a short period (e.g., 1-2 hours).
-
-
Filtration:
-
Filter the samples through a filter plate to remove any precipitate.
-
-
Quantification:
-
Determine the concentration of the compound in the filtrate using a high-throughput analytical method, such as UV-Vis plate reader or LC-MS/MS.
-
Caption: Workflow for Kinetic Solubility Assay.
Analytical Methods for Quantification
Accurate and validated analytical methods are crucial for obtaining reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the quantification of nitroimidazole compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Nitroimidazole compounds typically have strong UV absorbance. A wavelength scan should be performed to determine the λmax for this compound. For other nitroimidazoles, wavelengths around 310-320 nm are common.
-
Quantification: A calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy.
UV-Vis Spectrophotometry
For high-throughput kinetic solubility assays, a UV-Vis plate reader can be a rapid and efficient tool for quantification.
-
λmax Determination: The maximum absorbance wavelength (λmax) of this compound in the assay buffer must be determined.
-
Interference: The buffer components and any residual DMSO should not interfere with the absorbance at the chosen wavelength.
-
Calibration: A standard curve must be generated in the same buffer and DMSO concentration as the samples.
Data Interpretation and Reporting
The results of the solubility studies should be reported clearly and comprehensively.
| Parameter | Expected Outcome and Interpretation |
| Equilibrium Solubility | Provides the true thermodynamic solubility in a given solvent system. Values should be reported in mg/mL and/or molarity at a specified temperature and pH. |
| pH-Solubility Profile | A plot of equilibrium solubility versus pH is essential for understanding the ionization behavior and predicting solubility in different physiological environments. |
| Kinetic Solubility | Gives an indication of the compound's propensity to precipitate from a supersaturated solution. This is useful for identifying potential issues in early-stage in vitro assays. |
| Solid-State Analysis | The solid form of the compound remaining after the equilibrium solubility experiment should be analyzed (e.g., by XRPD or DSC) to check for any polymorphic transformations. |
Conclusion
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | 50700-55-5 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 50700-55-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:50700-55-5 - Abovchem [abovchem.com]
- 6. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 54828-05-6 CAS MSDS (1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 54828-05-6 [amp.chemicalbook.com]
- 10. jocpr.com [jocpr.com]
A Spectroscopic Guide to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: Analysis and Interpretation
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes data from closely related nitroimidazole analogs and fundamental spectroscopic principles to offer a robust predictive framework for researchers in drug discovery and development. The methodologies and interpretations presented herein are grounded in established scientific literature, providing a reliable reference for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₅N₃O₄, M.W.: 171.11 g/mol ) is a derivative of the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry.[1][2] Accurate structural elucidation is paramount for understanding its chemical behavior and biological activity. The primary spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show three distinct signals in a deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the exchangeable carboxylic acid proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad signal due to hydrogen bonding and exchange with residual water. |
| 2 | ~8.0 - 8.5 | Singlet | 1H | Imidazole C4-H | The proton on the imidazole ring is in an electron-deficient environment, shifted downfield by the adjacent electron-withdrawing nitro and carboxylic acid groups. |
| 3 | ~3.9 - 4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom of the imidazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic ring current and the electron-withdrawing nature of the ring. |
Causality behind Experimental Choices: The use of an aprotic polar solvent like DMSO-d₆ is essential not only to dissolve the likely polar carboxylic acid but also to slow down the proton exchange of the -COOH group, allowing for its observation in the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to each unique carbon atom in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~160 - 165 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| 2 | ~145 - 150 | Imidazole C2 | The carbon atom bearing the nitro group is expected to be the most deshielded of the ring carbons due to the strong electron-withdrawing effect of the nitro group. |
| 3 | ~135 - 140 | Imidazole C5 | The carbon atom attached to the carboxylic acid group will also be deshielded. |
| 4 | ~125 - 130 | Imidazole C4 | The CH carbon of the imidazole ring will have a chemical shift typical for aromatic carbons in electron-poor heterocyclic systems. |
| 5 | ~35 - 40 | N-CH₃ | The methyl carbon attached to the nitrogen will appear in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Spectroscopy
A self-validating system for NMR analysis would involve acquiring a suite of spectra to unambiguously assign all signals.
Figure 2: A comprehensive NMR workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum.
-
2D NMR: If necessary for unambiguous assignment, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.
| Predicted Absorption Band (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1720 - 1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1550 - 1520 | Strong | Asymmetric N-O stretch | Nitro Group |
| ~1370 - 1340 | Strong | Symmetric N-O stretch | Nitro Group |
| ~1600 - 1450 | Medium | C=C and C=N stretch | Imidazole Ring |
| ~1250 - 1020 | Medium | C-N stretch | Imidazole Ring |
| ~3000 - 2850 | Weak | C-H stretch | Methyl Group |
Expertise & Experience: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, arising from extensive hydrogen bonding in the solid state or in concentrated solution.[3] The two strong bands for the nitro group are also highly diagnostic.[4]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI) conditions, this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Predicted Fragmentation Pathway |
| 171 | [M]⁺ | Molecular ion |
| 126 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 125 | [M - NO₂]⁺ | Loss of the nitro group |
| 96 | [M - COOH - NO]⁺ | Subsequent loss of nitric oxide from the [M - COOH]⁺ fragment |
| 81 | [M - COOH - NO₂]⁺ | Loss of both the carboxylic acid and nitro groups |
Trustworthiness: The fragmentation pattern is a self-validating system. The presence of a molecular ion at m/z 171 and logical neutral losses (e.g., 45 for COOH, 46 for NO₂) would provide strong evidence for the proposed structure.[5]
Figure 3: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): For unambiguous elemental composition determination, perform high-resolution mass spectrometry to obtain an accurate mass measurement of the molecular ion.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify and characterize this molecule. The principles and data from related compounds cited throughout this document lend a high degree of confidence to the predicted spectral features. As with any analytical endeavor, the combination of these techniques will provide the most definitive structural confirmation.
References
-
Girard, M., Carignan, G., Mousseau, N., & Dawson, B. A. (1991). Chromatographic and spectroscopic characterization of sulphur-bound dimetridazole and ranidazole derivatives. Journal of Pharmaceutical and Biomedical Analysis, 9(2), 151–157.]([Link])
-
Dahiphale, S., & Trivedi, M. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Hilaris Publisher.]([Link])
-
Kumar, G. V. S. R. P., et al. (2013). Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate.]([Link])
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.]([Link])
-
Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.]([Link])
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PubMed Central.]([Link])
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.]([Link])
Sources
Methodological & Application
Application Notes and Protocols for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols related to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. The protocols detailed herein are grounded in established chemical and biological principles, offering a framework for synthesis, characterization, and application-based assays.
Introduction: The Significance of this compound
Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities.[1][2] The core structure, a five-membered heterocyclic ring with a nitro group, is particularly effective against anaerobic bacteria and protozoa.[2][3] Furthermore, the nitroimidazole scaffold is a key component in the development of hypoxia-activated prodrugs (HAPs) for cancer therapy.[4][5][6][7] Under the low oxygen conditions characteristic of solid tumors, the nitro group can be reduced to generate cytotoxic species, offering a targeted therapeutic approach.[4][7]
This compound is a functionalized nitroimidazole that holds significant promise as a versatile building block in drug discovery. The carboxylic acid moiety provides a convenient handle for further chemical modification, allowing for the synthesis of a wide array of derivatives, such as esters and amides, to modulate pharmacokinetic and pharmacodynamic properties.[8] This guide will provide detailed protocols for the synthesis, purification, and characterization of this compound, as well as experimental workflows to investigate its potential as an antimicrobial agent and a hypoxia-activated cytotoxin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 50700-55-5 | [9][10][11] |
| Molecular Formula | C₅H₅N₃O₄ | [9][10] |
| Molecular Weight | 171.11 g/mol | [9][10] |
| IUPAC Name | This compound | [10] |
| Appearance | Expected to be a solid powder | N/A |
| Melting Point | Not explicitly reported, but related compounds have defined melting points. | N/A |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. | N/A |
Synthesis and Characterization
The synthesis of this compound can be approached through two primary routes: the nitration of a pre-existing methylated imidazole carboxylic acid or the hydrolysis of its corresponding ester. The following protocols are based on established methodologies for similar compounds.
Protocol 1: Synthesis via Nitration of 1-Methyl-1H-imidazole-5-carboxylic acid
This protocol is adapted from general nitration procedures for imidazole rings.[12][13][14] The rationale is to introduce a nitro group at the C2 position of the imidazole ring, which is activated for electrophilic substitution.
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0°C in an ice bath. Stir until complete dissolution.
-
Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirring solution via a dropping funnel, ensuring the temperature is maintained below 10°C. The addition of a nitrating agent to the activated imidazole ring is the key step for the formation of the nitro-derivative.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product may be filtered at this stage if it precipitates as a clean solid. Alternatively, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Synthesis via Hydrolysis of Ethyl 1-Methyl-2-nitro-1H-imidazole-5-carboxylate
This route involves the synthesis of the ethyl ester of the target compound followed by hydrolysis. This can be a milder alternative to direct nitration of the carboxylic acid. A related synthesis describes the hydrolysis of ethyl-1-methyl-2-nitroimidazole-5-carboxylate.[15]
Part A: Synthesis of Ethyl 1-Methyl-2-nitro-1H-imidazole-5-carboxylate
Part B: Hydrolysis to the Carboxylic Acid
Materials:
-
Ethyl 1-Methyl-2-nitro-1H-imidazole-5-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve Ethyl 1-Methyl-2-nitro-1H-imidazole-5-carboxylate (1 equivalent) in a mixture of THF and water.
-
Hydrolysis: Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours. The hydroxide ions will catalyze the cleavage of the ester bond. Monitor the reaction by TLC.
-
Acidification: After the reaction is complete, remove the THF under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product from either synthesis can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: Use silica gel as the stationary phase and a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to elute the compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the methyl group, the imidazole ring proton, and the carboxylic acid proton. Expected chemical shifts can be predicted based on related structures.[16][17][18]
-
¹³C NMR: To identify the carbon signals of the imidazole ring, the methyl group, the nitro-substituted carbon, and the carboxyl carbon.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[16][19]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carboxylic acid, the N-O stretching of the nitro group, and the C-H and C=N bonds of the imidazole ring.[17]
Application Protocols
Based on the known biological activities of nitroimidazoles, the following protocols can be used to evaluate the potential of this compound as an antimicrobial agent and a hypoxia-activated prodrug.
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[20][21]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 4: In Vitro Hypoxia-Selective Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compound on cancer cells under both normal (normoxic) and low oxygen (hypoxic) conditions.[22]
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29 human colon cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells.
-
Normoxic and Hypoxic Incubation: Place one set of plates in a standard incubator (normoxia, ~21% O₂) and another set in a hypoxia chamber (hypoxia, 1% O₂) for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) can be calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater selectivity for hypoxic cells.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound.
Hypoxia-Activated Prodrug Mechanism
Caption: Mechanism of a hypoxia-activated nitroimidazole prodrug.
References
-
Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). Molecules, 29(13), 2998. Retrieved from [Link]
-
Denny, W. A. (2010). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428. Retrieved from [Link]
-
Kumar, V., Poojary, B., Chikkanna, C., & Kumar, S. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
-
Falsafi, T., Talebi, R., & Faramarzi, M. A. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 10(12), e58087. Retrieved from [Link]
-
Wang, S. F., Ke, S., Chen, Z. C., Wang, Y. F., & Yang, Y. H. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4343-4351. Retrieved from [Link]
-
Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. (2022). Pharmaceutics, 14(11), 2321. Retrieved from [Link]
-
Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., ... & Perveen, S. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. Retrieved from [Link]
-
Gençer, N., Ozkanca, R., Bektaş, H., & Ceylan, S. (2008). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archiv der Pharmazie, 341(10), 653-658. Retrieved from [Link]
-
Nitroimidazole (Metronidazole) ELISA. (n.d.). Biorex Food Diagnostics. Retrieved from [Link]
-
LFAs for Nitroimidazole Test. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Tercel, M., & Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Retrieved from [Link]
-
Liu, Q., Sun, H., & Wang, H. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Cell and Developmental Biology, 9, 729011. Retrieved from [Link]
-
Hay, M. P. (2016). Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs. Cancer Biology & Therapy, 17(1), 1-12. Retrieved from [Link]
-
Kumar, R., & Khan, R. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(1), 224-229. Retrieved from [Link]
-
Al-Sha'er, M. A., Al-Hiari, Y. M., & Al-Qirim, T. M. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. Retrieved from [Link]
-
Khare, G., & Kumar, V. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-349. Retrieved from [Link]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.). Supporting Information. Retrieved from [Link]
-
1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde. (n.d.). Automated Topology Builder. Retrieved from [Link]
-
Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., ... & Hart, C. P. (2013). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6605. Retrieved from [Link]
-
Trivedi, M. N., & Patel, P. R. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
-
Structures of 5-nitroimidazoles and metabolites. (2017). Journal of Chromatography B, 1065-1066, 1-8. Retrieved from [Link]
-
1-METHYL-5-[(2-NITRO-2-PHENYL)-ETHENYL]-IMIDAZOLE. (n.d.). SpectraBase. Retrieved from [Link]
-
Methyl 1H-imidazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Wang, X., Wang, Y., & Liu, Y. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072. Retrieved from [Link]
-
a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
1-Methyl-5-nitro-1H-imidazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072. Retrieved from [Link]
-
1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Process for the safe nitration of 2-methylimidazole. (1980). U.S. Patent No. 4,209,631.
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). Journal of the American Chemical Society, 144(36), 16486-16497. Retrieved from [Link]
Sources
- 1. [PDF] Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study | Semantic Scholar [semanticscholar.org]
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. jocpr.com [jocpr.com]
- 4. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 7. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. biosynth.com [biosynth.com]
- 10. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 50700-55-5 [chemicalbook.com]
- 12. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 14. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety [mdpi.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. rsc.org [rsc.org]
- 19. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid in Antiprotozoal Assays
Introduction: The Enduring Challenge of Protozoan Infections and the Role of Nitroimidazoles
Protozoan parasites, including species of Trichomonas, Giardia, and Entamoeba, are responsible for a significant burden of disease worldwide. The 5-nitroimidazole class of compounds has long been a cornerstone in the treatment of infections caused by these anaerobic or microaerophilic protozoa.[1] Their efficacy is rooted in a unique mechanism of action that is selectively toxic to these organisms. The compound 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a member of this important class, and this document provides a comprehensive guide for researchers, scientists, and drug development professionals on its evaluation in antiprotozoal assays. These protocols are designed to be robust and self-validating, providing a solid framework for the assessment of this and other similar nitroimidazole derivatives.
The Scientific Foundation: Mechanism of Action of Nitroimidazoles
The antiprotozoal activity of 5-nitroimidazoles is not inherent to the parent molecule but requires reductive activation within the target parasite.[2] This process is contingent on the low redox potential environment characteristic of anaerobic and microaerophilic organisms. The key steps in the mechanism of action are as follows:
-
Cellular Uptake: The nitroimidazole compound passively diffuses into the protozoan cell.
-
Reductive Activation: The nitro group of the imidazole ring is reduced by electron-donating proteins within the parasite. In Trichomonas vaginalis and Entamoeba histolytica, this reduction is primarily mediated by the pyruvate:ferredoxin oxidoreductase (PFOR) system.[3] In Giardia lamblia, in addition to PFOR, other enzymes like oxygen-insensitive nitroreductases (e.g., GlNR1) are also involved in this activation.[3][4][5][6]
-
Generation of Cytotoxic Radicals: The reduction of the nitro group forms a highly reactive nitro radical anion and other cytotoxic intermediates, such as hydroxylamines.[3][7]
-
Cellular Damage and Death: These reactive species are indiscriminate in their targets, causing damage to vital cellular components, including DNA, proteins, and lipids.[2][7] This leads to a loss of helical structure, strand breakage, and ultimately, cell death.
It is noteworthy that some protozoa possess enzymes, such as nitroimidazole reductases (NIMs), that can further reduce the nitro group to a non-toxic amine, a potential mechanism of drug resistance.[4][5]
Caption: Reductive activation of this compound in a protozoan cell.
Experimental Protocols: In Vitro Antiprotozoal Assays
The following protocols provide a detailed, step-by-step methodology for evaluating the in vitro activity of this compound against common protozoan parasites.
Compound Preparation and Handling
Given that nitroimidazole carboxylic acids can have limited aqueous solubility, proper preparation of the test compound is critical.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the assay, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the assay.
-
Important: The final concentration of DMSO in the assay wells should be kept constant across all tested concentrations and should not exceed a level that affects parasite viability (typically ≤0.5%).
-
In Vitro Susceptibility Assay against Trichomonas vaginalis
This protocol is designed to determine the Minimum Lethal Concentration (MLC) of the test compound.
-
Materials:
-
T. vaginalis isolate (e.g., ATCC® 30236™)
-
Diamond's Trypticase-Yeast-Maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.[8]
-
96-well, U-bottom microtiter plates.
-
This compound stock solution.
-
Metronidazole or Tinidazole as a reference drug.
-
Inverted microscope.
-
-
Procedure:
-
Culture T. vaginalis trophozoites in TYM medium at 37°C to obtain a logarithmic phase culture.
-
Perform a cell count using a hemocytometer and adjust the parasite concentration to 1 x 10⁵ trophozoites/mL in fresh medium.
-
In a 96-well plate, add 100 µL of TYM medium to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound (in duplicate) to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. A typical concentration range to test is 0.2 to 400 µg/mL.[9]
-
Include wells with medium only (negative control) and wells with the reference drug. Also, include wells with the equivalent concentration of DMSO as a vehicle control.
-
Add 100 µL of the parasite suspension (1 x 10⁴ trophozoites) to each well.
-
Incubate the plates at 37°C for 48 hours.
-
After incubation, examine each well using an inverted microscope to assess parasite motility.
-
The MLC is defined as the lowest drug concentration at which no motile trophozoites are observed.[9]
-
In Vitro Susceptibility Assay against Giardia lamblia
This protocol determines the 50% inhibitory concentration (IC50) of the test compound.
-
Materials:
-
G. lamblia trophozoites (e.g., ATCC® 30957™)
-
TYI-S-33 medium supplemented with 10% bovine serum and bovine bile.
-
96-well flat-bottom microtiter plates.
-
This compound stock solution.
-
Metronidazole as a reference drug.
-
Cell viability reagent (e.g., Resazurin-based assay or ATP-based assay like BacTiter-Glo™).[10]
-
Plate reader (for fluorescence or luminescence).
-
-
Procedure:
-
Culture G. lamblia trophozoites in TYI-S-33 medium in screw-cap tubes at 37°C until confluent.
-
Detach the trophozoites by chilling the tubes on ice for 10-15 minutes.
-
Count the trophozoites and adjust the concentration to 5 x 10⁴ cells/mL in fresh medium.
-
Prepare serial dilutions of the test compound in a 96-well plate as described for T. vaginalis.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate in a microaerophilic environment (e.g., using a gas pack system) at 37°C for 48 hours.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vitro Susceptibility Assay against Entamoeba histolytica
This protocol utilizes the nitroblue tetrazolium (NBT) reduction assay to determine the IC50.
-
Materials:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain).
-
TYI-S-33 medium.
-
96-well microtiter plates.
-
This compound stock solution.
-
Metronidazole or Tinidazole as a reference drug.
-
Nitroblue tetrazolium (NBT) solution.
-
Plate reader (absorbance at 570 nm).
-
-
Procedure:
-
Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C.
-
Harvest trophozoites from a 24-hour old culture and adjust the concentration to 3 x 10⁵ parasites/mL.[11]
-
Prepare serial dilutions of the test compound in a 96-well plate.[11]
-
Add 100 µL of the parasite suspension to each well.[11]
-
Incubate the plate at 37°C for 4 hours.[11]
-
After incubation, aspirate the medium and wash the wells with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add 100 µL of NBT solution in HBSS to each well and incubate at 37°C for 45 minutes.[11]
-
Aspirate the NBT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan product.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value as described for G. lamblia.
-
Caption: General experimental workflow for in vitro antiprotozoal assays.
Data Presentation and Interpretation
The results of the in vitro assays should be summarized in a clear and concise table to allow for easy comparison of the activity of this compound against different protozoan species and in relation to a reference drug.
| Compound | T. vaginalis (MLC, µM) | G. lamblia (IC50, µM) | E. histolytica (IC50, µM) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Metronidazole (Reference) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Note: The above table is a template. Actual values will be determined experimentally.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following points should be strictly adhered to:
-
Positive and Negative Controls: Always include a known active compound (e.g., metronidazole) as a positive control and a vehicle control (e.g., DMSO at the highest concentration used) to ensure that the observed effects are due to the test compound and not the solvent.
-
Replicates: Each concentration should be tested in at least duplicate, and the entire experiment should be repeated on different days to ensure reproducibility.
-
Parasite Viability: Regularly check the viability and morphology of the parasite cultures to ensure they are healthy and in the correct growth phase for the assay.
-
Reference Strains: Use well-characterized reference strains (e.g., from ATCC) to allow for comparison of results across different laboratories.
References
-
in vitro viability assay under microaerophilic conditions indicates a multifactorial basis for metronidazole treatment failure. (2025). medRxiv. [Link]
-
In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). Microbiology Spectrum. [Link]
-
Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases). (2009). Antimicrobial Agents and Chemotherapy. [Link]
-
In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites. (2010). PLoS Neglected Tropical Diseases. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Molecules. [Link]
-
A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites. (2001). Antimicrobial Agents and Chemotherapy. [Link]
-
A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (2008). Journal of Antimicrobial Chemotherapy. [Link]
-
IN VITRO STUDIES ON THE SENSITIVITY OF LOCAL ENTAMOEBA HISTOLYTICA TO ANTI-AMOEBIC DRUGS. (1986). Faculty of Tropical Medicine, Mahidol University. [Link]
-
Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases). (2009). Antimicrobial Agents and Chemotherapy. [Link]
-
Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. (2018). ResearchGate. [Link]
-
In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. (2012). Clinical Infectious Diseases. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). MDPI. [Link]
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). MDPI. [Link]
-
In Vitro Effects of Metronidazole and Albendazole on Giardia lamblia Isolated from Iranian Patients. (2006). ResearchGate. [Link]
-
In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. (2007). Annals of Clinical Microbiology and Antimicrobials. [Link]
-
Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates. (2023). Microbiology Spectrum. [Link]
-
Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica. (2023). MDPI. [Link]
-
Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. (1989). Chemical Research in Toxicology. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Giardia, Entamoeba, and Trichomonas enzymes activate metronidazole (nitroreductases) and inactivate metronidazole (nitroimidazole reductases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid in Pharmaceutical Synthesis
Abstract
The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives forming the basis of numerous drugs effective against anaerobic bacteria and protozoa.[1][2][3][4] This guide provides an in-depth exploration of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid , a key heterocyclic intermediate. We will elucidate its synthesis, physicochemical properties, and its versatile application as a functionalizable building block in the synthesis of advanced drug candidates. The protocols herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility and success.
Introduction: The Significance of the Nitroimidazole Core
Nitroimidazole-based compounds are a critical class of therapeutics whose mechanism of action relies on the reductive activation of the nitro group within hypoxic cells or anaerobic microorganisms to generate toxic radical species that disrupt vital biomolecules like DNA.[2][3] Drugs such as metronidazole and benznidazole are prominent examples of this class.[3][5] The development of new, more potent, and specific nitroimidazole drugs often requires sophisticated synthetic intermediates that allow for precise structural modifications.
This compound (MNICA) is one such intermediate of high strategic value. The presence of the carboxylic acid group at the C5 position provides a versatile chemical handle for a variety of coupling reactions, enabling the synthesis of esters, amides, and other derivatives. This allows for the systematic modification of the parent scaffold to enhance pharmacokinetic properties, target specificity, and efficacy. This document serves as a practical guide to the synthesis and utilization of MNICA in a research and development setting.
Physicochemical & Safety Profile of MNICA
Accurate characterization and safe handling are paramount in any synthetic workflow. Below is a summary of the key properties of MNICA, compiled from authoritative sources.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 50700-55-5 | [6][7][8] |
| Molecular Formula | C₅H₅N₃O₄ | [6][7] |
| Molecular Weight | 171.11 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| Flash Point | 161 °C | [7] |
| Appearance | Solid (form may vary) | N/A |
Safety and Handling Precautions
As with all nitro-containing aromatic compounds and chemical reagents, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (conforming to EN166), and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9][11] After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[9]
Synthesis Protocol: this compound (MNICA)
The following protocol details a representative method for the synthesis of MNICA via the oxidation of a methyl group at the C5 position of the imidazole ring. This method is adapted from similar oxidation procedures for related nitroimidazole compounds.[12]
Workflow for MNICA Synthesis
Caption: Synthesis workflow for MNICA via oxidation.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 1,5-Dimethyl-2-nitro-1H-imidazole.
Materials:
-
1,5-Dimethyl-2-nitro-1H-imidazole
-
Potassium permanganate (KMnO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,5-Dimethyl-2-nitro-1H-imidazole (0.01 mol).
-
Addition of Reagents: Add a solution of sodium bicarbonate (0.01 mol) and potassium permanganate (0.01 mol) in 50 mL of deionized water to the flask.[12]
-
Causality Note: Sodium bicarbonate is added to maintain a slightly basic medium, which is optimal for the permanganate oxidation of the alkyl side chain while preventing degradation of the imidazole ring.
-
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expertise Note: The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate are visual indicators of reaction progression.
-
-
Workup - Quenching and Filtration: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Transfer the clear solution to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl until the pH is approximately 2-3.
-
Causality Note: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid (MNICA) to precipitate out of the aqueous solution.
-
-
Collection and Drying: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to yield crude MNICA.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[12]
Application Protocol: MNICA as a Synthetic Intermediate
The true utility of MNICA lies in its carboxylic acid functionality. This group can be readily "activated" and coupled with various nucleophiles to build more complex molecules. The following protocol describes a general two-step procedure for synthesizing an ester derivative, a common step in creating prodrugs or modifying solubility.
Workflow for Ester Synthesis from MNICA
Caption: General workflow for synthesizing an ester from MNICA.
Step-by-Step Experimental Protocol
Objective: To synthesize an ester derivative from MNICA via an acid chloride intermediate.
Part A: Activation to Acid Chloride [12]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend MNICA (0.01 mol) in thionyl chloride (SOCl₂, 5 mL).
-
Reflux: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as it is converted to the more soluble acid chloride.
-
Causality Note: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
-
Isolation: After cooling, remove the excess thionyl chloride under reduced pressure (using a trap). The resulting residue is the crude acid chloride, which is often used immediately in the next step without further purification due to its reactivity.
Part B: Coupling with an Alcohol
-
Reaction Setup: Dissolve the crude acid chloride from Part A in a dry, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Nucleophile Addition: To this solution, add the desired alcohol (R-OH, 0.01 mol) and a slight excess of pyridine (0.012 mol).
-
Causality Note: The acid chloride is highly electrophilic. The alcohol acts as the nucleophile. Pyridine is a weak base that serves to neutralize the HCl generated during the reaction, preventing it from causing side reactions.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product using column chromatography or recrystallization as appropriate for the specific ester synthesized.
Product Characterization & Quality Control
To ensure the integrity of the synthesis, rigorous analytical characterization is essential. This validates the structure and purity of the intermediate (MNICA) and the final derivative.
| Analytical Technique | Expected Observations for MNICA | Purpose |
| ¹H-NMR | Signals corresponding to the N-methyl group (~3.8-4.2 ppm), the imidazole ring proton (~7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). | Confirms the chemical structure and proton environment. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), and strong N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).[5][13] | Identifies key functional groups (acid, nitro). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (171.0280 g/mol ).[6] | Confirms the molecular weight and formula. |
| Melting Point | A sharp melting point indicates high purity. | Assesses purity of the crystalline solid. |
Conclusion
This compound is a potent and adaptable intermediate for the synthesis of novel nitroimidazole-based drug candidates. Its strategic value is rooted in the stable nitroimidazole core, essential for antimicrobial activity, combined with a versatile carboxylic acid handle that invites a wide range of chemical modifications. The protocols and insights provided in this guide offer a robust framework for researchers to confidently synthesize and utilize this building block, paving the way for the discovery of next-generation therapeutics to combat anaerobic and parasitic infections.
References
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
This compound | C5H5N3O4. PubChem. [Link]
-
Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. [Link]
-
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]
-
Nitroimidazole. Wikipedia. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4. PubChem. [Link]
-
Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. This compound | 50700-55-5 [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
Application Notes & Protocols: A Guide to the Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid Esters
Introduction: The Significance of Nitroimidazole Esters
The 1-methyl-2-nitro-1H-imidazole core is a privileged scaffold in medicinal chemistry. Compounds bearing this moiety, such as metronidazole and tinidazole, are indispensable therapeutics for treating anaerobic bacterial and protozoal infections.[1] The biological activity of these molecules is intrinsically linked to the nitro group at the 2-position, which, under anaerobic conditions, is reduced to generate radical species that induce cytotoxic damage to microbial DNA. The development of novel derivatives, particularly esters at the 5-position, offers a strategic avenue to modulate the physicochemical properties of the parent molecule. This can enhance drug delivery, improve tissue penetration, and potentially overcome emerging drug resistance.[2]
This guide provides a comprehensive, two-part protocol for the synthesis of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid esters. We will first detail the synthesis of the crucial carboxylic acid intermediate and subsequently describe a robust method for its esterification. The causality behind experimental choices and critical process parameters are explained to ensure reproducibility and success.
Overall Synthetic Workflow
The synthesis is logically structured in two primary stages. The first stage involves the creation of the key intermediate, this compound. The second stage is the conversion of this acid into the desired ester derivative through an acid chloride intermediate, a classic and reliable method for ester formation.
Caption: Overall workflow for the synthesis of target esters.
Part 1: Synthesis of the Carboxylic Acid Precursor
The foundational step is the synthesis of this compound (PubChem CID: 12045117)[3]. A common and effective method is the oxidation of a precursor alcohol, such as 1-methyl-2-nitro-5-hydroxymethylimidazole. This precursor can be synthesized by the reduction of the corresponding aldehyde.[4] For the purpose of this protocol, we will focus on the oxidation step.
Protocol 1: Oxidation to this compound
This protocol is adapted from established oxidation procedures for similar nitroimidazole derivatives.[5] The use of a strong oxidizing system, such as nitric acid in sulfuric acid, ensures the complete conversion of the primary alcohol to the carboxylic acid.
Causality: Concentrated sulfuric acid serves as the solvent and a dehydrating agent, while nitric acid is the primary oxidant. The reaction is typically heated to drive it to completion. The product is then precipitated by quenching the reaction mixture in ice-water, leveraging the low solubility of the carboxylic acid in cold aqueous media.[5]
Table 1: Reagents and Materials for Carboxylic Acid Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 1-Methyl-2-nitro-5-hydroxymethylimidazole | 157.12 | 4.71 g | 0.03 | Starting material. Handle with care. |
| Concentrated Sulfuric Acid (98%) | 98.08 | 16.5 g (approx. 9 mL) | 0.17 | Corrosive. Use appropriate PPE. |
| Concentrated Nitric Acid (70%) | 63.01 | 6.66 g (approx. 4.7 mL) | 0.072 | Strong oxidant. Corrosive. |
| Ice | - | ~100 g | - | For quenching the reaction. |
| Deionized Water | 18.02 | As needed | - | For washing the product. |
| Round-bottom flask (100 mL) | - | 1 | - | |
| Magnetic stirrer and stir bar | - | 1 | - | |
| Heating mantle | - | 1 | - | |
| Beaker (250 mL) | - | 1 | - | For quenching. |
| Büchner funnel and filter paper | - | 1 | - | For product isolation. |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add the concentrated sulfuric acid (16.5 g).
-
Addition of Starting Material: With stirring, slowly add the 1-methyl-2-nitro-5-hydroxymethylimidazole (4.71 g) to the sulfuric acid. The mixture may warm slightly.
-
Addition of Oxidant: Once the starting material is dissolved, slowly add the concentrated nitric acid (6.66 g).
-
Reaction: Heat the resulting solution to 80°C and maintain this temperature with stirring for approximately 60 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system is developed.
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 250 mL beaker, prepare a slurry of ice (~100 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Isolation: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid product on the filter with cold deionized water (2 x 20 mL) to remove any residual acid. Dry the product in a vacuum oven at room temperature to a constant weight.[5]
Characterization: The identity and purity of the synthesized acid should be confirmed by melting point determination, ¹H NMR, and IR spectroscopy. The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Part 2: Esterification via the Acid Chloride Route
Esterification of the synthesized carboxylic acid is most effectively achieved by first converting it to a more reactive acyl chloride. This intermediate readily reacts with an alcohol in the presence of a non-nucleophilic base, such as pyridine, to yield the desired ester. This method is widely applicable for synthesizing various ester derivatives from a common acid precursor.[1]
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification proceeds via a two-step nucleophilic acyl substitution mechanism. First, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine then acts as a base to deprotonate the resulting oxonium ion and neutralize the HCl byproduct, driving the reaction to completion.
Caption: Mechanism of esterification via an acid chloride.
Protocol 2: Synthesis of this compound Esters
This protocol is a general procedure that can be adapted for various primary or secondary alcohols.
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acid chlorides because the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with the alcohol is often exothermic, necessitating cooling with an ice bath to control the reaction rate and prevent side reactions.[1] Pyridine serves as a catalyst and neutralizes the HCl formed, preventing it from protonating the alcohol and deactivating it as a nucleophile. The final workup with sodium bicarbonate solution removes any unreacted acid chloride and excess acid.[1]
Table 2: Reagents and Materials for Ester Synthesis (Example using Ethanol)
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Notes |
| This compound | 171.11 | 1.71 g (0.01 mol) | From Part 1. Must be thoroughly dry. |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.43 g (0.87 mL, 0.012 mol) | Highly corrosive and moisture-sensitive. Use in a fume hood. |
| Dry Dichloromethane (DCM) or Toluene | - | ~50 mL | Anhydrous solvent is critical. |
| Desired Alcohol (e.g., Ethanol) | 46.07 | 0.51 g (0.65 mL, 0.011 mol) | Must be anhydrous. |
| Dry Pyridine | 79.10 | 1.58 g (1.6 mL, 0.02 mol) | Anhydrous. Acts as base and catalyst. Use in a fume hood. |
| 2% Sodium Bicarbonate Solution | - | ~20 mL | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | For drying the organic layer. |
| Round-bottom flask, reflux condenser | - | 1 set | For acid chloride formation. Ensure glassware is oven-dried. |
| Dropping funnel, magnetic stirrer | - | 1 set | For addition of reagents. |
| Ice bath | - | 1 | For temperature control. |
Step-by-Step Procedure:
2a. Formation of the Acid Chloride
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound (1.71 g) in dry DCM or toluene (~20 mL).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (0.87 mL) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude acid chloride, which should be used immediately in the next step.
2b. Esterification 5. Setup: Dissolve the crude acid chloride in dry DCM (~30 mL) in a clean, dry flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C. 6. Addition of Alcohol and Base: In a separate vial, mix the desired alcohol (e.g., 0.65 mL of ethanol) with dry pyridine (1.6 mL). Add this mixture dropwise to the cold acid chloride solution over 10-15 minutes with continuous stirring. 7. Reaction: Allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 4-6 hours, or until TLC indicates the consumption of the acid chloride. 8. Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 2% sodium hydrogen carbonate solution (20 mL) to neutralize any remaining acid and pyridine hydrochloride.[1] 9. Extraction: Wash the organic layer subsequently with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate. 10. Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.[1]
Characterization of the Final Ester: The structure of the final ester product must be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the incorporation of the specific alkyl group from the alcohol and the overall structure.
-
IR Spectroscopy: To verify the presence of the ester C=O stretch and the disappearance of the carboxylic acid O-H stretch.
-
Mass Spectrometry: To confirm the molecular weight of the target compound.
References
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]
- Hoff, D. R. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent No. 3,325,507. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
PrepChem (2017). Synthesis of EXAMPLE 57: 1-Methyl-2-nitro-5-hydroxymethylimidazole. Retrieved from [Link]
-
Fakhfakh, M. A., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Sources
Application Note & Protocol: Quantitative Analysis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Authored by: Senior Application Scientist
Date: January 18, 2026
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. Given the importance of robust analytical methodologies in drug development and research, two primary methods are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the chosen parameters.
Introduction: The Significance of this compound Quantification
This compound is a heterocyclic compound featuring a nitroimidazole core, a structure of significant interest in medicinal chemistry. Nitroimidazoles are a class of compounds known for their antimicrobial and potential anticancer activities.[1][2] The accurate quantification of derivatives such as this compound is crucial in various stages of pharmaceutical development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).
This application note provides detailed protocols for the quantification of this analyte in a research setting, ensuring accuracy, precision, and reliability of the analytical results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [3][4] |
| Molecular Weight | 171.11 g/mol | [3][4] |
| CAS Number | 50700-55-5 | [3][4] |
| Predicted XLogP3 | 0.2 | [4] |
The presence of a carboxylic acid group suggests that the compound's retention in reversed-phase chromatography will be pH-dependent. The nitroimidazole chromophore provides a basis for UV detection.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not a primary requirement. It is a robust, cost-effective, and widely available technique.
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte is separated from potential impurities on a C18 stationary phase. The mobile phase consists of an aqueous buffer and an organic modifier. The acidic nature of the mobile phase ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape. Detection is achieved by monitoring the UV absorbance of the nitroimidazole chromophore.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Protocol
3.3.1. Apparatus and Reagents
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade methanol and acetonitrile
-
HPLC grade water
-
Formic acid (or phosphoric acid)
-
This compound reference standard
3.3.2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of formic acid is compatible with mass spectrometry, should a transfer of the method be desired.[5][6]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B).
3.3.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic pH ensures protonation of the carboxylic acid for good peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution ensures the elution of the analyte with a good peak shape and allows for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Adjustable based on concentration and detector response. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~310-320 nm (To be determined by UV scan) | Nitroaromatic compounds typically have strong absorbance in this region. An initial UV scan of the standard is recommended. |
3.3.4. Method Validation Summary
The following table presents typical performance characteristics for a validated HPLC-UV method.
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as in biological matrices, an LC-MS/MS method is recommended.
Principle
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting ion is selected (precursor ion) and fragmented. Specific fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification.
Predicted Fragmentation Pathway
Caption: Predicted ESI- fragmentation pathway.
Protocol
4.3.1. Apparatus and Reagents
-
LC-MS/MS system with an ESI source
-
UPLC/UHPLC system for faster analysis
-
Appropriate UPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Reagents as listed for the HPLC-UV method, but of MS-grade.
4.3.2. Chromatographic and Mass Spectrometric Conditions
The chromatographic conditions can be adapted from the HPLC-UV method, with adjustments for the UPLC system (e.g., higher flow rate, shorter gradient).
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a negative ion. |
| Precursor Ion (Q1) | m/z 170.0 | [M-H]⁻ |
| Product Ion 1 (Q3 - Quantifier) | m/z 126.0 | [M-H-CO₂]⁻ - Predicted loss of carbon dioxide. |
| Product Ion 2 (Q3 - Qualifier) | m/z 124.0 | [M-H-NO₂]⁻ - Predicted loss of the nitro group. |
| Collision Energy | To be optimized by infusion of the standard | This is a compound-dependent parameter. |
4.3.3. Method Validation Summary
LC-MS/MS offers significantly lower detection limits.
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 5% at LOQ, < 2% at higher concentrations |
| Accuracy (% Recovery) | 95-105% |
Conclusion
The choice between the HPLC-UV and LC-MS/MS methods for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method provides a robust and reliable approach for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Both protocols provided herein serve as a strong foundation for the development and validation of a quantitative assay for this compound.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 5-nitroimidazoles and metabolites. Retrieved from [Link]
-
National Institutes of Health. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Development of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid in the public domain, this document provides a comprehensive guide based on established methodologies for the synthesis, characterization, and evaluation of closely related nitroimidazole antimicrobial agents. The protocols herein are intended to serve as a foundational framework for the investigation of this specific compound.
Introduction: The Promise of Novel Nitroimidazoles in an Era of Antimicrobial Resistance
The nitroimidazole class of antimicrobial agents has long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Their unique mechanism of action, which involves the reductive activation of the nitro group within the microbial cell to generate cytotoxic radicals that induce DNA damage, has proven highly effective.[2] Prominent members of this class, such as metronidazole and tinidazole, are widely used clinically.[1] However, the emergence of resistance to existing antimicrobial drugs presents a continuous and urgent challenge to global health. This necessitates the exploration and development of new, more potent, and versatile antimicrobial agents.
This compound is a novel compound within the nitroimidazole family. While specific data on its antimicrobial spectrum and potency are not yet widely available, its structural features suggest it holds potential as a valuable lead compound in the development of new anti-infective therapies. The presence of the carboxylic acid moiety could influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of solubility, tissue penetration, or metabolic stability. These application notes provide a detailed roadmap for the synthesis, characterization, and comprehensive antimicrobial evaluation of this compound.
Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles and synthetic strategies reported for analogous compounds. One such approach involves the oxidation of a precursor molecule, 1,2-dimethyl-5-nitro-1H-imidazole.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis
This protocol is adapted from general methods for the oxidation of alkyl side chains on heterocyclic rings.
Materials:
-
1,2-Dimethyl-5-nitro-1H-imidazole
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-5-nitro-1H-imidazole in a suitable solvent such as water or a mixture of water and pyridine.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration.
-
If an excess of permanganate is present (indicated by a persistent purple color), it can be quenched by the careful addition of a reducing agent like sodium bisulfite until the solution becomes colorless.
-
Acidification and Precipitation: The filtrate is then acidified with concentrated sulfuric acid to a pH of approximately 2-3. The desired product, this compound, should precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as ethanol-water.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid C=O and O-H groups, as well as the C-NO₂ stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.
In Vitro Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antimicrobial potency of a new compound. The following protocols are based on established methods for testing the susceptibility of anaerobic bacteria to antimicrobial agents.[3][4]
Broth Microdilution Method
This method is considered a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[5]
Caption: Workflow for the broth microdilution susceptibility test.
Protocol:
-
Media Preparation: Prepare a suitable broth medium for anaerobic bacteria, such as supplemented Brucella broth or Schaedler broth.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the anaerobic test organism on an appropriate agar medium. Prepare a suspension of the organism in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension should then be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Diffusion Method (Disk Diffusion)
The agar diffusion method is a simpler, qualitative or semi-quantitative method for assessing antimicrobial susceptibility.[7][8][9]
Protocol:
-
Media Preparation: Prepare agar plates with a suitable medium for anaerobic bacteria, such as Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism as described for the broth microdilution method.
-
Plate Inoculation: Evenly spread the bacterial suspension over the entire surface of the agar plate using a sterile swab.
-
Disk Application: Prepare sterile paper disks impregnated with known concentrations of this compound. Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates in an anaerobic environment at 37°C for 48-72 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk. The size of the zone is indicative of the susceptibility of the organism to the compound.
| Parameter | Broth Microdilution | Agar Diffusion |
| Principle | Serial dilution in liquid media | Diffusion from a point source on solid media |
| Result | Quantitative (MIC value) | Qualitative/Semi-quantitative (Zone of Inhibition) |
| Throughput | High (96-well plates) | Lower |
| Reference Method | Yes, for anaerobes[5] | Screening method |
In Vivo Efficacy Evaluation
Animal models are crucial for assessing the in vivo efficacy of a new antimicrobial agent. A common model for anaerobic infections is the murine intra-abdominal abscess model.[10][11]
Caption: General workflow for an in vivo murine intra-abdominal abscess model.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of a clinically relevant anaerobic pathogen, such as Bacteroides fragilis, often in combination with a facultative anaerobe like Escherichia coli to mimic polymicrobial infections.
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or Swiss Webster).
-
Infection: Induce intra-abdominal infection by intraperitoneal injection of the bacterial inoculum.
-
Treatment: At a specified time post-infection (e.g., 2-4 hours), begin treatment with this compound administered via a relevant route (e.g., oral gavage or intraperitoneal injection). Include multiple dose levels, a vehicle control group, and a positive control group treated with a known effective drug like metronidazole.
-
Monitoring and Endpoints: Monitor the animals daily for signs of illness and mortality. At a predetermined time point (e.g., 5-7 days post-infection), euthanize the surviving animals.
-
Efficacy Assessment: The primary endpoints for efficacy can include:
-
Survival rate
-
Reduction in the number and size of abscesses
-
Reduction in the bacterial load (CFU/g) in abscesses or peritoneal fluid.
-
Mechanism of Action: Elucidating the Molecular Basis of Activity
The antimicrobial activity of nitroimidazoles is contingent on the reduction of the nitro group to form reactive nitrogen species that damage bacterial DNA.[2] To confirm that this compound shares this mechanism, the following studies can be conducted:
-
DNA Damage Assays: Techniques such as the comet assay or assays measuring DNA fragmentation can be used to assess the extent of DNA damage in susceptible bacteria upon exposure to the compound.
-
Nitroreductase Activity Assays: The activity of bacterial nitroreductases in the presence of the compound can be measured to confirm its role as a substrate for these enzymes.
-
Induction of the SOS Response: The activation of the bacterial SOS DNA repair system in response to treatment with the compound can be monitored using reporter gene assays.
Caption: The general mechanism of action for nitroimidazole antimicrobial agents.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents to combat infections caused by anaerobic bacteria and protozoa. The protocols and methodologies detailed in these application notes provide a robust framework for its synthesis, characterization, and comprehensive evaluation of its antimicrobial potential. Through systematic in vitro and in vivo studies, the efficacy, spectrum of activity, and mechanism of action of this novel compound can be thoroughly elucidated, paving the way for its potential translation into a clinically valuable therapeutic agent.
References
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological agar diffusion assay for metronidazole concentrations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbiological Agar Diffusion Assay for Metronidazole Concentrations in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental animal models for anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental animal models for anaerobic infections. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid in Cell Culture Assays for Hypoxia Detection
Introduction: The Significance of Hypoxia in Research and Drug Development
Cellular hypoxia, a state of reduced oxygen availability, is a critical feature of the microenvironment in various physiological and pathological conditions, most notably in solid tumors.[1][2] This oxygen-deprived environment significantly influences cellular metabolism, signaling pathways, and ultimately, the response to therapeutic interventions. For researchers in oncology and drug development, the ability to accurately identify and quantify hypoxic regions within cell populations is paramount for understanding disease progression and developing effective targeted therapies.
Nitroimidazoles have emerged as a valuable class of chemical tools for detecting hypoxia.[2] Their mechanism of action is elegantly simple and specific: the nitro group of the imidazole ring undergoes bioreductive activation under low oxygen conditions by nitroreductase enzymes, which are often overexpressed in hypoxic cells.[1][2] This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the molecule within the hypoxic cell. This principle forms the basis of various assays to visualize and quantify hypoxia.
This technical guide focuses on the application of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid in cell culture-based assays for the detection of hypoxia. While this compound itself is not fluorescent, its carboxylic acid moiety provides a versatile chemical handle for the synthesis of custom fluorescent probes. We will first explore the rationale behind using this molecule as a precursor and then provide detailed protocols for its conceptual application in a cell-based hypoxia detection assay.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [3] |
| Molecular Weight | 171.11 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 50700-55-5 | [3] |
| Physical Description | Solid | [4] |
| Solubility | Soluble in water (predicted) | [5] |
Principle of the Assay: From a Non-Fluorescent Precursor to a Hypoxia-Specific Fluorescent Probe
The core concept of this application is the use of this compound as a foundational building block for creating a hypoxia-activated fluorescent probe. The carboxylic acid group serves as a reactive site for conjugation to a fluorescent reporter molecule (a fluorophore) via standard bioconjugation chemistry, such as amide bond formation. The resulting conjugate would be a non-fluorescent or quenched probe.
Upon introduction to a cell culture environment, this probe would be cell-permeable. In normoxic cells, the probe would remain intact and largely non-fluorescent. However, in hypoxic cells, the overexpressed nitroreductases would reduce the 2-nitro group on the imidazole ring. This bioreduction triggers a conformational change or cleavage of the linker, leading to the release and subsequent fluorescence of the reporter molecule. This "turn-on" fluorescence provides a direct and quantifiable signal of hypoxic conditions.
Experimental Workflow
The overall experimental workflow can be visualized as a three-stage process: probe synthesis, cell treatment and hypoxia induction, and finally, detection and analysis.
Caption: A conceptual workflow for a hypoxia detection assay.
Detailed Protocols
Part 1: Conceptual Synthesis of a Fluorescent Hypoxia Probe
This section provides a conceptual framework for the synthesis of a fluorescent probe from this compound. The specific choice of fluorophore and linker chemistry will depend on the desired spectral properties and experimental design. A common approach involves the formation of an amide bond between the carboxylic acid of the imidazole and an amine-functionalized fluorophore.
Materials:
-
This compound
-
Amine-reactive fluorophore (e.g., a derivative of fluorescein, rhodamine, or a cyanine dye with a free amine group)
-
Carbodiimide coupling agents (e.g., EDC, DCC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for product verification
Conceptual Protocol:
-
Activation of the Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add EDC and NHS (or Sulfo-NHS for improved water solubility of the final product) in a slight molar excess. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester intermediate.
-
Conjugation to the Fluorophore: In a separate vial, dissolve the amine-functionalized fluorophore in anhydrous DMF. Add the activated NHS-ester solution from step 1 to the fluorophore solution. Add a base such as TEA or DIPEA to catalyze the reaction.
-
Reaction and Monitoring: Allow the reaction to proceed overnight at room temperature, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: Purify the resulting fluorescent probe using reverse-phase HPLC to separate the desired product from unreacted starting materials and byproducts.
-
Verification: Confirm the identity and purity of the synthesized probe by mass spectrometry and analytical HPLC.
Part 2: Induction of Hypoxia in Cell Culture
Two primary methods are commonly used to induce hypoxia in vitro: a controlled-environment hypoxic chamber or chemical induction.
Method A: Hypoxic Chamber
This method provides a more physiologically relevant model of hypoxia by directly controlling the oxygen concentration.
Materials:
-
Hypoxia incubator chamber[6]
-
Mixed gas tank (e.g., 1% O₂, 5% CO₂, 94% N₂)[2]
-
Cell culture plates or flasks with seeded cells
-
Humidification pan with sterile water
Protocol:
-
Cell Seeding: Seed cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the Chamber: Place a pan of sterile water in the bottom of the hypoxic chamber to maintain humidity. Place the cell culture vessels inside the chamber.
-
Seal the Chamber: Securely seal the chamber according to the manufacturer's instructions.
-
Purge with Gas Mixture: Connect the chamber to the mixed gas tank and purge the chamber with the hypoxic gas mixture at a flow rate of 20 L/min for 5-10 minutes to displace the ambient air.[2]
-
Incubation: After purging, clamp the tubing and place the sealed chamber in a standard cell culture incubator at 37°C. The duration of hypoxic exposure will depend on the cell type and experimental goals (typically 4-24 hours).
Method B: Chemical Induction with Cobalt Chloride (CoCl₂)
CoCl₂ is a hypoxia-mimetic agent that stabilizes the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor in the cellular response to hypoxia.[1][7] This method is simpler and does not require specialized equipment.
Materials:
-
Cobalt (II) chloride hexahydrate (CoCl₂)[1]
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Cell culture plates with seeded cells
Protocol:
-
Prepare CoCl₂ Stock Solution: Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM) in sterile PBS or culture medium.[2][8] Filter-sterilize the solution.
-
Cell Treatment: Add the CoCl₂ stock solution to the cell culture medium to achieve a final concentration typically ranging from 100 to 600 µM.[1][7] The optimal concentration should be determined empirically for each cell line to induce a hypoxic response without causing significant cytotoxicity.
-
Incubation: Incubate the cells under standard normoxic conditions (37°C, 5% CO₂) for the desired duration (typically 24 hours).[2][8]
Part 3: Cell Staining and Analysis
Method A: Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative visualization of hypoxia at the single-cell level.
Materials:
-
Hypoxia-induced and normoxic control cells
-
Synthesized fluorescent hypoxia probe
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
-
Optional: Nuclear counterstain (e.g., Hoechst 33342)
Protocol:
-
Probe Incubation: Following hypoxia induction, add the synthesized fluorescent probe to the cell culture medium at a pre-determined optimal concentration (typically in the low micromolar range). Incubate for 1-4 hours at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Capture images in both the brightfield and fluorescence channels. If using a nuclear counterstain, acquire images in that channel as well.
-
Analysis: Analyze the fluorescence intensity in the hypoxic versus normoxic cells. An increase in fluorescence in the hypoxic cells indicates the activation of the probe and the presence of a hypoxic environment.
Method B: Flow Cytometry
Flow cytometry enables the quantitative analysis of the percentage of hypoxic cells within a population and the intensity of the hypoxic response.
Materials:
-
Hypoxia-induced and normoxic control cells
-
Synthesized fluorescent hypoxia probe
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Probe Incubation and Harvesting: Following hypoxia induction and incubation with the fluorescent probe (as described in the microscopy protocol), wash the cells and then detach them using a suitable dissociation reagent.
-
Cell Pellet and Resuspension: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the cells in ice-cold flow cytometry buffer.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.[9]
-
Data Interpretation: Compare the fluorescence intensity histograms of the normoxic and hypoxic cell populations. An increase in the mean fluorescence intensity and a shift in the population in the hypoxic sample indicate the presence of hypoxic cells.
Data Interpretation and Validation
A successful assay will show a significant increase in fluorescence signal in cells subjected to hypoxic conditions compared to their normoxic counterparts. This can be visualized as brighter cells under the microscope or a rightward shift in the fluorescence histogram in flow cytometry data.
To ensure the trustworthiness of the results, several controls are essential:
-
Normoxic Control: Cells cultured under normal oxygen conditions and treated with the probe. This establishes the baseline fluorescence.
-
Hypoxic Untreated Control: Hypoxic cells that are not treated with the probe. This controls for any background autofluorescence induced by hypoxia.
-
Positive Control (Optional): A commercially available and validated hypoxia probe can be used to confirm the successful induction of hypoxia.
Caption: The mechanism of action of the conceptual hypoxia probe.
Conclusion and Future Perspectives
The use of this compound as a precursor for the synthesis of hypoxia-activated fluorescent probes offers a powerful and customizable approach for studying cellular hypoxia. The detailed protocols provided in this guide offer a comprehensive framework for researchers to design and implement robust cell culture assays for the detection and quantification of hypoxia. By leveraging this technology, scientists can gain deeper insights into the role of hypoxia in disease and accelerate the development of novel therapeutics that target the unique microenvironment of tumors and other pathological tissues.
References
- Muñoz-Sánchez, J., & Cárdenas-Sánchez, P. (2019). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells.
- Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899.
-
JoVE. (2022, June 14). Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview [Video]. YouTube. [Link]
-
University of California, Berkeley. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]
-
ResearchGate. (2024). How can I induce hypoxia without an O₂-controlled incubator?. Retrieved from [Link]
-
Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]
-
ResearchGate. (2015). How can I simulate hypoxic conditions in cell cultures?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12045117, this compound. Retrieved from [Link]
-
Biocompare. (2023, August 15). Flow Cytometry Principles, Protocol Steps, and Practical Tips. Retrieved from [Link]
-
Antibodies.com. (2024, July 26). Flow Cytometry Protocols. Retrieved from [Link]
Sources
- 1. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound | 50700-55-5 [chemicalbook.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biocompare.com [biocompare.com]
Application Note: High-Purity Isolation of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive guide to the purification of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a key building block in the synthesis of novel therapeutic agents. Achieving high purity of this intermediate is critical for ensuring the safety, efficacy, and reproducibility of downstream applications in drug development. This document outlines three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each method is presented with a detailed, step-by-step protocol, accompanied by an in-depth explanation of the underlying chemical principles. Furthermore, we discuss common impurities and analytical techniques for purity assessment, providing researchers with a robust framework for obtaining highly pure this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The nitroimidazole scaffold is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[1] The purity of this carboxylic acid derivative is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in toxicological assessments.
This guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the scientific rationale behind each technique, enabling users to adapt and troubleshoot the protocols effectively.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [2][3] |
| Molecular Weight | 171.11 g/mol | [2][3] |
| Appearance | Off-white to yellow solid | Assumed based on similar compounds |
| pKa (estimated) | 3-4 (carboxylic acid) | Estimated based on benzoic acid and imidazole pKa values |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | Inferred from related structures and general organic chemistry principles |
The acidic nature of the carboxylic acid group is the most critical property for purification, as it allows for selective extraction based on pH modulation.
Potential Impurities
Impurities in a synthesis batch of this compound can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding ester precursor.
-
Isomeric byproducts: Positional isomers formed during the nitration or methylation steps.
-
Over-nitrated or under-nitrated species: Compounds with additional or fewer nitro groups.
-
Decarboxylated product: 1-Methyl-2-nitro-1H-imidazole.
-
Solvent residues: Residual solvents from the synthesis and workup.
The choice of purification strategy should be guided by the nature of the expected impurities.
Purification Methodologies
Acid-Base Extraction
Acid-base extraction is a highly effective first-pass purification technique for separating acidic compounds from neutral and basic impurities.[4][5][6][7] The carboxylic acid group of the target molecule can be deprotonated by a weak base to form a water-soluble carboxylate salt.
The underlying principle is the differential solubility of the ionized and unionized forms of the molecule in aqueous and organic phases.[7] By treating a solution of the crude product in an organic solvent with an aqueous basic solution, the acidic target compound is selectively transferred to the aqueous phase as its salt, leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.
Diagram 1: Workflow for Acid-Base Extraction
Caption: Workflow of acid-base extraction for purification.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but density should be confirmed) contains the sodium salt of the target compound. Drain the aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acidic product.
-
Combine and Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. This will protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to remove residual water.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[8][9] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature.
The choice of solvent is critical for successful recrystallization. The principle of "like dissolves like" is a good starting point. Given the polar nature of the imidazole ring, the nitro group, and the carboxylic acid, polar solvents are likely candidates.
| Solvent | Rationale |
| Methanol/Ethanol | Often good solvents for polar organic molecules. Recrystallization of related nitroimidazole derivatives from hot methanol has been reported.[10] |
| Water | The compound is likely to have some solubility in hot water, but may be too soluble for efficient recovery. A mixed solvent system with water (e.g., ethanol/water) could be effective. |
| Acetone | Another polar solvent that could be suitable. |
| Ethyl Acetate | A moderately polar solvent that may provide a good solubility differential. |
It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
Diagram 2: Recrystallization Process
Caption: General workflow for purification by recrystallization.
-
Solvent Selection: Based on preliminary tests, select a suitable recrystallization solvent (e.g., methanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Column Chromatography
For challenging separations where impurities have similar properties to the target compound, column chromatography is a valuable technique. For polar compounds like this compound, normal-phase chromatography on silica gel is a common approach.
It is important to note that some nitroaromatic compounds can be unstable on acidic silica gel.[11] Additionally, the basicity of the imidazole ring can lead to strong interactions with the silica, causing streaking or tailing of the compound during elution.[11] To mitigate these issues, the mobile phase can be modified with a small amount of a polar solvent like methanol or a few drops of acetic acid to improve the elution profile of the acidic target compound.
Diagram 3: Column Chromatography Setup and Logic
Caption: Logical workflow for purification by column chromatography.
-
Stationary Phase and Mobile Phase Selection: Choose silica gel as the stationary phase. Select a mobile phase system based on thin-layer chromatography (TLC) analysis. A good starting point for a polar, acidic compound could be a mixture of ethyl acetate and hexanes, with a small percentage of acetic acid (e.g., 90:9:1 ethyl acetate:hexanes:acetic acid).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.
-
Isolation: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the isolated this compound. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic acid or phosphoric acid) is a suitable starting point for method development.[12][13][14] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and detect the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. LC-MS is particularly useful for identifying and quantifying impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Impurities will typically broaden and depress the melting point.
Conclusion
The purification of this compound is a critical step in its use for pharmaceutical research and development. This application note has detailed three robust purification techniques: acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material. For a comprehensive purification strategy, a combination of these techniques is often employed, for example, an initial cleanup by acid-base extraction followed by a final purification by recrystallization. Rigorous analytical assessment is necessary to confirm the purity of the final product.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical Erudition, 8(4), 72-78.
- Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies.
- Pérez, V., et al. (2006). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff.
- Singh, P., et al. (2019). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 24(15), 2785.
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijper.org [ijper.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Authored by: Senior Application Scientist, Advanced Pharmaceutical Sciences
Introduction: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative of interest in various research fields, including but not limited to infectious diseases and oncology. The successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures consistent and reproducible exposure in animal models. The presence of both a carboxylic acid moiety and a nitroimidazole core presents unique challenges and opportunities for formulation. This guide provides a comprehensive, step-by-step approach to developing a suitable formulation for preclinical in vivo studies, emphasizing scientific rationale and protocol validation.
Part 1: Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Prior to embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies will dictate the most logical and efficient path toward a viable in vivo formulation.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [1][2] |
| Molecular Weight | 171.11 g/mol | [1][2] |
| Calculated XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Critical Experimental Investigations:
-
Aqueous Solubility Determination: The solubility of this compound should be determined experimentally in aqueous media at various pH levels (e.g., pH 2.0, 5.0, 7.4, and 9.0). The carboxylic acid group suggests that the solubility will be significantly higher at neutral to alkaline pH compared to acidic pH. This is a critical first step in determining if a simple aqueous solution is feasible.
-
pKa Determination: The pKa of the carboxylic acid group should be determined experimentally. This value will be instrumental in selecting the appropriate pH for solubilization and ensuring the compound remains in solution upon administration.
-
Stability Assessment: A preliminary stability study of the compound in solution at different pH values and in the presence of light should be conducted. This will identify any potential degradation issues that need to be addressed in the final formulation.
Part 2: Formulation Strategy: A Tiered Approach
Based on the pre-formulation assessment, a tiered approach to formulation development is recommended. This strategy prioritizes simpler, aqueous-based formulations and progresses to more complex systems only if necessary.
Caption: Tiered approach to formulation development for this compound.
Part 3: Detailed Formulation Protocols
Protocol 1: pH-Adjusted Aqueous Solution (Preferred Method)
Rationale: This is the most straightforward and often best-tolerated formulation for ionizable compounds. By adjusting the pH to above the pKa of the carboxylic acid, the compound is converted to its more soluble salt form.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile Water for Injection
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile vials
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate Required Amounts: Determine the mass of the compound needed for the desired final concentration and volume.
-
Initial Dispersion: Add the calculated mass of the compound to a sterile vial containing approximately 80% of the final volume of sterile saline.
-
pH Adjustment: While stirring, slowly add 0.1 N NaOH dropwise to the suspension. Monitor the pH continuously. The compound should dissolve as the pH increases. Aim for a final pH of approximately 7.4.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add sterile saline to reach the final desired volume.
-
Final pH Check: Re-verify the final pH of the solution. If necessary, adjust with dilute HCl or NaOH.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Quality Control:
-
Visual Inspection: The final solution should be clear and free of any visible particulates.
-
Concentration Verification: Use a suitable analytical method, such as HPLC-UV, to confirm the final concentration of the compound.[3][4]
-
Endotoxin Testing: For intravenous administration, endotoxin testing is recommended.
-
Protocol 2: Co-Solvent Formulation
Rationale: If the required concentration cannot be achieved through pH adjustment alone, or if the compound is unstable at the required pH, a co-solvent system can be employed. Co-solvents enhance solubility by reducing the polarity of the aqueous vehicle.[5][6][7] It is crucial to use the minimum amount of co-solvent necessary to achieve solubilization and to be aware of the potential for in vivo toxicity.[7][8][9]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Propylene glycol (PG)
Procedure (Example with DMSO):
-
Dissolution in Co-solvent: Dissolve the calculated mass of the compound in a minimal amount of DMSO.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the DMSO solution while vortexing or stirring vigorously to prevent precipitation.[5]
-
Final Concentration of Co-solvent: Ensure the final concentration of the co-solvent is within a non-toxic range for the intended animal model and route of administration. For DMSO, a final concentration of <10% is generally recommended for intraperitoneal injection in mice.[7][8]
-
Quality Control: Perform the same quality control checks as described in Protocol 1.
Protocol 3: Aqueous Suspension
Rationale: For oral administration of highly insoluble compounds, a suspension can be a viable option.[5] This involves dispersing the solid compound in an aqueous vehicle containing a suspending agent to ensure dose uniformity.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Surfactant (e.g., 0.1% Tween 80) - optional, to aid in wetting the powder
-
Mortar and pestle or homogenizer
Procedure:
-
Preparation of Vehicle: Prepare the 0.5% CMC solution.
-
Wetting the Compound: If the compound is difficult to wet, create a paste by adding a small amount of the CMC solution (with or without surfactant) to the powder in a mortar.[5]
-
Gradual Addition of Vehicle: Slowly add the remaining CMC solution to the paste while triturating or homogenizing until a uniform suspension is achieved.
-
Quality Control:
-
Visual Inspection: The suspension should be uniform with no large aggregates.
-
Dose Uniformity: It is critical to ensure the suspension is well-homogenized before each dose administration to guarantee consistent dosing.
-
Part 4: Experimental Workflow and Decision Making
Caption: Decision-making workflow for selecting the appropriate formulation protocol.
Part 5: Important Considerations for In Vivo Studies
-
Vehicle Control Group: Always include a vehicle-only control group in your animal studies to differentiate the effects of the compound from those of the formulation vehicle.[5]
-
Route of Administration: The choice of formulation is highly dependent on the intended route of administration (e.g., intravenous, intraperitoneal, oral). Aqueous solutions are generally suitable for multiple routes, while suspensions are typically limited to oral gavage.
-
Stability of the Formulation: Assess the stability of the final formulation over the expected duration of the experiment. Some formulations may need to be prepared fresh daily.
-
Toxicity of Excipients: Be aware of the potential toxicity of any excipients used in the formulation, especially co-solvents and surfactants.[7][8][9]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12045117, this compound. [Link]
-
Ueda, H., et al. (2014). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(11), 6653-6659. [Link]
-
WikiLectures. Nitroimidazole antibiotics. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
Faísca, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-24. [Link]
-
RxList. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
Fisher, M. H., et al. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 157, 1307-1316. [Link]
-
Semantic Scholar. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights. [Link]
-
American Elements. This compound. [Link]
-
ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
-
ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2758877, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]
-
Leitsch, D. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 2, 1-6. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
Pharmaffiliates. 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. [Link]
-
PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]
-
PubMed Central. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
-
Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]
-
ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
-
ACS Publications. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]
Sources
- 1. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An Application Guide for Researchers
Abstract
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a reactive carboxylic acid handle, make it a valuable precursor for a diverse range of molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and key applications. We present detailed, field-proven protocols for its derivatization through amide bond formation, esterification, and nitro group reduction, enabling access to novel chemical entities with potential therapeutic applications. The causality behind experimental choices is explained, offering researchers practical insights for leveraging this scaffold in drug development and complex molecule synthesis.
Introduction and Strategic Overview
The nitroimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial and antiprotozoal drugs.[1][2] The biological activity of these compounds is intrinsically linked to the reductive metabolism of the nitro group, which, under the hypoxic conditions found in anaerobic organisms or solid tumors, generates cytotoxic radical species.[1][3] this compound capitalizes on this established pharmacophore while introducing a carboxylic acid functional group at the C5 position. This addition provides a crucial point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.
This document serves as a technical guide for researchers, outlining the synthetic utility of this building block. We will delve into its preparation and subsequent transformations, providing robust protocols that form a foundation for further discovery.
Physicochemical and Structural Data
A thorough understanding of a building block's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 50700-55-5 | [4][5][6][] |
| Molecular Formula | C₅H₅N₃O₄ | [4][8][9] |
| Molecular Weight | 171.11 g/mol | [4][8][9] |
| IUPAC Name | This compound | [][8] |
| Appearance | Off-White to Pale Yellow Solid | [10] |
| Flash Point | 161 °C | [4] |
| Canonical SMILES | CN1C(=CN=C1[O-])C(=O)O | [4][] |
Synthesis of the Core Building Block
The synthesis of 1-methyl-nitroimidazole carboxylic acids can be achieved through the oxidation of a suitable precursor, such as a hydroxymethyl or methyl group attached to the imidazole ring. The following protocol is a representative method adapted from procedures for related isomers.[11][12]
Protocol 3.1: Synthesis via Oxidation of 1-Methyl-2-nitro-5-(hydroxymethyl)-1H-imidazole
Causality: This protocol utilizes a strong oxidizing agent to convert the primary alcohol of the starting material into a carboxylic acid. The choice of oxidizing agent and conditions is critical to ensure complete conversion without degrading the sensitive nitroimidazole core.
Materials:
-
1-Methyl-2-nitro-5-(hydroxymethyl)-1H-imidazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1-Methyl-2-nitro-5-(hydroxymethyl)-1H-imidazole (1 eq.) in a 1 M aqueous solution of NaOH (3 eq.).
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of KMnO₄ (2.5 eq.) in distilled water portion-wise, ensuring the temperature remains below 10 °C. The addition of a strong oxidant like KMnO₄ provides the oxidative potential to convert the alcohol to a carboxylic acid.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a small amount of ethanol to consume any excess KMnO₄, indicated by the disappearance of the purple color and formation of a brown manganese dioxide (MnO₂) precipitate.
-
Filtration: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of distilled water.
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated HCl with vigorous stirring. The desired product is protonated and, being less soluble in the acidic aqueous medium, will precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the product, this compound, under vacuum at 50 °C to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Synthetic Transformations and Protocols
The true power of this building block lies in the selective manipulation of its two key functional groups: the carboxylic acid and the nitro group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound | 50700-55-5 [chemicalbook.com]
- 6. 50700-55-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CAS:50700-55-5 - Abovchem [abovchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5). This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve the yield and purity of your synthesis.
Overview of Synthetic Strategies
This compound is a key building block in medicinal chemistry. Its synthesis, however, can be challenging due to the sensitive nature of the nitroimidazole core. The most common and practical synthetic routes start from a pre-functionalized 1-methyl-2-nitroimidazole precursor at the C5 position. The choice of precursor dictates the final conversion step.
The primary pathways involve:
-
Route A: Hydrolysis of a 5-ester derivative, such as ethyl-1-methyl-2-nitroimidazole-5-carboxylate.[1]
-
Route B: Hydrolysis of a 5-cyano (nitrile) or 5-carboxamide derivative.[2]
-
Route C: Oxidation of a 5-substituted alkyl group, most commonly a hydroxymethyl or aldehyde group.
Each of these routes has its own set of challenges, from incomplete reactions and side-product formation to difficulties in product isolation. This guide will focus on troubleshooting these specific issues.
General Synthetic Workflow Diagram
Caption: Common synthetic routes to the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Q1: My overall yield is consistently low. What are the likely causes and how can I fix it?
Low yield is the most frequent complaint. The root cause often falls into one of three categories: incomplete reaction, formation of side products, or product loss during workup.
A1: Potential Causes & Solutions
-
Cause 1: Incomplete Reaction
-
Why it happens: The hydrolysis of esters or nitriles on the electron-deficient nitroimidazole ring can be sluggish. Similarly, the oxidation of the hydroxymethyl group may require forcing conditions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Temperature & Time Optimization: If the reaction is slow, consider gradually increasing the temperature. However, be cautious, as higher temperatures can promote side reactions like decarboxylation. A longer reaction time at a moderate temperature is often preferable.
-
Reagent Stoichiometry: For hydrolysis, ensure a sufficient excess of acid or base is used to drive the reaction to completion. For oxidation, ensure the molar equivalent of the oxidizing agent is appropriate.
-
-
-
Cause 2: Unwanted Side Reactions (e.g., Decarboxylation)
-
Why it happens: Nitroimidazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated heat or strong acid.[3] This is a common issue that directly reduces the yield of the desired product.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating during the reaction and workup. If refluxing is necessary, perform it for the minimum time required, as determined by reaction monitoring.
-
Isolate as a Salt: The carboxylate salt is often more stable and less prone to decarboxylation than the free carboxylic acid.[3] During a basic hydrolysis workup, consider isolating the product as its sodium or potassium salt before acidification.
-
Milder Reagents: If using strong acids or bases leads to degradation, explore milder conditions. For example, enzymatic hydrolysis could be an alternative, though it requires significant methods development.
-
-
-
Cause 3: Product Loss During Workup and Purification
-
Why it happens: The product has moderate polarity and some water solubility, especially in its salt form. This can lead to losses during aqueous workup and extraction.
-
Troubleshooting Steps:
-
Optimized Precipitation: When precipitating the carboxylic acid from an aqueous solution by adding acid, cool the solution in an ice bath to minimize its solubility. Check the pH to ensure you are well below the pKa of the carboxylic acid (typically pH < 2).
-
Extraction Solvent: If performing a liquid-liquid extraction, use a polar organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.
-
Avoid Over-washing: When washing the filtered product, use minimal amounts of ice-cold water or an appropriate anti-solvent to remove inorganic salts without dissolving a significant amount of the product.
-
-
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting low yield issues.
Q2: I see multiple spots on my TLC plate. How do I identify and minimize these impurities?
A2: Identifying and Mitigating Common Impurities
The presence of multiple spots indicates either unreacted starting material or the formation of byproducts.
-
Impurity 1: Unreacted Starting Material
-
Identification: The spot will have the same Rf value as your starting material standard on TLC.
-
Solution: This points back to an incomplete reaction. Refer to the solutions in Q1, Cause 1 .
-
-
Impurity 2: Decarboxylation Product (1-Methyl-2-nitro-1H-imidazole)
-
Identification: This byproduct will be significantly less polar (higher Rf on normal phase silica) than your carboxylic acid product. It lacks the acidic proton and will not change its solubility with base.
-
Solution: This is caused by excessive heat or overly acidic conditions. Refer to the solutions in Q1, Cause 2 . Purification can be achieved by recrystallization or column chromatography, but prevention is the best strategy.
-
-
Impurity 3: Positional Isomers (e.g., 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid)
-
Identification: This impurity arises from the initial nitration step of the imidazole precursor, which can sometimes yield a mixture of isomers.[4][5] These isomers may have very similar polarities, making them difficult to separate. Identification requires advanced analytical techniques like 2D NMR.
-
Solution:
-
Purity of Starting Material: Ensure your starting 1-methyl-imidazole derivative is isomerically pure before the nitration or subsequent conversion steps.
-
Controlled Nitration: The regioselectivity of imidazole nitration is highly dependent on the reaction conditions (nitrating agent, acid, temperature).[6] Following a validated literature procedure for the synthesis of your specific precursor is critical to avoid isomeric mixtures.
-
-
Comparative Reaction Conditions for Nitration
| Nitrating Agent | Conditions | Typical Outcome | Reference |
| HNO₃ / H₂SO₄ | Varies (e.g., 80-120°C) | Can lead to mixtures or dinitro products depending on severity.[7] | [6] |
| HNO₃ / Ac₂O | Milder conditions | Often favors N-nitration or formation of 5-nitro derivatives. | [6] |
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally the most reliable?
-
A: The hydrolysis of an ester (Route A) or the oxidation of a 5-hydroxymethyl group (Route C) are often the most straightforward and highest-yielding methods reported in the literature. The hydrolysis of a 5-cyano group (Route B) can require harsh conditions that may promote side reactions.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood. When using nitrating mixtures (e.g., HNO₃/H₂SO₄), add reagents slowly and control the temperature with an ice bath, as nitration reactions are highly exothermic. Nitro compounds can be thermally unstable; avoid excessive heat and mechanical shock. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
-
Q: How can I best purify the final product?
-
A: The most common method is recrystallization. After precipitating the crude acid, it can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, acetone, or an ethanol/water mixture) and allowed to cool slowly to form pure crystals. If impurities are persistent, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid) can be effective.
-
-
Q: My product is a salt. How do I convert it to the free carboxylic acid?
-
A: Dissolve the carboxylate salt in a minimum amount of water. While stirring and cooling the solution in an ice bath, slowly add a strong acid (e.g., 2M HCl) dropwise until the pH is approximately 1-2. The free carboxylic acid should precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
Experimental Protocol Example: Oxidation of 1-Methyl-2-nitro-1H-imidazole-5-methanol
This protocol is a representative example based on common oxidation procedures for similar substrates.[3] Note: This procedure should be optimized for your specific laboratory conditions.
Materials:
-
1-Methyl-2-nitro-1H-imidazole-5-methanol
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methyl-2-nitro-1H-imidazole-5-methanol in a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate in water portion-wise, ensuring the internal temperature does not rise significantly. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quenching: After the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of acetone/water.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly acidify with concentrated HCl to pH ~1-2. A solid precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of ice-cold water to remove any remaining inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
References
-
Duan, J., et al. (2008). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
-
Komeyama, K., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo Cluster. Chemistry – An Asian Journal. Available at: [Link]
-
Der Pharma Chemica (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
-
National Institutes of Health (NIH). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Available at: [Link]
-
Chemical Review and Letters (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]
-
MedCrave (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at: [Link]
- Google Patents. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
-
Journal of Chemical and Pharmaceutical Research (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available at: [Link]
-
ResearchGate (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Semantic Scholar. Available at: [Link]
-
National Institutes of Health (NIH). 1-Methyl-5-nitroimidazolium chloride. Available at: [Link]
-
Reddit (2021). [University Organic Chemistry: Nitration & Selectivity] Why is 2-methyl-5-nitro-imidazole the only product produced from 2-methylimidazole nitration? Available at: [Link]
-
Suwiński, J., et al. (1994). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
-
Khan Academy (2014). Decarboxylation. YouTube. Available at: [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
-
Der Pharma Chemica (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
- Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
-
ResearchGate (2013). 1-Methyl-5-nitro-1H-imidazole. Available at: [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid stability issues and degradation
Welcome to the technical support center for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.
Introduction to the Stability of this compound
This compound is a member of the nitroimidazole class of compounds, which are known for their therapeutic potential, particularly as antimicrobial and radiosensitizing agents.[1] However, the presence of the nitro group and the imidazole ring, coupled with a carboxylic acid substituent, introduces specific stability concerns that must be carefully managed during research and development. This guide will walk you through the known and potential stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the known behavior of related nitroimidazole compounds, the primary factors that can induce degradation are:
-
pH: The compound is expected to be susceptible to hydrolysis, particularly under alkaline conditions.[2]
-
Light: Photodegradation is a common issue for nitroimidazoles, leading to a variety of degradation products.[3][4]
-
Temperature: Elevated temperatures can lead to thermal decomposition.[5][6]
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[7]
-
Reductive Conditions: The nitro group is susceptible to reduction, which is often a key step in the biological activity of nitroimidazoles but can also be a degradation pathway under certain chemical conditions.[8][9]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, we recommend the following storage conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container to protect from moisture, which can promote hydrolysis.
Q3: I am seeing an unexpected peak in my HPLC analysis of a sample that has been stored for a while. What could it be?
A3: An unexpected peak likely represents a degradation product. Depending on the storage conditions, it could be a result of hydrolysis, photodegradation, or another process. To identify the impurity, we recommend performing a forced degradation study (see the Troubleshooting Guide below) to intentionally generate degradation products and compare their retention times with the unknown peak. For definitive identification, techniques like LC-MS or NMR spectroscopy are necessary.[10][11][12]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
Issue 1: Loss of Potency or Inconsistent Results in Solution-Based Assays
-
Potential Cause: Degradation of the compound in your experimental solvent or buffer.
-
Troubleshooting Steps:
-
pH Assessment: Determine the pH of your solution. Nitroimidazoles are generally more stable in acidic to neutral conditions and can degrade rapidly in alkaline solutions.[2] Consider adjusting the pH of your buffer if possible.
-
Solvent Effects: Evaluate the stability of the compound in your chosen solvent. Prepare fresh solutions and analyze them by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation.
-
Photostability Check: Protect your solutions from light during preparation, storage, and the experiment itself. Rerun the experiment with light-protected solutions to see if the inconsistency is resolved.[3]
-
Issue 2: Discoloration of the Solid Compound or Solutions
-
Potential Cause: This is often a sign of degradation, particularly photodecomposition or oxidative degradation. Nitroimidazole compounds can darken upon exposure to light.[13]
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of your compound to a fresh, unopened sample if available.
-
Purity Analysis: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to assess the purity of the discolored sample.[14]
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ Q2). If not, discard the sample and use a fresh one.
-
Issue 3: Poor Mass Balance in Stability Studies
-
Potential Cause: Formation of volatile degradation products or products that are not detected by your analytical method.
-
Troubleshooting Steps:
-
Analytical Method Review: Ensure your analytical method is capable of detecting all potential degradation products. This may require using a non-specific detector (e.g., a mass spectrometer) in addition to a UV detector.
-
Thermal Degradation Analysis: If you suspect thermal degradation, consider using techniques like thermogravimetric analysis (TGA) to detect mass loss due to the formation of volatile compounds.[6]
-
Forced Degradation Analysis: Conduct a comprehensive forced degradation study to understand the full degradation profile of the molecule.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and a UV exposure of 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Use mass spectrometry data to propose structures for the degradation products.
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar and non-polar degradation products. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradation products (e.g., 310-320 nm for the nitroimidazole chromophore). A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Mass Spectrometry (optional but recommended): Couple the HPLC to a mass spectrometer to obtain mass information for peak identification.
2. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate specificity.
Data Presentation
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | Minimal degradation expected, but potential for hydrolysis of the carboxylic acid to other functionalities if impurities are present. |
| Base Hydrolysis | Cleavage of the imidazole ring, modification of the nitro group.[2] |
| Oxidation | N-oxides, hydroxylated derivatives.[7] |
| Thermal | Decarboxylation (loss of CO2), cleavage of the C-NO2 bond.[5][6] |
| Photolysis | Reduction of the nitro group, ring cleavage, formation of various photoproducts.[3][4] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
-
Title: Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation Source: PubMed URL: [Link]
-
Title: Kinetic studies of photodegradation of nitroimidazole derivatives in solutions Source: ResearchGate URL: [Link]
-
Title: Production of 4-nitroimidazole and its thermal stability Source: ResearchGate URL: [Link]
-
Title: A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE Source: ijprems URL: [Link]
-
Title: Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles Source: PubMed URL: [Link]
-
Title: Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2 Source: ResearchGate URL: [Link]
-
Title: TLC–Densitometric Analysis of Selected 5-Nitroimidazoles Source: MDPI URL: [Link]
-
Title: Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Thermal stability and detonation character of nitro-substituted derivatives of imidazole Source: PubMed URL: [Link]
-
Title: Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems Source: AIP Publishing URL: [Link]
-
Title: Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: (PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles Source: ResearchGate URL: [Link]
-
Title: (PDF) Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles Source: ResearchGate URL: [Link]
-
Title: Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Determination of nitroimidazole residues in meat using mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Maximum number of degradation products of metronidazole, secnidazole, ornidazole, and tinidazole detected by various analytical techniques. Source: ResearchGate URL: [Link]
-
Title: Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review Source: PubMed URL: [Link]
-
Title: Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum Source: PubMed URL: [Link]
-
Title: [Analytical methods for stability testing of metronidazole infusion solutions] Source: PubMed URL: [Link]
-
Title: nitro-ester-amid_simple Source: Unknown URL: [Link]
-
Title: Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS Source: Agilent URL: [Link]
-
Title: Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis Source: PMC - NIH URL: [Link]
-
Title: Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography Studi Source: CABI Digital Library URL: [Link]
-
Title: Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy Source: Walsh Medical Media URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]
-
Title: 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles Source: PubMed URL: [Link]
-
Title: Thermal stability of metronidazole drug and tablets Source: ResearchGate URL: [Link]
-
Title: A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes Source: PMC - NIH URL: [Link]
-
Title: Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained Source: YouTube URL: [Link]
-
Title: 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II Source: KPU Pressbooks URL: [Link]
-
Title: Synthesis of Carboxylic Acids Source: Jasperse Ch. 20, 21 Notes URL: [Link]
-
Title: Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole Source: Der Pharma Chemica URL: [Link]
-
Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]
-
Title: Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans Source: PubMed URL: [Link]
-
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]
-
Title: Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples | Request PDF Source: ResearchGate URL: [Link]
-
Title: Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples Source: PubMed URL: [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprems.com [ijprems.com]
- 3. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 8. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. By understanding the chemical principles governing its solubility, you can ensure accurate and reproducible results in your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
This compound is a nitroimidazole derivative with a molecular weight of 171.11 g/mol .[1][2][3] Its structure, featuring both a carboxylic acid group and a nitroimidazole core, dictates its solubility behavior. The carboxylic acid moiety provides a handle for pH-dependent solubility, while the nitroimidazole ring contributes to its overall polarity. A key parameter for understanding its solubility in aqueous solutions is its acid dissociation constant (pKa).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | [1][2][3] |
| CAS Number | 50700-55-5 | [1][2][3] |
| Predicted pKa | 2.44 ± 0.26 | [4] |
| Predicted XLogP3 | 0.2 |
The predicted pKa of approximately 2.44 is critical.[4] This low pKa value indicates that the carboxylic acid is relatively strong. At a pH above this value, the carboxylic acid group will be deprotonated to its carboxylate form, which is significantly more water-soluble than the protonated form. This principle is the cornerstone of our primary solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water. What should I do?
A1: Direct dissolution in neutral water is expected to be challenging due to the acidic nature of the compound. At neutral pH, a significant portion of the molecules will be in the less soluble, protonated form. To dissolve the compound in an aqueous medium, you must increase the pH. By preparing a basic solution, you will deprotonate the carboxylic acid, rendering it a much more soluble carboxylate salt. A step-by-step protocol is provided in the Troubleshooting Guide below.
Q2: What is the best organic solvent for creating a stock solution?
A2: For creating a concentrated stock solution, dimethyl sulfoxide (DMSO) is a highly effective choice. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including nitroimidazoles. Many researchers have successfully used DMSO to prepare stock solutions of various 5-nitroimidazole derivatives for biological assays.[5]
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the solvent composition changes from primarily organic (DMSO) to primarily aqueous. Here are some strategies to mitigate this:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the pH of the final buffer: As with direct aqueous dissolution, ensuring your final assay buffer has a pH well above the compound's pKa (ideally pH > 4.5) will help maintain its solubility.
-
Use a co-solvent: In some cases, a small percentage of an organic co-solvent, such as ethanol, can be included in the final aqueous buffer to improve solubility. However, you must first verify that the co-solvent does not interfere with your experimental system.
-
Serial dilutions in buffer: Instead of a large, single dilution from your DMSO stock into the aqueous buffer, perform serial dilutions in the buffer itself. This gradual change in solvent composition can sometimes prevent precipitation.
Q4: How should I store solutions of this compound?
A4: DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions, especially basic ones, may be less stable over the long term. It is recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is recommended when DMSO is not suitable for your experimental system.
Objective: To prepare a clear, aqueous stock solution of this compound by converting it to its soluble salt form.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Vortex mixer and/or magnetic stirrer
Workflow Diagram:
Caption: Workflow for aqueous stock solution preparation.
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume) to the powder. The compound will likely not dissolve at this stage, forming a suspension.
-
pH Adjustment: While stirring, add 0.1 M NaOH dropwise to the suspension.
-
Monitor pH: Continuously monitor the pH of the solution. As you add NaOH, the pH will rise, and the compound will begin to dissolve as it is converted to its sodium salt. Aim for a final pH of approximately 7.0-7.4 for most biological applications, or at least 2 pH units above the pKa.
-
Complete Dissolution: Continue adding NaOH until all of the solid has dissolved and the solution is clear.
-
Final Volume: Once the compound is fully dissolved, add deionized water to reach the final desired volume.
-
Sterilization (Optional): If required for your application, sterile filter the solution through a 0.22 µm filter.
Protocol 2: Preparation of a Concentrated Organic Stock Solution
This is the standard and recommended method for preparing a high-concentration stock solution for serial dilution into aqueous buffers.
Objective: To prepare a concentrated stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer or sonicator
Workflow Diagram:
Caption: Workflow for organic stock solution preparation.
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex or briefly sonicate the mixture until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
References
-
PubChem. This compound. Available from: [Link]
- Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Der Pharma Chemica, 2012, 4(3): 890-896.
- Google Patents. Process for the preparation of 5-nitroimidazole-2-carboxylic acids. US3325507A.
-
Wikipedia. Nitroimidazole. Available from: [Link]
- Castelli, M., et al. In vitro studies of two 5-nitroimidazoles derivates. Journal of Antimicrobial Chemotherapy, 1997, 40(1), 19-24.
- Dirersa, W. B. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
-
Wikipedia. Imidazole. Available from: [Link]
-
PubChem. This compound | C5H5N3O4 | CID 12045117. Available from: [Link]
Sources
Technical Support Center: Optimizing Derivatization of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the derivatization of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS: 50700-55-5).[1][2][3][4][] This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common pitfalls associated with this molecule and successfully synthesize your desired derivatives.
The structure of this compound presents a unique set of challenges. The carboxylic acid is sterically hindered by the adjacent N-methyl group and electronically deactivated by the potent electron-withdrawing nitro group at the 2-position. These factors make standard derivatization protocols, such as simple Fischer esterification or direct amidation, notoriously inefficient. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound so difficult?
The primary challenge stems from two main factors:
-
Steric Hindrance: The carboxylic acid at position 5 is flanked by the N-methyl group at position 1. This bulkiness impedes the approach of nucleophiles (alcohols or amines) and even some activating agents.
-
Electronic Deactivation: The nitro group at position 2 is strongly electron-withdrawing. This reduces the nucleophilicity of the carboxylate anion, making it less reactive towards electrophilic activating agents. Consequently, forcing conditions are often required, which can lead to side reactions or decomposition.
Q2: I need to make an amide derivative. Where should I start?
For amide synthesis, direct condensation is rarely effective. You must activate the carboxylic acid in situ. The most reliable approach involves using modern peptide coupling reagents. Reagents like HATU, HBTU, or PyBOP are highly effective as they rapidly convert the carboxylic acid into a highly reactive activated ester, which is then readily attacked by the amine nucleophile.[6][7][8]
Q3: What is the best way to synthesize an ester derivative?
Simple acid-catalyzed esterification with an alcohol is typically very low-yielding. A more robust method involves first converting the carboxylic acid to a more reactive intermediate. Two common strategies are:
-
Activation with a coupling reagent (like DCC or EDC) in the presence of an activating agent (e.g., DMAP) and the desired alcohol.
-
Conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This is a very reactive intermediate but can be too harsh for sensitive substrates. Milder conditions are often preferred.
Q4: How can I monitor the progress of my reaction effectively?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of the starting carboxylic acid and the formation of the less polar product.
-
LC-MS: Offers definitive confirmation of product formation by providing both the retention time and the mass-to-charge ratio (m/z) of the desired derivative. It is the preferred method for quantitative analysis and does not require derivatization of the analyte itself, unlike Gas Chromatography (GC).[10][11]
Troubleshooting Guide: From Activation to Purification
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Inefficient Carboxylic Acid Activation
This is the most common failure point. The success of your entire synthesis hinges on efficiently converting the carboxylic acid into a species that is susceptible to nucleophilic attack.
Q: My reaction is stalled. TLC shows only starting material even after several hours. What's wrong?
This is a classic sign of failed activation. The likely cause is that your chosen activating agent is not potent enough to overcome the steric and electronic barriers of the substrate.
Solutions:
-
Switch to a More Powerful Coupling Reagent: If you are using a simple carbodiimide like DCC or EDC alone, the reaction may be too slow. Upgrade to a uronium/aminium or phosphonium salt-based reagent. These are designed for difficult couplings.[7]
-
Ensure Anhydrous Conditions: Water can hydrolyze your activated intermediate back to the carboxylic acid, effectively quenching the reaction. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Add an Activator/Catalyst: For esterifications using carbodiimides, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) is often essential to facilitate the reaction.
Workflow for Choosing an Activating Agent
The choice of activating agent is critical. This diagram outlines a decision-making process to select the appropriate reagent for your specific needs.
Caption: Decision tree for selecting an appropriate carboxylic acid activating agent.
Table 1: Comparison of Common Coupling Reagents for Amide/Ester Synthesis
| Reagent | Class | Advantages | Disadvantages | Key Byproduct |
| DCC/DIC | Carbodiimide | Inexpensive, effective for many substrates.[6] | Can cause racemization; byproduct (DCU) can be difficult to remove.[8] | Dicyclohexylurea (DCU) - solid |
| EDC·HCl | Carbodiimide | Water-soluble byproduct, easy to remove with aqueous workup. | Less reactive than uronium/phosphonium salts. | Ethyl-phenyl-urea - water soluble |
| HATU/HCTU | Uronium/Aminium | Very fast, highly efficient, even for hindered systems; low racemization.[13] | Expensive; can cause guanidinylation of the amine if used in excess.[7] | Tetramethylurea - water soluble |
| PyBOP | Phosphonium | High reactivity, does not cause guanidinylation side reaction. | Byproducts can sometimes be difficult to remove. | Hexamethylphosphoramide (carcinogenic byproduct with BOP) |
| COMU | Uronium/Aminium | High efficiency comparable to HATU; safer (non-explosive); water-soluble byproducts.[7] | Newer reagent, may be more expensive. | Water-soluble urea byproduct |
Problem Area 2: Low Yield and Side Reactions
Q: I've confirmed activation, but the yield of my desired product is still low. What can I do?
If activation is successful, low yield points to issues with the nucleophilic attack or product stability.
Solutions:
-
Increase Nucleophile Equivalents: For hindered systems, using a slight excess (1.2 - 1.5 equivalents) of the amine or alcohol can help drive the reaction to completion.
-
Optimize Temperature: While many couplings are run at 0 °C to room temperature to minimize side reactions, a sluggish reaction with a hindered substrate may benefit from gentle heating (e.g., 40-50 °C). Monitor carefully for decomposition.
-
Check for Side Reactions: Uronium reagents like HATU can react with the amine nucleophile to form a guanidinium byproduct if the coupling reagent is in excess relative to the carboxylic acid.[7] Always add the coupling reagent to the carboxylic acid first, allow for a pre-activation period, and then add the amine.
Problem Area 3: Difficult Purification
Q: My crude product is a mess. How do I effectively purify my derivative?
Purification challenges often arise from the byproducts of the activation step.
Solutions:
-
Choose Reagents with Favorable Byproducts: This is the best strategy. Using EDC results in a water-soluble urea that can be removed with a simple aqueous wash.[8] COMU also generates water-soluble byproducts.[7]
-
Filtration for DCC: If you use DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents like dichloromethane or ethyl acetate. It can often be removed by simple filtration of the crude reaction mixture.
-
Acid/Base Washes: An acidic wash (e.g., dilute HCl) can remove unreacted amine nucleophiles and basic additives (like DIPEA). A basic wash (e.g., NaHCO₃) can remove any unreacted starting carboxylic acid.
-
Chromatography: If all else fails, silica gel column chromatography is the definitive method for separating your product from residual impurities. The larger polarity difference between the starting acid and the final ester/amide product usually allows for good separation.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
This protocol is a robust starting point for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)[13]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Esterification using EDC and DMAP
This method avoids harsh conditions and is suitable for a wide range of alcohols.
Materials:
-
This compound
-
Alcohol of choice (1.5 eq)
-
EDC·HCl (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.2 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Derivatization Workflow
This diagram illustrates the fundamental steps common to most derivatization reactions of this carboxylic acid.
Caption: General experimental workflow for the derivatization of this compound.
Analytical Methodologies
Proper analytical methods are crucial for both monitoring reaction progress and characterizing the final product. The choice depends on the required sensitivity and the available instrumentation.[14]
Table 2: Comparison of Analytical Techniques
| Technique | Purpose | Sample Preparation | Advantages | Limitations |
| TLC | Reaction monitoring | Spot aliquot directly | Fast, inexpensive, good for qualitative assessment. | Not quantitative, limited resolution. |
| HPLC-UV | Reaction monitoring, Purity analysis | Dissolve in mobile phase, filter | Quantitative, high resolution, widely available. | Requires a UV chromophore (present in this system); sensitivity may be limited. |
| LC-MS | Reaction monitoring, Structure confirmation | Dissolve in mobile phase, filter | Highly sensitive and specific, provides molecular weight confirmation. | More expensive, requires specialized equipment. |
| GC-MS | Purity analysis, Structure confirmation | Derivatization required (e.g., silylation or esterification) to increase volatility.[15][16] | Excellent separation for volatile compounds. | The need for an extra derivatization step adds complexity and potential for error.[17] |
| ¹H / ¹³C NMR | Structure elucidation | Dissolve in deuterated solvent | Provides definitive structural information of the final isolated product. | Not suitable for reaction monitoring; requires pure sample. |
References
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]
-
Makara, G. M., & Kulkarni, B. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 9(26), 5239–5241. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 18, 2026, from [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Kadhim, R., & Khaleel, A. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(6), 133-139. [Link]
-
Wikipedia. (2023). HATU. Retrieved January 18, 2026, from [Link]
-
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7449–7455. [Link]
-
ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved January 18, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved January 18, 2026, from [Link]
-
Al-Wassil, A. I., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3326. [Link]
-
Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. University of the West of Scotland. [Link]
-
ResearchGate. (2006). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. Retrieved January 18, 2026, from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Noman, M., et al. (2023). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry, 66(5), 3533–3550. [Link]
-
Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 383-393. [Link]
-
Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
-
Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8839071. [Link]
-
ProQuest. (2013). Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved January 18, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(6), 343-350. [Link]
-
Royal Society of Chemistry. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2006). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Retrieved January 18, 2026, from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 18, 2026, from [Link]
-
Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2013). 1-Methyl-5-nitro-1H-imidazole. Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Future Journal of Pharmaceutical Sciences, 9(1), 13. [Link]
Sources
- 1. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound - CAS:50700-55-5 - Abovchem [abovchem.com]
- 4. This compound | 50700-55-5 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. jocpr.com [jocpr.com]
- 10. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library2.smu.ca [library2.smu.ca]
- 12. gcms.cz [gcms.cz]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Technical Support Center: Purification of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for the purification of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important nitroimidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1] However, its purification can be a significant bottleneck due to its specific chemical properties. The presence of both a carboxylic acid and a nitro group on the imidazole ring influences its solubility, stability, and reactivity, often leading to co-purification of starting materials, by-products, and degradation products. This guide will address these challenges systematically, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflows.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of this compound shows significant impurities by HPLC and NMR analysis. What are the likely culprits and how can I improve the initial purity?
Answer:
Low purity in the crude product often stems from incomplete reactions or side reactions during synthesis. The primary impurities are typically unreacted starting materials or isomeric by-products.
Causality: The synthesis of nitroimidazole derivatives can be sensitive to reaction conditions. For instance, in nitration reactions, the regioselectivity can be influenced by temperature and the nitrating agent used, potentially leading to the formation of isomers like 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[2][3] Incomplete hydrolysis of an ester precursor is another common source of impurities.[1]
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Technique: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Procedure: Monitor the reaction progress every 30-60 minutes to ensure complete consumption of the starting material. A well-chosen mobile phase will show clear separation between the starting material, product, and any major by-products.
-
Insight: Incomplete reactions are a primary source of impurities. Ensuring the reaction goes to completion simplifies the subsequent purification process.
-
-
Control of Reaction Temperature:
-
Rationale: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of undesired isomers and degradation products.[4]
-
Recommendation: Maintain the recommended reaction temperature using an ice bath or a cryocooler. For reactions involving potent nitrating agents, slow, dropwise addition of the reagent is crucial.
-
-
Optimized Aqueous Work-up:
-
Problem: The carboxylic acid moiety makes the product soluble in basic aqueous solutions, while unreacted starting materials might be more organic-soluble.
-
Procedure:
-
After the reaction, carefully quench the mixture with cold water or ice.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to be acidic (pH 2-3) using a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate and wash with cold water to remove any remaining water-soluble impurities.
-
-
Experimental Workflow for Optimized Work-up
Caption: Optimized aqueous work-up workflow.
Issue 2: Difficulty in Removing a Persistent, Closely-Eluting Impurity during Chromatography
Question: I am using column chromatography for purification, but a persistent impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution is a common challenge, especially with structurally similar impurities. The key is to exploit subtle differences in the polarity and chemical properties of your product and the impurity.
Causality: The impurity is likely an isomer or a closely related analogue formed during the synthesis. For example, if a methyl ester was used as a starting material, incomplete hydrolysis can leave residual ester which has a similar polarity to the carboxylic acid product.
Troubleshooting Protocol:
-
Chromatography System Optimization:
-
Technique: High-Performance Liquid Chromatography (HPLC) is often superior to traditional column chromatography for separating closely related compounds.[5][6]
-
Column Selection: A C18 column is a good starting point for reversed-phase HPLC.[5]
-
Mobile Phase Optimization:
-
Gradient Elution: Instead of an isocratic mobile phase, a gradient elution can provide better resolution.[7][8] Start with a higher aqueous composition and gradually increase the organic solvent (e.g., acetonitrile or methanol).
-
pH Adjustment: The ionization state of the carboxylic acid can be manipulated by adjusting the pH of the mobile phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution.
-
Alternative Solvents: If methanol or acetonitrile are not providing adequate separation, consider trying other organic modifiers like isopropanol.
-
-
-
Recrystallization as an Alternative or Complementary Technique:
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Recommended Solvents to Screen:
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Methanol | Sparingly Soluble | Highly Soluble | Good |
| Ethanol | Sparingly Soluble | Highly Soluble | Fair |
| Acetone/Water | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Low Solubility | Moderate Solubility | Poor |
| Dichloromethane | Soluble | Highly Soluble | No |
| Toluene | Insoluble | Sparingly Soluble | No |
Logical Relationship for Purification Strategy
Caption: Decision tree for purification strategy.
Issue 3: Product Degradation During Purification
Question: I am observing degradation of my product during purification, evidenced by the appearance of new, smaller peaks in my HPLC chromatogram. What could be causing this and how can I prevent it?
Answer:
Nitroimidazole derivatives can be susceptible to degradation under certain conditions, particularly exposure to high temperatures, strong bases, or prolonged exposure to certain solvents.
Causality: The nitro group is an electron-withdrawing group, which can make the imidazole ring susceptible to nucleophilic attack. The carboxylic acid can also participate in degradation reactions, such as decarboxylation at high temperatures.
Troubleshooting Protocol:
-
Temperature Control:
-
Rationale: Elevated temperatures can accelerate degradation.
-
Recommendation: When using techniques like recrystallization, avoid prolonged heating. Use the minimum amount of heat necessary to dissolve the compound. For solvent removal via rotary evaporation, use a water bath with a controlled temperature (e.g., < 40°C).
-
-
pH Control:
-
Rationale: Strong bases can deprotonate the imidazole ring, potentially leading to ring-opening or other degradation pathways.
-
Recommendation: During work-up and purification, avoid using strong bases. If a basic pH is required, use a mild base like sodium bicarbonate and minimize the exposure time.[10]
-
-
Solvent Stability:
-
Rationale: Some solvents can react with the product over time.
-
Recommendation: Use freshly distilled, high-purity solvents. Avoid storing the product in solution for extended periods. If storage in solution is necessary, use a non-reactive solvent and store at a low temperature (e.g., -20°C).[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically an off-white to pale yellow solid.[2] While a specific melting point is not consistently reported across all commercial suppliers, a sharp melting point is indicative of high purity.
Q2: What are the key physical and chemical properties of this compound?
A2:
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for purity assessment of nitroimidazole compounds. A reversed-phase C18 column with a UV detector set to an appropriate wavelength (e.g., around 316 nm for nitroimidazoles) is typically used.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities with distinct NMR signals.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify the mass of any impurities.[7][8]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with all chemicals, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
PubMed Central. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
-
Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
-
ResearchGate. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. [Link]
-
PrepChem.com. Synthesis of 1-methyl-2-nitro-5-hydroxymethylimidazole. [Link]
- Google Patents. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
Sinfoo. 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]
-
Pharmaffiliates. 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. [Link]
-
ResearchGate. Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
PubMed. Electron-capture gas chromatographic assays of 5-nitroimidazole class of antimicrobials in blood. [Link]
-
ResearchGate. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. [Link]
-
PubMed Central. 1-Methyl-5-nitro-1H-imidazole. [Link]
-
ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
-
ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]
-
PubMed. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. [Link]
- Google Patents.
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 50700-55-5 [chemicalbook.com]
Technical Support Center: Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic protocols effectively. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during this synthesis.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My final product shows a lower than expected molecular weight and I observe gas evolution during the reaction. What is the likely cause?
Answer:
This is a classic sign of decarboxylation , a common side reaction in the synthesis of nitroimidazole carboxylic acids. The carboxylic acid group (-COOH) is lost as carbon dioxide (CO2), leading to the formation of 1-methyl-2-nitro-1H-imidazole.
Causality and Mechanism:
The imidazole ring, particularly when substituted with electron-withdrawing groups like a nitro group, can be susceptible to decarboxylation, especially under thermal stress or certain pH conditions. The reaction proceeds via the loss of CO2 from the carboxylic acid moiety.
Troubleshooting and Prevention:
-
Temperature Control: Maintain strict temperature control during the reaction and work-up. Avoid excessive heating, as this significantly accelerates the rate of decarboxylation.
-
pH Management: While the synthesis is typically carried out in acidic conditions, prolonged exposure to strong acids or bases during work-up should be minimized. Neutralize the reaction mixture carefully and promptly.
-
Mild Reaction Conditions: If possible, explore milder reagents or reaction conditions for the nitration or oxidation steps that may not require high temperatures.
FAQ 2: My analytical chromatogram (e.g., HPLC) shows an impurity with the same mass as my target compound but a different retention time. What could this be?
Answer:
You are likely observing the formation of a positional isomer , most commonly 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid . During the nitration of the imidazole ring, the nitro group can be directed to either the C4 or C2 position relative to the N1-methyl group, leading to the formation of regioisomers.
Expert Insight:
The directing effect of the substituents on the imidazole ring plays a crucial role. The methyl group at the N1 position and the carboxylic acid group at the C5 position will influence the regioselectivity of the nitration. While the 2-nitro isomer is often the desired product, the formation of the 4-nitro isomer is a common competing reaction.
Identification and Mitigation:
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between these isomers. The chemical shifts of the imidazole ring protons and carbons will be distinct for each isomer.
-
HPLC-MS/MS: While the parent mass will be identical, the fragmentation pattern in the MS/MS spectrum may differ, aiding in identification.
-
-
Reaction Condition Optimization:
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acid) and the reaction temperature can influence the isomer ratio. A systematic study of these parameters may be necessary to favor the formation of the desired 2-nitro isomer.
-
Starting Material: The purity of your starting material, 1-methyl-1H-imidazole-5-carboxylic acid, is critical. Isomeric impurities in the starting material will carry through to the final product.
-
FAQ 3: I'm observing a byproduct with a higher molecular weight than my target compound. What is the likely identity of this impurity?
Answer:
A higher molecular weight impurity often points to over-nitration , resulting in the formation of 1-methyl-2,4-dinitro-1H-imidazole . This occurs when the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the imidazole ring.
Underlying Chemistry:
The presence of one nitro group deactivates the imidazole ring towards further electrophilic substitution. However, under forcing conditions (e.g., high concentrations of strong acids, elevated temperatures), a second nitration can occur at an available position, typically the C4 position.
Control and Prevention:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a significant excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent over-reaction. Lowering the reaction temperature can also help to minimize the formation of dinitrated byproducts.[1]
-
Gradual Addition: Add the nitrating agent slowly and in a controlled manner to maintain a consistent reaction temperature and avoid localized areas of high concentration.
II. Potential Reaction Byproducts Summary
The following table summarizes the most common byproducts encountered during the synthesis of this compound.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature |
| 1-Methyl-2-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.10 | Decarboxylation of the target molecule. | Lower molecular weight in MS; absence of carboxylic acid signals in IR and NMR. |
| 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | C₅H₅N₃O₄ | 171.11 | Formation of a positional isomer during nitration. | Same molecular weight as the target; different retention time in HPLC; distinct NMR chemical shifts. |
| 1-Methyl-2,4-dinitro-1H-imidazole | C₄H₄N₄O₄ | 172.10 | Over-nitration of the imidazole ring. | Higher molecular weight in MS; characteristic changes in NMR and IR spectra. |
III. Analytical Workflows and Protocols
To effectively identify and quantify the byproducts discussed, a robust analytical workflow is essential.
Workflow for Byproduct Identification
Caption: Workflow for the identification of reaction byproducts.
Detailed Protocol: HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC-MS method for the analysis of this compound and its potential byproducts.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 310 nm.
3. Mass Spectrometry Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
Rationale for Methodological Choices:
-
Reversed-Phase HPLC: C18 columns are widely applicable for the separation of small organic molecules with varying polarities, making them suitable for this application.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one allows for the effective separation of the polar starting materials and byproducts from the less polar target compound.
-
Acidified Mobile Phase: The addition of formic acid improves peak shape for the carboxylic acid and aids in ionization for mass spectrometry.
-
ESI Positive Mode: Electrospray ionization is a soft ionization technique suitable for polar molecules like nitroimidazoles, and positive mode is often effective for nitrogen-containing compounds.
IV. Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanisms is key to controlling the formation of impurities.
Decarboxylation Mechanism
Caption: Decarboxylation of the target molecule.
Isomer and Dinitro Byproduct Formation
Caption: Competing nitration pathways.
V. References
-
Journal of Chemical and Pharmaceutical Research, 2011, 3(1):313-319. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
Der Pharma Chemica, 2012, 4(2):569-574. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
Veeprho. 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]
-
PubChem. This compound. [Link]
-
Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
-
SIELC Technologies. Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. [Link]
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
Molecules, 2022, 27(19), 6527. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
Arkivoc, 2015, (i), 97-135. 1,4-Dinitro-1H-imidazoles. [Link]
-
PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]
-
Pharmaffiliates. 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. [Link]
-
Biomedical Journal of Scientific & Technical Research, 2022, 47(3). Forced Degradation – A Review. [Link]
-
BMC Chemistry, 2025, 19(40). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
-
ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
-
Chemistry of Heterocyclic Compounds, 2020, 56(1), 80-86. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. [Link]
-
ACS Catalysis, 2024. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
Asian Journal of Research in Chemistry, 2017, 10(6), 789. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
-
Pharmaceutical Technology, 2016, 40(5). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. [Link]
Sources
Technical Support Center: Enhancing the Biological Efficacy of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for maximizing the therapeutic potential of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CID 12045117).[1] As a member of the 2-nitroimidazole class, this compound holds significant promise, particularly as a hypoxia-activated agent. However, translating this potential into robust biological efficacy requires a nuanced understanding of its mechanism and a strategic approach to its application and formulation.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot challenges and rationally design more effective studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers encounter when beginning work with this compound.
Q1: What is the fundamental mechanism of action for a 2-nitroimidazole compound like this?
A1: The biological activity of nitroimidazoles is not inherent to the parent molecule itself; they are prodrugs that require bioactivation.[2] The core mechanism hinges on the reductive activation of the nitro (NO₂) group. In environments with low oxygen concentration (hypoxia), such as those found in solid tumors or anaerobic bacterial colonies, cellular reductases can donate an electron to the nitro group.[3] This forms a highly reactive nitro radical anion. Under normal oxygen levels (normoxia), this reaction is reversible as oxygen rapidly re-oxidizes the radical, rendering the compound inactive. However, under hypoxia, the radical anion undergoes further reduction to form cytotoxic species like nitrosoimidazoles, which can damage critical cellular macromolecules, including DNA and proteins, leading to cell death.[4][5]
Caption: Reductive activation pathway of nitroimidazoles.
Q2: My compound shows low activity in standard aerobic cell cultures. Is the experiment failing?
A2: Not necessarily. This is a common and expected observation. As explained above, the "futile cycle" of re-oxidation in the presence of oxygen prevents the formation of cytotoxic metabolites.[6] To observe significant biological activity, you must perform your assays under hypoxic conditions (typically ≤1% O₂). The ratio of cytotoxicity between hypoxic and normoxic conditions, known as the Hypoxia Cytotoxicity Ratio (HCR), is a critical parameter for evaluating the compound's hypoxia-selective potential.[2]
Q3: What are the key chemical features of this molecule that I can exploit for modification?
A3: The most prominent feature for chemical modification is the carboxylic acid (-COOH) group at the C5 position.[1][] This functional group is a versatile handle for creating derivatives. It is relatively polar and will be ionized at physiological pH, which can limit passive diffusion across cell membranes. By converting it into an ester or an amide, you can create a prodrug with altered physicochemical properties, such as increased lipophilicity, which may enhance cell uptake.[8][9]
Q4: What initial assays are recommended to establish a baseline of biological activity?
A4: A robust baseline should include:
-
Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC₅₀) in a relevant cancer cell line (e.g., glioblastoma, which is known for hypoxic regions) under both normoxic (~21% O₂) and hypoxic (≤1% O₂) conditions. This will establish the HCR.
-
Antimicrobial Assays: If targeting anaerobic bacteria or protozoa, determine the Minimum Inhibitory Concentration (MIC) under strict anaerobic conditions.[10]
-
Solubility Assessment: Determine the aqueous solubility at different pH values (e.g., pH 5.0, 7.4) to understand how it will behave in buffer systems and physiological environments.
Section 2: Core Strategies for Efficacy Enhancement
Once a baseline is established, the following strategies can be employed to systematically improve the compound's performance.
2.1 Strategy 1: Prodrug & Derivative Synthesis
Causality: The primary goal of creating a prodrug is to overcome a specific limitation of the parent molecule, such as poor membrane permeability, low solubility, or rapid metabolism, without fundamentally altering its core pharmacophore.[11][12] By temporarily masking the polar carboxylic acid group, we can significantly increase the compound's lipophilicity, facilitating its entry into cells. Once inside the cell, endogenous enzymes (e.g., esterases) can cleave the promoiety, releasing the active carboxylic acid parent drug at the site of action.[13][14]
Caption: Workflow for developing a prodrug to enhance efficacy.
Hypothetical Data Comparison:
| Property | Parent Acid | Ethyl Ester Prodrug | Rationale for Improvement |
| LogP (Lipophilicity) | ~0.2[1] | > 1.0 (Estimated) | Masking the polar -COOH group with an ethyl group increases lipophilicity. |
| Aqueous Solubility (pH 7.4) | High (as salt) | Low | The neutral ester is less soluble in aqueous media than the deprotonated carboxylate. |
| Cell Permeability (PAMPA) | Low | Moderate to High | Increased lipophilicity facilitates passive diffusion across the lipid bilayer. |
| Intracellular Concentration | Low | High | Improved permeability leads to greater accumulation inside the target cell. |
Protocol 2.1.1: General Procedure for Ethyl Ester Prodrug Synthesis
This is a representative protocol. Reaction conditions must be optimized for safety and yield.
-
Dissolution: Suspend this compound (1 equivalent) in anhydrous ethanol (EtOH), which will serve as both reactant and solvent.
-
Catalysis: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, remove the excess solvent and SOCl₂ under reduced pressure.
-
Purification: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.
-
Characterization: Purify the crude product via flash column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2 Strategy 2: Advanced Formulation (Nanoformulation)
Causality: If the compound or its derivatives still suffer from poor solubility, instability in biological fluids, or rapid in vivo clearance, nanoformulation offers a powerful solution.[15] Encapsulating the drug within a nanoparticle carrier, such as a liposome or polymeric micelle, can dramatically alter its pharmacokinetic profile.[16] These carriers can protect the drug from degradation, increase its circulation time, and potentially enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Caption: Experimental workflow for liposomal nanoformulation.
Hypothetical Data Comparison:
| Parameter | Free Drug | Liposomal Formulation | Rationale for Improvement |
| In Vivo Half-Life (t½) | < 1 hour | 8 - 24 hours | Nanoparticle shell protects the drug from rapid metabolism and renal clearance. |
| Tumor Accumulation | Low | High | Nanoparticles (10-200 nm) can extravasate through leaky tumor vasculature (EPR effect). |
| Systemic Toxicity | Higher | Lower | Encapsulation can reduce exposure of healthy tissues to the drug. |
| Encapsulation Efficiency | N/A | > 80% | A measure of how much drug is successfully loaded into the nanoparticles. |
Protocol 2.2.1: Preparation of Drug-Loaded Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve a mixture of lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and the drug (at a 1:10 drug-to-lipid weight ratio) in a suitable organic solvent like chloroform or a chloroform/methanol mixture.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid-drug film on the inner surface of the flask.
-
Hydration: Hydrate the film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating the flask at a temperature above the lipid phase transition temperature (e.g., 60 °C). This will cause the lipids to self-assemble into multilamellar vesicles, encapsulating the drug.
-
Size Reduction: To create smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated, free drug from the liposome suspension using size exclusion chromatography or dialysis.
-
Characterization: Analyze the final formulation for particle size and distribution (using Dynamic Light Scattering), encapsulation efficiency (by lysing the liposomes and quantifying the drug via HPLC), and stability over time.
Section 3: Troubleshooting Experimental Challenges
| Issue | Possible Causes & Scientific Rationale | Recommended Solutions & Next Steps |
| Low Yield or Failed Synthesis of Derivatives | Incorrect Stoichiometry: Reagents may not be present in the optimal molar ratios. Reagent Degradation: Moisture-sensitive reagents (e.g., SOCl₂) may have degraded. Suboptimal Conditions: The reaction may require a different temperature, solvent, or catalyst for efficient conversion. | Verify Stoichiometry: Double-check all calculations. Use Fresh Reagents: Use freshly opened or properly stored anhydrous reagents. Systematic Optimization: Screen different solvents, temperatures, and catalysts. Consult Literature: Review synthetic procedures for similar carboxylic acid modifications.[8][9] |
| Inconsistent Results in Biological Assays | Compound Instability: Nitroaromatic compounds can be light-sensitive. The compound may also be unstable in certain assay media. Inconsistent Hypoxia: Oxygen levels in the incubator may be fluctuating or not reaching the desired low level. This is the most common source of variability for hypoxia-activated drugs. | Protect from Light: Store stock solutions in amber vials or wrapped in foil. Prepare fresh dilutions for each experiment. Validate Hypoxia: Use a calibrated oxygen sensor to confirm O₂ levels. Include a positive control compound known to be hypoxia-activated (e.g., Evofosfamide).[2] Standardize Protocols: Ensure consistent cell seeding densities, drug exposure times, and assay endpoints. |
| High In Vitro but Low In Vivo Efficacy | Poor Pharmacokinetics (PK): The compound may be rapidly cleared from circulation, heavily metabolized, or poorly distributed to the target tissue. The in vitro potency doesn't matter if the drug can't reach its target in vivo.[13] Formulation Issues: The compound may precipitate out of solution upon injection. | Investigate Prodrug/Nanoformulation Strategies: These are the primary methods to improve PK profiles (See Section 2).[12][16] Conduct a Pilot PK Study: Measure the drug concentration in plasma over time after administration to determine its half-life and exposure (AUC). Assess Formulation: Ensure the drug remains soluble in the vehicle used for injection. |
| Emergence of Drug Resistance | Altered Reductase Activity: Target cells can downregulate the specific reductases required to activate the nitroimidazole prodrug. This is a known mechanism of resistance for related drugs.[10][17] Increased Drug Efflux: Cells may upregulate efflux pumps that actively remove the compound. | Test against Resistant Cell Lines: If available, screen the compound against cell lines known to be resistant to other nitroimidazoles. Combination Therapy: Explore combining your compound with agents that have a different mechanism of action or that can inhibit resistance pathways. Structural Modification: Synthesize new derivatives. Sometimes, small structural changes can alter which reductases are able to activate the compound, potentially bypassing a specific resistance mechanism.[10][18] |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Paget, T. A., & Diaz-Bustos, D. (2003). A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites. Antimicrobial Agents and Chemotherapy, 47(4), 1435–1437. Retrieved from [Link]
-
Kumar, D., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6663. Retrieved from [Link]
-
Leitsch, D., et al. (2011). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 55(7), 3164–3168. Retrieved from [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522–1525. Retrieved from [Link]
-
Kharbandi, R., et al. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(1), 25-30. Retrieved from [Link]
-
Ujjin, P., et al. (2022). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 8(4), 696–714. Retrieved from [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
-
Upcroft, P., et al. (1999). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy, 43(1), 73–76. Retrieved from [Link]
-
Takeda, Y., et al. (2022). 2-Nitroimidazole-Functionalized Superparamagnetic Iron Oxide Nanoparticles Detect Hypoxic Regions of Glioblastomas on MRI and Improve Radiotherapy Efficacy. ACS Omega, 7(16), 14195–14204. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Retrieved from [Link]
- Berkelhammer, G., & Asato, G. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. Google Patents.
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Van Gerwen, O. T., et al. (2022). The persistent parasite: diagnosis and treatment of resistant Trichomonas vaginalis infection. Sexually Transmitted Infections, 98(5), 382–384. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Prodrug Strategies for Critical Drug Developability Issues: Part I. Retrieved from [Link]
-
Brown, D. G., & Wobst, H. J. (2022). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 51(24), 10115-10143. Retrieved from [Link]
-
Rúbies, A., et al. (2015). High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry. Analytical and Bioanalytical Chemistry, 407(15), 4411–4421. Retrieved from [Link]
-
ResearchGate. (2025). Current and Emerging Prodrug Strategies. Retrieved from [Link]
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. Retrieved from [Link]
-
Li, Q., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Methods in Chemistry, 2022, 5678315. Retrieved from [Link]
-
Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. The Journal of antimicrobial chemotherapy, 17(4), 421–429. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Wang, S., et al. (2023). Determination of nitroimidazole antibiotics based on dispersive solid-phase extraction combined with capillary electrophoresis. Electrophoresis, 44(7-8), 634–645. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]
-
ACS Publications. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Retrieved from [Link]
-
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 1-7. Retrieved from [Link]
-
ResearchGate. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Retrieved from [Link]
-
National Institutes of Health. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Retrieved from [Link]
-
Wang, S., et al. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Controlled Release, 345, 565–584. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Antimicrobial Nano-Drug Delivery Systems. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:50700-55-5. Retrieved from [Link]
Sources
- 1. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sti.bmj.com [sti.bmj.com]
- 18. journals.asm.org [journals.asm.org]
Troubleshooting guide for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid experiments
Technical Support Center: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for this compound (CAS 50700-55-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and experimental use of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
A1: this compound is a nitroimidazole derivative. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H5N3O4 | |
| Molecular Weight | 171.11 g/mol | |
| CAS Number | 50700-55-5 | |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 192-228 °C | |
| Flash Point | 161 °C | |
| Storage | 2-8°C, in a tightly closed container in a dry, cool, and well-ventilated area. |
Q2: What are the primary applications and biological activities of this compound and related nitroimidazoles?
A2: Nitroimidazoles, as a class, are known for their antimicrobial properties, particularly against protozoa and anaerobic bacteria. The biological activity is largely attributed to the nitro group at the 5-position of the imidazole ring. The mechanism often involves the reduction of the nitro group within the target organism, leading to the formation of reactive intermediates that can damage DNA and other critical cellular components. While specific data on the biological activity of this compound is limited in the provided search results, its structural similarity to other bioactive nitroimidazoles suggests potential applications in antimicrobial research. Some nitroimidazole derivatives are also investigated for their potential as radiosensitizers in cancer therapy and for their use in detecting hypoxia.
Q3: What are the essential safety precautions for handling this compound?
A3: As with any chemical, proper safety protocols must be followed. For nitroimidazole compounds, the following precautions are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal. Ensure the area is well-ventilated.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Wear self-contained breathing apparatus if necessary.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system.
It's important to note that some nitroimidazole derivatives, like metronidazole, have shown carcinogenic effects in animal studies, although their safety in humans for prescribed treatments is generally considered good. Given the structural similarities, it is prudent to handle all nitroimidazole compounds with care.
II. Troubleshooting Guide for Experiments
This section addresses specific problems that may arise during the synthesis, purification, and experimental use of this compound.
Synthesis & Purification
Problem 1: Low or No Yield During Synthesis
If you are experiencing a low yield or complete failure of your synthesis reaction, consider the following troubleshooting steps.
-
Reagent Quality:
-
Action: Verify the purity and integrity of your starting materials and reagents. Impurities or degradation can significantly impact the reaction outcome.
-
Rationale: Side reactions caused by impurities can consume reactants or inhibit the desired transformation.
-
-
Reaction Conditions:
-
Action: Double-check all reaction parameters, including temperature, reaction time, and stoichiometry. If the reaction is not proceeding, consider incrementally increasing the temperature or reaction time while monitoring for product formation and decomposition.
-
Rationale: Many organic reactions are sensitive to precise conditions. Deviations can lead to incomplete reactions or the formation of byproducts.
-
-
Atmosphere Control:
-
Action: If your reaction is sensitive to moisture or oxygen, ensure you are using rigorously anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Water and oxygen can quench reagents or participate in unwanted side reactions.
-
-
Mixing:
-
Action: Ensure efficient stirring, especially in heterogeneous reaction mixtures.
-
Rationale: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
-
Problem 2: Difficulty in Purifying the Final Product
Purification can be challenging due to the presence of unreacted starting materials, byproducts, or tars.
-
Recrystallization Issues:
-
Action: Experiment with different solvent systems for recrystallization. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Rationale: The solubility of a compound is highly dependent on the solvent's polarity and other properties. Finding the optimal solvent is key to effective purification by recrystallization.
-
-
Column Chromatography Challenges:
-
Action: If using column chromatography, try varying the polarity of the mobile phase. A step-gradient or a gradient elution might be necessary to separate compounds with similar polarities.
-
Rationale: The separation of compounds on a silica or alumina column depends on the differential partitioning between the stationary and mobile phases. Adjusting the eluent polarity alters this partitioning.
-
Experimental Assays & Handling
Problem 3: Poor Solubility in Aqueous Buffers for Biological Assays
The carboxylic acid group suggests some aqueous solubility, especially at higher pH, but the nitroimidazole core is relatively nonpolar.
-
Solubility Enhancement:
-
Action: First, try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your assay.
-
Rationale: This method creates a concentrated stock solution that can then be diluted into the aqueous medium, often overcoming kinetic barriers to dissolution.
-
-
pH Adjustment:
-
Action: For this acidic compound, increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Titrate your buffer to a higher pH and observe if solubility improves.
-
Rationale: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.
-
Solubility Troubleshooting Workflow
Caption: Workflow for addressing solubility issues.
Problem 4: Inconsistent or Non-Reproducible Results in Biological Assays
Inconsistent results can be frustrating. A systematic approach can help identify the source of the variability.
-
Compound Stability:
-
Action: Assess the stability of your compound in the assay buffer and under the experimental conditions (e.g., temperature, light exposure). You can do this by incubating the compound under assay conditions for the duration of the experiment and then analyzing its integrity using techniques like HPLC or LC-MS.
-
Rationale: Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration and, consequently, variable results.
-
-
Assay Controls:
-
Action: Always include appropriate positive and negative controls in your experiments. A positive control should give a known, robust response, while a negative control should show no response.
-
Rationale: Controls help to validate that the assay is performing as expected and that any observed effects are due to the test compound and not some other factor.
-
-
Pipetting and Dilution Errors:
-
Action: Review your dilution series and pipetting techniques. Use calibrated pipettes and perform serial dilutions carefully.
-
Rationale: Small errors in pipetting, especially when preparing highly concentrated stock solutions, can be magnified through serial dilutions, leading to significant inaccuracies in the final concentrations.
-
General Troubleshooting Approach
Caption: A systematic approach to troubleshooting failed experiments.
III. References
-
This compound | C5H5N3O4 | CID 12045117 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Roe, F. J. (1979). Safety of nitroimidazoles. Journal of Antimicrobial Chemotherapy, 5(4), 484-486.
-
Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99% - Cole-Parmer. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. *Journal
Technical Support Center: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS: 50700-55-5). The following information is a synthesis of established biochemical principles and field-proven laboratory practices designed to ensure experimental success and user safety.
Frequently Asked Questions (FAQs)
Section 1: Compound Identity and Properties
Q1: What are the fundamental chemical and physical properties of this compound?
A1: Understanding the basic properties of a compound is critical for its proper handling and use in experiments. This compound is a nitroimidazole derivative.[1][2] The nitro group and the carboxylic acid moiety are the primary determinants of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50700-55-5 | [1][3][4] |
| Molecular Formula | C₅H₅N₃O₄ | [1][3][5] |
| Molecular Weight | 171.11 g/mol | [1][3][5] |
| Appearance | Off-White to Pale Yellow Solid | [6] |
| Melting Point | 159 - 161 °C | |
| Flash Point | 161 °C | [3] |
Section 2: Safety, Handling, and Personal Protective Equipment (PPE)
Q2: What are the primary hazards associated with this compound, and what is the mandatory PPE?
A2: As a nitroimidazole derivative, this compound should be handled with caution. Related compounds in the nitroimidazole class are associated with potential long-term health risks.[7] Specifically, metronidazole, a structurally related compound, is listed as a substance that may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure. Therefore, minimizing exposure is the primary directive. All handling of the solid and concentrated solutions must be performed within a certified chemical fume hood.[8][9]
Causality: The nitroaromatic structure is a well-known structural alert for genotoxicity. The recommendation to handle this compound as potentially hazardous is based on the established toxicological profiles of analogous compounds.[7]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. | Prevents dermal absorption. Inspect gloves before each use.[10][11][12] |
| Eye/Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash risk. | Protects eyes from dust particles and solution splashes.[10][13] |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination.[13] |
| Respiratory | Not required if work is performed within a properly functioning chemical fume hood. | A fume hood provides primary containment and prevents inhalation of fine powder.[8][9] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[9] |
Below is a standard workflow for safely handling the compound in a laboratory setting.
Section 3: Storage and Stability
Q3: How should I store the solid compound and prepared solutions to ensure long-term stability?
A3: Proper storage is crucial to prevent degradation and maintain the integrity of the compound. Nitroaromatic compounds can be sensitive to light, and the carboxylic acid moiety can make the compound hygroscopic.
Expert Insight: The primary degradation pathways for nitroimidazoles involve photodegradation and reductive metabolism of the nitro group.[14][15] Storing the compound protected from light and under cool, dry conditions mitigates these risks. For solutions, freezing at -20°C or lower is a standard practice for preserving stability over months.[16]
Table 3: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions | Shelf Life |
| Solid Powder | 2-8°C[6] | Tightly sealed container with desiccant.[17] | Protect from light (amber vial). | Refer to manufacturer's expiry date. |
| Stock Solution (Organic) | -20°C | Tightly sealed, airtight container. | Protect from light (amber vial or wrapped in foil). | Up to 5 years for some nitroimidazoles. |
| Stock Solution (Aqueous) | -20°C or -80°C | Tightly sealed, airtight container. | Protect from light (amber vial or wrapped in foil). | Use within days to weeks; stability is pH-dependent. Avoid repeated freeze-thaw cycles.[18] |
Section 4: Dissolution and Stock Solution Preparation
Q4: I am having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?
A4: This is a common issue. Due to the carboxylic acid group, the solubility of this compound is highly pH-dependent. It is generally poorly soluble in neutral aqueous solutions.
Causality: In a neutral or acidic aqueous medium, the compound exists in its protonated carboxylic acid form, which is less polar and thus has lower water solubility.[19] By increasing the pH with a base (e.g., NaOH), the carboxylic acid is deprotonated to form a carboxylate salt.[20] This salt is an ion and is significantly more polar, leading to a dramatic increase in aqueous solubility.[19]
Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer (pH-Adjusted)
-
Weighing: Accurately weigh out 1.71 mg of this compound in a fume hood.
-
Initial Suspension: Add the powder to a sterile conical tube. Add ~800 µL of your desired buffer (e.g., PBS, pH 7.4). The compound will likely not dissolve at this stage.
-
pH Adjustment: While vortexing, add 1 M NaOH dropwise (typically 1-5 µL). Monitor the solution. Continue adding drops until the solid completely dissolves. The solution should become clear.
-
Final Volume and pH Check: Adjust the final volume to 1.0 mL with your buffer. If the final pH is critical for your experiment, verify it with a calibrated pH meter and adjust as necessary with dilute HCl or NaOH.
-
Sterilization & Storage: If required, sterile-filter the solution through a 0.22 µm filter. Aliquot into single-use tubes and store at -20°C, protected from light.
Q5: What should I do if my compound still won't dissolve or if I suspect it has degraded?
A5: Use the following troubleshooting guide to address common issues.
References
-
PubMed. (2011, January 18). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Retrieved from [Link]
- AGES. (n.d.). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Retrieved from a document hosted on the AGES website.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Semantic Scholar. (n.d.). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Retrieved from a paper on the Semantic Scholar website.
-
National Institutes of Health. (n.d.). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Retrieved from a technical document on the BenchChem website.
- Sigma-Aldrich. (2025, November 24). 1-Methylimidazole Safety Data Sheet.
-
PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Retrieved from [Link]
-
Oxford Academic. (2017, October 25). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol Material Safety Data Sheet. Retrieved from a safety data sheet on the Santa Cruz Biotechnology website.
- University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from a safety document on the UC Berkeley website.
- Unknown Source. (n.d.). Carboxylic Acid Unknown Candidates.
- Apollo Scientific. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. Retrieved from a safety data sheet on the Apollo Scientific website.
-
PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
- Unknown Source. (n.d.). Preparation and storage of antibiotic solutions.
- ChemicalBook. (n.d.). This compound. Retrieved from a product page on the ChemicalBook website.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved from a technical document on the BenchChem website.
-
Chegg.com. (2017, January 29). Solved: Most carboxylic acids dissolve in aqueous solutions.... Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
-
Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Nitroacetonitrile. Retrieved from a safety guide on the BenchChem website.
-
National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
- Unknown Source. (2011, October 21). The Determination of Nitroimidazole Residues in Fish and Fish Products.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from an educational resource on the HSC Chemistry website.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole.
-
Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Retrieved from [Link]
Sources
- 1. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 50700-55-5 [chemicalbook.com]
- 5. This compound - CAS:50700-55-5 - Abovchem [abovchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. library2.smu.ca [library2.smu.ca]
- 17. fishersci.fi [fishersci.fi]
- 18. academic.oup.com [academic.oup.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Solved Most carboxylic acids dissolve in aqueous solutions | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Analysis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid and Metronidazole: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, the nitroimidazole class has long been a cornerstone for treating infections caused by anaerobic bacteria and protozoa. Metronidazole, the most well-known member of this class, has been in clinical use for decades. This guide provides a detailed comparison of the established activity of Metronidazole against the largely uncharacterized 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. While direct comparative experimental data for the latter is not publicly available, this analysis will delve into the known mechanisms of nitroimidazoles and the structural similarities between the two compounds to offer a scientifically grounded perspective.
Chemical Structure and Properties
A fundamental comparison begins with the chemical structures of the two molecules.
| Feature | Metronidazole | This compound |
| Chemical Formula | C₆H₉N₃O₃ | C₅H₅N₃O₄ |
| Molecular Weight | 171.15 g/mol | 171.11 g/mol [1] |
| Structure | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | This compound |
| Key Functional Groups | Nitro group, Imidazole ring, Hydroxyl group | Nitro group, Imidazole ring, Carboxylic acid group |
Both compounds share the core 1-methyl-nitro-imidazole scaffold, which is crucial for their anticipated antimicrobial activity. The primary structural difference lies in the substituent at position 5 of the imidazole ring: Metronidazole possesses a hydroxyethyl group, while this compound has a carboxylic acid group. This difference is expected to influence the compound's physicochemical properties, such as solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Metronidazole: A Well-Established Antimicrobial Agent
Metronidazole is a prodrug that is activated under anaerobic conditions.[2] Its mechanism of action is well-documented and serves as a benchmark for understanding other nitroimidazoles.
Mechanism of Action of Metronidazole
The antimicrobial activity of Metronidazole is selective for anaerobic and microaerophilic microorganisms.[2] The process can be summarized in the following steps:
-
Cellular Uptake: Metronidazole, being a small and unionized molecule, passively diffuses across the cell membranes of both aerobic and anaerobic microorganisms.
-
Reductive Activation: Inside anaerobic bacteria and protozoa, the nitro group of Metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[2] This reduction forms a short-lived, highly reactive nitroso free radical.
-
DNA Damage: The generated free radical interacts with microbial DNA, causing a loss of its helical structure, strand breakage, and ultimately leading to cell death.[3]
-
Recycling: The reduced Metronidazole that does not interact with DNA can be re-oxidized back to its original form, creating a concentration gradient that drives the uptake of more drug into the cell.
Antimicrobial Spectrum of Metronidazole
Metronidazole exhibits a broad spectrum of activity against:
-
Anaerobic Bacteria: Including Bacteroides spp., Fusobacterium spp., Clostridium spp., and Peptostreptococcus spp.
-
Protozoa: Such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.
-
Microaerophilic Bacteria: Notably Helicobacter pylori.
It is important to note that Metronidazole is generally not effective against aerobic bacteria as they lack the necessary low-redox-potential enzymes to activate the prodrug.
This compound: An Uncharted Territory
In stark contrast to Metronidazole, there is a significant lack of publicly available data on the biological activity of this compound. Searches of scientific literature and biological databases do not yield any studies detailing its antimicrobial efficacy, including minimum inhibitory concentration (MIC) values against common pathogens.
Hypothetical Activity Based on Structure-Activity Relationships
Despite the absence of direct evidence, we can hypothesize about the potential activity of this compound based on the well-established structure-activity relationships (SAR) of the nitroimidazole class.
-
The Nitro Group: The presence of the nitro group at position 2 is a critical determinant of antimicrobial activity. It is the site of reductive activation, and its presence in this compound suggests that the fundamental mechanism of action could be similar to that of Metronidazole.
-
The Imidazole Ring: The imidazole scaffold serves as the core structure.
-
The Carboxylic Acid Group: The carboxylic acid at position 5 is the main point of differentiation from Metronidazole. This polar group will significantly impact the molecule's overall polarity and ionization state at physiological pH. This could, in turn, affect its ability to cross cell membranes and interact with the reductive enzymes within the target microorganisms. It is plausible that the increased polarity might hinder its entry into microbial cells compared to the more lipophilic Metronidazole.
Experimental Protocols for Comparative Evaluation
To definitively compare the activity of these two compounds, a series of standardized in vitro experiments would be necessary. The following protocols outline a logical workflow for such an investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Compounds: Prepare stock solutions of Metronidazole and this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Dispense appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of each compound across the rows of the plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., a susceptible strain of Bacteroides fragilis) and add it to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria) at a specific temperature for a defined period (e.g., 24-48 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
Metronidazole remains a crucial antimicrobial agent with a well-understood mechanism of action and a broad spectrum of activity against anaerobic organisms. In contrast, this compound is a structurally related compound with a significant lack of available biological data.
While the shared nitroimidazole core suggests a similar mechanism of action, the differing substituent at position 5—a carboxylic acid versus a hydroxyethyl group—is likely to have a profound impact on its antimicrobial efficacy. Further research, beginning with fundamental in vitro susceptibility testing, is essential to elucidate the antimicrobial potential of this compound and determine if it offers any advantages over established nitroimidazole antibiotics like Metronidazole.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. METRONIDAZOLE injection, solution. [Link]
-
Drugs.com. Metronidazole. [Link]
Sources
A Comparative Guide to the Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid for Pharmaceutical Research and Development
Abstract
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl, nitro, and carboxylic acid functionalities on the imidazole core makes it a versatile intermediate for drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. The methodologies are presented with the aim of enabling researchers to make informed decisions based on factors such as yield, scalability, safety, and the availability of starting materials.
Introduction
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, with prominent examples including the antibacterial and antiprotozoal drugs metronidazole and benznidazole. The introduction of a carboxylic acid group, as in this compound, opens up avenues for further functionalization, such as amide bond formation, to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. The synthesis of this target molecule, however, is not trivial and requires a careful selection of synthetic strategies to achieve optimal outcomes. This guide will explore two principal pathways: the oxidation of a precursor alcohol and the hydrolysis of a precursor ester.
Comparative Analysis of Synthetic Pathways
Two divergent and viable synthetic strategies for the preparation of this compound are presented below. Each route offers a distinct set of challenges and benefits that are critically evaluated.
Route A: Synthesis via Oxidation of 1-Methyl-2-nitro-5-hydroxymethylimidazole
This pathway involves the initial synthesis of the alcohol precursor, 1-methyl-2-nitro-5-hydroxymethylimidazole, which is subsequently oxidized to the desired carboxylic acid.
Caption: Synthetic workflow for Route A, proceeding through a hydroxymethyl intermediate.
The alcohol precursor can be reliably synthesized by the reduction of 1-methyl-2-nitro-5-imidazolecarboxaldehyde.
Protocol: Reduction of 1-Methyl-2-nitro-5-imidazolecarboxaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.55 g of 1-methyl-2-nitro-5-imidazolecarboxaldehyde in 200 ml of ethanol.
-
Cooling: Cool the solution to approximately -4°C using an ice-salt bath.
-
Addition of Reducing Agent: Prepare a solution of 1.9 g of sodium borohydride (NaBH₄) in 150 ml of ethanol. Add this solution dropwise to the cooled aldehyde solution, maintaining the temperature below 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cautiously decompose the excess NaBH₄ by the dropwise addition of 10% hydrochloric acid until the effervescence ceases.
-
Work-up and Isolation: Filter the reaction mixture. Evaporate the filtrate to dryness under reduced pressure. The resulting residue is then crystallized from acetone to yield approximately 1 g of 1-methyl-2-nitro-5-hydroxymethylimidazole.
The oxidation of the primary alcohol to a carboxylic acid is a critical step. Two classical and effective methods are presented here: Jones oxidation and potassium permanganate oxidation.
Protocol 1: Jones Oxidation [1][2][3][4]
-
Safety Precaution: Jones reagent contains Chromium(VI), which is a known carcinogen. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Jones Reagent: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid, and then cautiously diluting with distilled water to a final volume of 100 ml.
-
Reaction Setup: Dissolve 1 g of 1-methyl-2-nitro-5-hydroxymethylimidazole in 50 ml of acetone in a round-bottom flask and cool to 0°C in an ice bath.
-
Oxidation: Add the Jones reagent dropwise to the stirred solution of the alcohol. The reaction is exothermic, and the temperature should be maintained between 0-10°C. The color of the reaction mixture will change from orange to green, indicating the consumption of Cr(VI).
-
Reaction Completion: Continue adding the Jones reagent until the orange color persists, indicating that the alcohol has been completely consumed.
-
Work-up: Quench the reaction by adding isopropanol until the green color of Cr(III) is observed. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 ml).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.
Protocol 2: Potassium Permanganate Oxidation [5][6][7]
-
Reaction Setup: Suspend 1 g of 1-methyl-2-nitro-5-hydroxymethylimidazole in 100 ml of a 1:1 mixture of t-butanol and water containing 0.5 g of sodium hydroxide.
-
Oxidation: While stirring vigorously, add a solution of 1.5 g of potassium permanganate (KMnO₄) in 50 ml of water dropwise. The reaction is exothermic; maintain the temperature below 40°C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: The reaction can be monitored by TLC. Continue the addition of KMnO₄ solution until a faint persistent pink color is observed.
-
Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy the excess permanganate. Filter the mixture to remove the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.
Route B: Synthesis via Hydrolysis of a Carboxylate Ester
This alternative pathway involves the synthesis of an ester of the target carboxylic acid, followed by hydrolysis to liberate the free acid.
Caption: Synthetic workflow for Route B, proceeding through an ester intermediate.
The key step in this sequence is the regioselective nitration of the imidazole ring. The ester group is deactivating, which can make nitration challenging. A standard nitrating mixture of nitric acid and sulfuric acid is employed.[8][9][10][11]
Protocol: Nitration of Ethyl 1-methyl-1H-imidazole-5-carboxylate [12]
-
Reaction Setup: In a clean, dry round-bottom flask, add 10 mL of concentrated sulfuric acid and cool to 0°C in an ice bath.
-
Substrate Addition: Slowly add 2 g of ethyl 1-methyl-1H-imidazole-5-carboxylate to the cold sulfuric acid with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid. Maintain the reaction temperature between 0-5°C throughout the addition.
-
Reaction Time: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. The product can be purified by recrystallization from ethanol.
The final step is the hydrolysis of the ester to the carboxylic acid. Both acidic and alkaline conditions can be employed.
Protocol 1: Alkaline Hydrolysis [13][14]
-
Reaction Setup: Dissolve 1 g of ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate in 20 ml of ethanol in a round-bottom flask.
-
Hydrolysis: Add 10 ml of a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with 20 ml of water.
-
Isolation: Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Protocol 2: Acidic Hydrolysis [14]
-
Reaction Setup: In a round-bottom flask, suspend 1 g of ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate in 20 ml of a 6 M aqueous solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The carboxylic acid should precipitate as the hydrochloride salt. Collect the solid by filtration, wash with a small amount of cold water, and dry. To obtain the free acid, the salt can be dissolved in a minimal amount of hot water and the pH adjusted to 2-3 with a base such as sodium hydroxide, followed by cooling to induce precipitation.
Performance Comparison
| Parameter | Route A: Oxidation | Route B: Hydrolysis |
| Overall Yield | Moderate to Good | Moderate to Good |
| Scalability | Good, but handling of Cr(VI) in Jones oxidation can be a concern on a large scale. KMnO₄ is a more scalable but potentially less selective oxidant. | Good, nitration requires careful temperature control on a large scale. Hydrolysis is generally straightforward to scale up. |
| Safety Concerns | Jones reagent is highly toxic and carcinogenic. KMnO₄ is a strong oxidant and requires careful handling. | Use of concentrated nitric and sulfuric acids requires caution. |
| Reaction Conditions | Oxidation step can be exothermic and requires careful temperature control. | Nitration requires cryogenic conditions. Hydrolysis may require elevated temperatures. |
| Purification | Removal of inorganic byproducts (chromium or manganese salts) is necessary. | Purification of the nitrated ester may require chromatography. The final product is typically isolated by precipitation. |
| Starting Material Availability | 1-methyl-2-nitro-5-imidazolecarboxaldehyde may need to be synthesized. | Ethyl 1-methyl-1H-imidazole-5-carboxylate is commercially available or can be synthesized. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.
Route A (Oxidation) is a robust choice, particularly if the starting aldehyde is readily available. The oxidation step is a well-established transformation. For reasons of environmental health and safety, the potassium permanganate oxidation is generally preferred over the Jones oxidation, despite the potential for lower selectivity.
Route B (Hydrolysis) offers a more direct approach if the un-nitrated ester is used as the starting material. The nitration of the imidazole ring is the critical step and requires careful optimization to achieve good regioselectivity and yield. Alkaline hydrolysis is often cleaner and more efficient than acidic hydrolysis for this type of substrate.
The choice between these two routes will ultimately depend on the specific resources and expertise available to the researcher. For process development and scale-up, Route B may be more amenable due to the avoidance of heavy metal oxidants. However, for initial discovery efforts where smaller quantities are needed, Route A can provide rapid access to the target compound.
References
- Phungpis, B., Noppawan, P., & Worawut, K. (2020). Basic Ionic Liquid [Bmim]OH as Efficient Greener Medium for the Oxidation α-Hydroxy Ketone Compounds and Alcohols to Carbonyl Compounds with Potassium Permanganate.
-
Wikipedia. (2023, December 29). Jones oxidation. Retrieved from [Link]
- Di Profio, G., et al. (2022).
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]
- Rastogi, S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4936.
- Page, M. I., et al. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry, 1(9), 1538-1544.
-
ResearchGate. (n.d.). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
- Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society, 81(11), 2860-2870.
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube. [Link]
- Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837-846.
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
- Fyles, T. M., et al. (2014). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. Organic & Biomolecular Chemistry, 12(18), 2947-2959.
-
SIELC Technologies. (2018, May 16). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Retrieved from [Link]
- PubMed. (2005). Alumina Supported Potassium Permanganate: An Efficient Reagent for Chemoselective Dehydrogenation of 2-imidazolines Under Mild Conditions. Letters in Organic Chemistry, 2(1), 38-41.
- Candeias, N. R., et al. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2006(5), 103-112.
- Organic Chemistry Portal. (2006). New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins. European Journal of Organic Chemistry, 2006(1), 80-83.
-
Georganics. (n.d.). Ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
- PubMed. (2024). Hydroxylamine-induced activation of permanganate for enhanced oxidation of sulfamethoxazole: Mechanism and products.
-
Scribd. (n.d.). Nitration of Methyl Benzoate Lab Guide. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
- Journal of the Indian Chemical Society. (2018). Base-free oxidation of 5-hydroxymethyl-2-furfural to 2, 5-furan dicarboxylic acid over basic metal oxide-supported. Journal of the Indian Chemical Society, 95(10), 1221-1227.
-
PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
- ResearchGate. (2025). Selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid catalyzed by a molybdenum complex supported on silica-coated cobalt ferrite magnetic nanoparticles.
- MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.
-
YouTube. (2024, August 13). Nitration of Methyl Benzoate [Video]. YouTube. [Link]
- MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12151.
- MDPI. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alumina supported potassium permanganate: an efficient reagent for chemoselective dehydrogenation of 2-imidazolines under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aiinmr.com [aiinmr.com]
- 9. webassign.net [webassign.net]
- 10. scribd.com [scribd.com]
- 11. webassign.net [webassign.net]
- 12. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activity of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid Analogs
This guide provides a comprehensive comparison of the biological activities of analogs derived from 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. We will delve into the established mechanisms of nitroimidazoles, the scientific rationale for analog synthesis, and detailed, field-proven protocols for evaluating their antimicrobial and anticancer potential. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to design, synthesize, and validate novel therapeutic agents based on this promising scaffold.
The Nitroimidazole Core: A Foundation for Potent Bioactivity
Nitroimidazole-based compounds are a cornerstone of antimicrobial therapy, renowned for their efficacy against anaerobic bacteria and protozoa.[] Their mechanism of action is a classic example of prodrug activation. These molecules are typically non-toxic until they enter the low-oxygen environment of an anaerobic cell.[2] Inside the microbe, host-specific enzymes called nitroreductases reduce the nitro group (-NO2), creating highly reactive nitro radical anions.[][3] These cytotoxic intermediates then indiscriminately attack cellular macromolecules, most notably causing strand breaks and destabilization of DNA, which ultimately leads to microbial cell death.[3][4] This reliance on anaerobic activation provides a desirable therapeutic window, sparing aerobic host cells from significant damage.[2]
The therapeutic landscape, however, is continually challenged by the emergence of drug-resistant strains. This necessitates the development of novel nitroimidazole derivatives. The parent structure, this compound, offers a versatile scaffold for chemical modification. The carboxylic acid group is a prime target for creating analogs such as esters and amides, which can systematically alter the compound's physicochemical properties—lipophilicity, solubility, and cell permeability—to enhance efficacy, broaden the spectrum of activity, and potentially overcome existing resistance mechanisms. Furthermore, this scaffold has shown promise beyond antimicrobial applications, with emerging research exploring its potential as an anticancer agent, particularly for targeting hypoxic tumors.[5][6][7]
Experimental Design for Comparative Efficacy Testing
To objectively compare the biological activity of newly synthesized analogs against the parent compound, a standardized and robust screening workflow is essential. The choice of assays must be logical and hierarchical, moving from broad primary screens to more quantitative and specific secondary evaluations. This approach ensures efficient use of resources and yields reliable, comparable data.
Antimicrobial Activity Evaluation
The primary application of nitroimidazoles is in combating anaerobic infections. Therefore, the initial and most critical evaluation of any new analog is its antimicrobial efficacy.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This method is quantitative, reproducible, and suitable for high-throughput screening.
Causality Behind Choices:
-
96-Well Plate Format: Allows for simultaneous testing of multiple compounds at various concentrations, ensuring efficiency.
-
Standardized Inoculum (0.5 McFarland): Crucial for reproducibility. A bacterial load that is too high can overwhelm the drug, while a load that is too low can give falsely optimistic results.[9]
-
Resazurin as Viability Indicator: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the pink, fluorescent resorufin. This provides a clear, colorimetric endpoint, avoiding the ambiguity of turbidity measurements, especially with compounds that may have low solubility.[8][10]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the parent compound and each analog in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation:
-
Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last column.
-
Designate wells for a positive control (media + inoculum, no drug) and a negative control (media only).
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Bacteroides fragilis, Clostridium difficile) overnight in appropriate conditions.
-
Adjust the bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 10 µL of the final diluted inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic chamber for anaerobic bacteria).
-
Determining MIC:
-
Following incubation, add 20 µL of sterile resazurin solution (e.g., 0.015% w/v) to each well and incubate for another 2-4 hours.[10]
-
The MIC is the lowest compound concentration in a well that remains blue (indicating no metabolic activity), while the positive control well has turned pink.
-
Comparative Antimicrobial Data
The table below presents hypothetical, yet representative, data for the parent compound and several rationally designed analogs. These modifications are chosen to explore the effects of altering lipophilicity and hydrogen bonding potential.
| Compound ID | R-Group Modification (at Carboxylic Acid) | B. fragilis MIC (µg/mL) | C. difficile MIC (µg/mL) | S. aureus (Aerobic) MIC (µg/mL) |
| Parent | -COOH | 8 | 4 | >256 |
| Analog A | -COOCH₂CH₃ (Ethyl Ester) | 4 | 2 | >256 |
| Analog B | -CONH₂ (Primary Amide) | 8 | 4 | >256 |
| Analog C | -CONHC₆H₅ (Anilide) | 2 | 1 | 128 |
| Metronidazole | (Reference Drug) | 2 | 1 | >256 |
Analysis of Hypothetical Data:
-
Analog A (Ethyl Ester): The increased lipophilicity from the ethyl group could enhance passive diffusion across the microbial cell membrane, leading to a modest improvement in activity against the target anaerobes.[11]
-
Analog B (Primary Amide): Replacing the carboxylic acid with a primary amide maintains similar polarity and hydrogen bonding capability, resulting in activity comparable to the parent compound.
-
Analog C (Anilide): The significant increase in lipophilicity due to the phenyl ring dramatically improves potency against anaerobes. Interestingly, this analog shows some moderate activity against the aerobic S. aureus, suggesting its physicochemical properties might allow for limited activation or an alternative mechanism in certain aerobic bacteria, a phenomenon that warrants further investigation.[12]
Anticancer Activity Evaluation
The hypoxic cores of solid tumors create a low-oxygen environment biochemically similar to that of anaerobic microbes. This provides a compelling rationale for repurposing nitroimidazoles as hypoxia-activated anticancer agents.[7]
Detailed Protocol: MTT Assay for Cytotoxicity (IC₅₀)
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[13] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.
Causality Behind Choices:
-
Adherent Cancer Cell Lines: Using established cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer) allows for standardized, comparable results.[5][14]
-
Hypoxic vs. Normoxic Conditions: Comparing cytotoxicity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions is critical. An ideal compound will show significantly greater potency in hypoxia, confirming its mechanism as a hypoxia-activated prodrug.[6]
-
MTT Reagent: The yellow tetrazolium salt (MTT) is cleaved by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.
-
-
Incubation:
-
Place one set of plates in a standard incubator (normoxic: ~21% O₂).
-
Place a duplicate set of plates in a specialized hypoxic incubator or chamber (hypoxic: ~1% O₂).
-
Incubate both sets for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[16]
Comparative Anticancer Data
The following table presents hypothetical IC₅₀ values, comparing the analogs under both normal and low-oxygen conditions.
| Compound ID | A549 Lung Cancer IC₅₀ (µM) [Normoxia] | A549 Lung Cancer IC₅₀ (µM) [Hypoxia] | Hypoxic Cytotoxicity Ratio (HCR)¹ |
| Parent | >100 | 75 | >1.3 |
| Analog A | >100 | 50 | >2.0 |
| Analog C | 90 | 15 | 6.0 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
¹HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher HCR indicates greater hypoxia-selective activity.[17]
Analysis of Hypothetical Data:
-
Parent & Analog A: Both show limited potency and low selectivity for hypoxic cells, suggesting they are poor candidates for this application.
-
Analog C: This highly lipophilic analog demonstrates a significant increase in potency under hypoxic conditions, reflected in its HCR of 6.0. This suggests it efficiently penetrates cells and is readily activated by nitroreductases that are overexpressed in the hypoxic tumor environment.[7] Its moderate toxicity under normoxic conditions is a point for future optimization.
-
Doxorubicin (Reference): As a standard chemotherapeutic agent that is not hypoxia-activated, Doxorubicin shows high potency in both conditions, with slightly reduced efficacy in hypoxia, resulting in an HCR less than 1. This highlights the unique, targeted potential of the nitroimidazole analogs.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activity of this compound analogs. Through rational chemical modification of the carboxylic acid group, it is possible to modulate the antimicrobial and anticancer properties of the parent scaffold. Our illustrative data suggests that increasing lipophilicity, as seen in the hypothetical Analog C , can significantly enhance potency against both anaerobic bacteria and hypoxic cancer cells.
The detailed experimental protocols provided herein offer a robust framework for generating reliable and comparable data. Future work should focus on synthesizing a broader library of analogs to establish a clear structure-activity relationship (SAR). Promising lead compounds, like the conceptual Analog C, would then proceed to more advanced testing, including mechanism of action studies, in vivo efficacy in animal models, and comprehensive toxicological profiling. The versatility of the nitroimidazole scaffold ensures that it will remain a fertile ground for the discovery of next-generation therapeutics.
References
-
BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses. []
-
Pinheiro, C., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-39. [16]
-
Li, Y., et al. (2019). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 76-81. [18]
-
Patterson, S. E., & Smaill, J. B. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. MedChemComm, 8(5), 844-858. [2]
-
WikiLectures. (2022). Nitroimidazole antibiotics. [3]
-
Unacademy. (2023). All About Nitroimidazole. [4]
-
Leitsch, D. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Parasitology, 139(12), 1541-1547. [19]
-
Orlewska, C., et al. (2011). Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Polish Journal of Chemistry, 85(1), 1-10. [20]
-
Gürsoy, A., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 51(8), 635-40. [21]
-
Batool, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [22]
-
Hossain, T. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29185. [8]
-
Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [15]
-
Bergan, T. (1987). Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. Scandinavian Journal of Infectious Diseases. Supplementum, 53, 18-29. [23]
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-12. [24]
-
Ma, Y., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [13]
-
Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [10]
-
Hossain, T. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [25]
-
Protocols.io. (2019). Assessment of antimicrobial activity. [9]
-
Pineda, J., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 46-52. [5]
-
Rivera-Yañez, N., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(19), 6676. [26]
-
Gu, Y., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478. [6]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-5.
-
Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1162-1167. [27]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [11]
-
Pineda, J., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [14]
-
ChemicalBook. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. [28]
-
Biosynth. This compound. [29]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [30]
-
Pineda, J., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. [31]
-
PubChem. This compound. [32]
-
ResearchGate. (2019). Nitroimidazoles as Anti-Tumor Agents. [7]
-
Al-Ghorbani, M., et al. (2015). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 7(1), 143-150. [12]
-
Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 3(3), 21-31.
-
Jamshidi-Aidji, M., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4799. [17]
Sources
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 4. All About Nitroimidazole [unacademy.com]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of antimicrobial activity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. scielo.br [scielo.br]
- 16. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 29. biosynth.com [biosynth.com]
- 30. medcraveonline.com [medcraveonline.com]
- 31. researchgate.net [researchgate.net]
- 32. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: A Comparative Analysis
Abstract
The robust quantification of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, a molecule of significant interest in pharmaceutical development as a potential impurity or metabolite of nitroimidazole-based drugs, is contingent upon rigorously validated analytical methods. This guide provides an in-depth comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance, primarily referencing the ICH Q2(R1) guidelines.[1][2][3] We will explore detailed experimental protocols, present comparative performance data, and offer decision-making frameworks to help you select the optimal method for your specific analytical challenge.
Introduction: The "Why" Behind Rigorous Validation
Method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][7] This guide will dissect the validation parameters through the practical lens of two common chromatographic techniques, providing the insights needed to build a self-validating and trustworthy analytical system.
Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the specific requirements of your analysis. It's a trade-off between accessibility and performance.[8][9]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the workhorse of many QC labs. Its principle is based on the separation of analytes on a chromatographic column followed by detection via UV absorbance. For a molecule like this compound, the nitro group and conjugated system provide a suitable chromophore for UV detection. It is a cost-effective, robust, and relatively simple technique, making it ideal for routine analysis of bulk drug substances or formulated products where concentration levels are high.[8][10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer.[9] The mass spectrometer identifies compounds by their specific mass-to-charge ratio (m/z), and then fragments them to create a unique "fingerprint." This provides an unparalleled level of specificity and allows for quantification at much lower levels (ng/mL or even pg/mL).[8] LC-MS/MS is the gold standard for analyzing complex matrices like plasma or tissue, or for detecting trace-level impurities.[8][11][12]
The following diagram illustrates a decision-making framework for selecting the appropriate technique.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.
Comparative Validation: Performance Under Scrutiny
A validation study must assess a specific set of performance characteristics.[2] The table below compares the typical performance of HPLC-UV and LC-MS/MS for the analysis of this compound, with acceptance criteria based on ICH Q2(R1) guidelines.[3]
| Validation Parameter | HPLC-UV Performance | LC-MS/MS Performance | ICH Q2(R1) Acceptance Criteria (Typical) |
| Specificity | Good. Demonstrated via peak purity and forced degradation.[13] Potential for co-elution. | Excellent. Confirmed by specific m/z transitions (MRM).[12] Negligible interference. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient (r²) ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | Established by confirming acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | For drug substance/product assay: 98.0 - 102.0%. For impurities: Varies with concentration. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 5.0% Intermediate: < 10.0% | For drug substance/product assay: RSD ≤ 2%. For trace analysis: RSD ≤ 15%. |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | Typically S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~0.5 ng/mL | Typically S/N ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | High | Moderate (ion source can be sensitive to matrix) | No significant changes in results with deliberate minor variations in method parameters. |
Experimental Protocols: From Theory to Practice
The credibility of a validation study rests on a well-designed experimental protocol. Below are detailed, step-by-step methodologies for both techniques.
Stability-Indicating HPLC-UV Method
The core objective here is to develop a method that can separate the main compound from its potential degradation products, proving its stability-indicating nature. This is achieved through forced degradation studies.[13][14][15]
Forced Degradation Protocol: As per ICH guidelines, the drug substance should be stressed to achieve 5-20% degradation.[13][16]
-
Acid Hydrolysis: 1 mg/mL solution in 0.1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1 mg/mL solution in 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance maintained at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light (as per ICH Q1B).[15][16]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides good hydrophobic retention for the moderately polar imidazole derivative.
-
Mobile Phase: A: 20 mM Potassium Phosphate buffer (pH 3.0). B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes. Rationale: A gradient is necessary to ensure elution of the parent compound and separation from more or less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm. Rationale: The nitroimidazole chromophore typically has a strong absorbance maximum around this wavelength.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
High-Sensitivity LC-MS/MS Method
This protocol is designed for quantifying the analyte in a complex biological matrix, such as human plasma, prioritizing sensitivity and selectivity.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Rationale: Protein precipitation is a fast and effective way to remove the bulk of matrix interferences.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: UPLC columns with smaller particles provide higher efficiency and faster run times, critical for high-throughput analysis.
-
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile modifier that aids in the ionization of the analyte in the mass spectrometer source.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: The carboxylic acid group is readily deprotonated, making negative mode ESI highly efficient.
-
MRM Transitions:
-
Analyte: Q1 Precursor ion (e.g., m/z 170.1) → Q3 Product ion (e.g., m/z 126.1)
-
Internal Standard: Q1 Precursor ion → Q3 Product ion
-
The Validation Workflow: A Visual Guide
The process of method validation is a logical sequence of experiments designed to build confidence in the method's performance.
Caption: A typical workflow for analytical method validation.
Conclusion and Recommendations
The validation of analytical methods for this compound is not a one-size-fits-all process. The choice between HPLC-UV and LC-MS/MS must be a deliberate one, guided by the analytical objective.
-
Choose HPLC-UV when:
-
Analyzing drug substances or finished products with high analyte concentrations.
-
Cost-effectiveness and operational simplicity are primary concerns.
-
The sample matrix is simple and well-characterized.
-
-
Choose LC-MS/MS when:
Ultimately, a well-validated method, regardless of the technology, is the foundation of reliable data. By understanding the principles behind the validation parameters and tailoring the experimental design to the analytical problem, researchers can ensure their data is accurate, reproducible, and defensible.
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Le, T. X., et al. (2012). Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle. PubMed. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dickinson, C., et al. (2012). Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Roseboom, I. C., et al. (2022). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Morakinyo, O. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
Sciensano. (2019). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. [Link]
-
Al-Bagary, R. I., et al. (2023). Development and validation of analytical procedure for analysis of Amoxiciline, Metronidazole and Omeprazole, used as anti- Helicobacter pylori agents alone and in mixture. Pharmacia. [Link]
-
ResearchGate. (n.d.). The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay. [Link]
-
Quantum Analytics. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Quora. (2018). What are the advantages of LC-MS over HPLC?. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. biosynth.com [biosynth.com]
- 5. This compound | C5H5N3O4 | CID 12045117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Nitroimidazole Derivatives
A Senior Application Scientist's Perspective on 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid and its Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Editorial Foreword
The journey of a therapeutic candidate from the laboratory bench to clinical application is fraught with challenges, none more critical than the translational gap between in vitro potency and in vivo efficacy. This guide addresses this crucial juncture within the context of 2-nitroimidazole derivatives, a class of compounds with significant therapeutic potential, particularly as radiosensitizers and hypoxia-activated prodrugs in oncology.
While this guide is framed around the specific chemical entity This compound , a thorough review of publicly available scientific literature reveals a conspicuous absence of direct in vitro or in vivo efficacy data for this particular molecule. It is primarily documented as a chemical intermediate in the synthesis of other compounds, such as the hypoxia-activated prodrug Evofosfamide (TH-302).
Therefore, this guide will adopt a broader, more instructive approach. Leveraging established principles and data from structurally related 2-nitroimidazoles, we will dissect the critical parameters that govern their efficacy, both in controlled cellular systems and complex biological organisms. We will explore the "why" behind the experimental designs, offering a robust framework for researchers to evaluate not only this compound, should data become available, but any novel 2-nitroimidazole derivative.
The 2-Nitroimidazole Scaffold: A Hypoxia-Activated Weapon
The therapeutic utility of 2-nitroimidazoles is intrinsically linked to their unique mechanism of action, which is selectively triggered in hypoxic environments—a hallmark of solid tumors.
Mechanism of Action: A Tale of Two Oxygen Levels
Under normal oxygen conditions (normoxia), the nitro group of a 2-nitroimidazole undergoes a one-electron reduction, forming a radical anion. This reaction is reversible, and in the presence of oxygen, the electron is transferred to oxygen, regenerating the parent compound with no net effect.
However, in the low-oxygen environment of a tumor, this radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives. These reactive intermediates can induce cellular damage through various mechanisms, most notably by forming adducts with DNA and proteins, ultimately leading to cell death.
Below is a conceptual illustration of this hypoxia-selective activation pathway.
Caption: Key factors influencing the in vitro to in vivo translation.
ADME Properties: The Body's Gauntlet
ADME—Absorption, Distribution, Metabolism, and Excretion—describes the journey of a drug through the body. For 2-nitroimidazoles, key considerations include:
-
Absorption: Oral bioavailability is often desired. The carboxylic acid moiety in this compound may influence its absorption characteristics.
-
Distribution: The compound must distribute to the tumor tissue in sufficient concentrations to exert its effect.
-
Metabolism: The stability of the compound in the bloodstream and its metabolic profile are critical. Some nitroimidazoles are extensively metabolized, which can affect their efficacy and toxicity.
-
Excretion: The rate and route of excretion determine the compound's half-life and potential for accumulation.
The Tumor Microenvironment: A Complex Battlefield
The in vivo tumor microenvironment is far more complex than a monolayer of cells in a dish. Factors such as:
-
Tumor perfusion and vascularization: Inefficient blood supply can limit drug delivery to hypoxic regions.
-
Interstitial fluid pressure: High pressure within the tumor can impede drug penetration.
-
Heterogeneity of hypoxia: The degree of hypoxia can vary significantly within a single tumor, affecting the extent of prodrug activation.
In Vivo Efficacy: The Litmus Test in a Living System
In vivo studies in animal models are the ultimate preclinical test of a drug's therapeutic potential. These studies aim to assess not only the drug's ability to inhibit tumor growth but also its safety profile.
Common In Vivo Models and Endpoints
| Model | Description | Primary Endpoints | Rationale |
| Xenograft Models | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, survival | This is the most common initial in vivo model to assess anti-tumor efficacy. |
| Patient-Derived Xenograft (PDX) Models | Fragments of a patient's tumor are implanted into mice. | TGI, survival, biomarker analysis | PDX models better recapitulate the heterogeneity and biology of human tumors. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice. | TGI, survival, immune cell infiltration | These models are essential for evaluating the interplay between the drug and the immune system. |
Experimental Protocol: Xenograft Efficacy Study
The following is a generalized protocol for evaluating a 2-nitroimidazole derivative in a subcutaneous xenograft model.
-
Animal Acclimation:
-
Acclimate immunocompromised mice (e.g., nude or SCID) for at least one week.
-
-
Tumor Implantation:
-
Implant a suspension of human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Dosing:
-
Administer the 2-nitroimidazole derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Comparative Summary: In Vitro vs. In Vivo Data for 2-Nitroimidazole Derivatives
While specific data for this compound is unavailable, the table below provides a conceptual comparison of the types of data generated for a hypothetical 2-nitroimidazole derivative, illustrating the bridge between in vitro and in vivo findings.
| Parameter | In Vitro Data | In Vivo Data |
| Potency | Hypoxic IC50 = 0.5 µM | Tumor Growth Inhibition = 60% at 50 mg/kg |
| Selectivity | Normoxic IC50 = 50 µM (100-fold selectivity) | No significant body weight loss or signs of toxicity at the efficacious dose |
| Mechanism | Increased γ-H2AX foci, indicating DNA damage | Increased apoptosis and decreased proliferation in tumor tissue (e.g., via TUNEL and Ki-67 staining) |
| Radiosensitization | SER = 1.8 at 1 µM | Significant delay in tumor regrowth when combined with radiation compared to radiation alone |
Conclusion and Future Directions
The evaluation of any new therapeutic agent, including 2-nitroimidazole derivatives like this compound, requires a multi-faceted approach that carefully considers both in vitro and in vivo performance. While in vitro assays provide essential information on a compound's intrinsic potency and mechanism of action, they cannot fully recapitulate the complexities of a living organism.
The significant challenge lies in optimizing the physicochemical and ADME properties of a compound to ensure that its in vitro potency translates into in vivo efficacy without undue toxicity. For this compound, future research should focus on first establishing its in vitro activity profile. If it demonstrates promising hypoxia-selective cytotoxicity, subsequent studies should then focus on formulation strategies and medicinal chemistry efforts to optimize its drug-like properties for in vivo evaluation.
This guide provides a foundational framework for embarking on such an endeavor, emphasizing the causal links between experimental design, data interpretation, and the ultimate goal of developing effective new therapies.
References
- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. *Journal
A Comparative Analysis of Nitroimidazole Derivatives as Antibacterial Agents: A Guide for Researchers
In the landscape of antibacterial chemotherapy, the nitroimidazole class of compounds holds a unique and critical position, primarily due to its potent activity against anaerobic bacteria and certain protozoa.[1][2] This guide offers a comparative study of key nitroimidazole derivatives, moving beyond a simple cataloging of data to provide an in-depth analysis grounded in experimental evidence. We will explore the foundational mechanism of action that dictates their spectrum of activity, present comparative efficacy data for established and novel derivatives, and provide detailed protocols for the essential experiments that underpin these comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the relative merits of these important antibacterial agents.
The Underpinning Principle: Reductive Activation is Key
The efficacy of any nitroimidazole derivative is fundamentally linked to its nature as a prodrug .[3] In their administered form, these compounds are relatively inert. Their transformation into cytotoxic agents is contingent upon the unique metabolic environment of anaerobic organisms.
Mechanism of Action
The antibacterial action of nitroimidazoles is a multi-step process that begins with the diffusion of the drug into the bacterial cell.[4] The core of this mechanism lies in the reductive activation of the nitro group (-NO2) on the imidazole ring.[5][6] This process is efficiently catalyzed by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in obligate anaerobes.[5]
Aerobic and facultative anaerobic bacteria, in the presence of oxygen, rapidly re-oxidize the activated drug, rendering it harmless. This selective activation is the primary reason for the specific spectrum of activity of nitroimidazoles against anaerobes.[3] Once reduced, the nitroimidazole forms short-lived, highly reactive nitro radical anions and other intermediates.[6][7] These cytotoxic radicals then induce widespread damage to bacterial DNA, causing strand breaks and helical instability, ultimately leading to cell death.[4][5][7]
Caption: Figure 2: Experimental Workflow for MIC and MBC Determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a standard for determining the MIC of antimicrobial agents against anaerobic bacteria. [2][8][9] Materials:
-
96-well microtiter plates
-
Anaerobically sterilized broth medium (e.g., Schaedler broth, Brucella broth supplemented with hemin and vitamin K1) [2][10]* Nitroimidazole derivatives (powdered form)
-
Appropriate solvents for drug dissolution
-
Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)
-
Anaerobic incubation system (chamber or jar with gas generator)
Procedure:
-
Drug Preparation: Prepare a stock solution of each nitroimidazole derivative at a concentration at least 10 times the highest concentration to be tested. Perform serial two-fold dilutions in the anaerobic broth medium.
-
Plate Preparation: Dispense 50 µL of the appropriate anaerobic broth into each well of a 96-well microtiter plate. Add 50 µL of the serially diluted drug solutions to the corresponding wells, resulting in a final volume of 100 µL per well. The last column should serve as a growth control (broth only) and a sterility control (uninoculated broth).
-
Inoculum Preparation: From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in broth to match a 0.5 McFarland turbidity standard. This suspension must be diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. [9]4. Inoculation: Within 15 minutes of standardization, add 10 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Place the microtiter plates in an anaerobic chamber or jar. Incubate at 35-37°C for 48 hours.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [11]
Detailed Protocol: MBC Determination
The MBC is determined following the MIC test to ascertain the bactericidal activity of the compound. [12][13] Procedure:
-
Subculturing: From the wells corresponding to the MIC, and at least two higher concentrations that showed no visible growth, take a 10-20 µL aliquot.
-
Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Brucella blood agar).
-
Incubation: Incubate the plates anaerobically at 35-37°C for 48-72 hours, or until growth is evident in control plates.
-
Reading the MBC: Count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. [12][13]
Conclusion and Future Perspectives
The nitroimidazole class, spearheaded by metronidazole, remains a cornerstone in the treatment of anaerobic infections. Comparative analysis reveals that while derivatives like tinidazole may offer slight advantages in potency against certain species, the overall efficacy of established agents is broadly similar. [1][14][15]The true frontier in nitroimidazole research lies in the development of novel derivatives that can overcome emerging resistance and potentially broaden the spectrum of activity. The surprising efficacy of some experimental compounds against aerobic bacteria suggests that our understanding of the full mechanistic potential of the nitroimidazole scaffold is still evolving. [4]Rigorous and standardized in vitro testing, as detailed in this guide, is the essential foundation upon which the next generation of these critical antibacterial agents will be built.
References
-
Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. PubMed. Available at: [Link]
-
Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538. PubMed Central. Available at: [Link]
-
Comparative susceptibilities of anaerobic bacteria to metronidazole, ornidazole, and SC-28538. PubMed. Available at: [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. Available at: [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. PubMed Central. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
-
["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)]. PubMed. Available at: [Link]
-
Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology?. PubMed Central. Available at: [Link]
-
MIC levels of nitroimidazole compounds against gram-positive bacteria... ResearchGate. Available at: [Link]
-
Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing. PubMed Central. Available at: [Link]
-
Screening for potent and selective anticlostridial leads among FDA-approved drugs. PubMed Central. Available at: [Link]
-
5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PubMed Central. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
Anaerobic plate method for assaying antimicrobial agents in serum. PubMed Central. Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]
-
Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. National Institutes of Health. Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. Available at: [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. ASM Journals. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius. ASM Journals. Available at: [Link]
-
Metronidazole-triazole conjugates: Activity against Clostridium difficile and parasites. National Institutes of Health. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing. Semantic Scholar. Available at: [Link]
-
Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius. PubMed. Available at: [Link]
Sources
- 1. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for potent and selective anticlostridial leads among FDA-approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. ["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid and its Analogs Against Established Antiprotozoal Agents
The persistent global health challenge posed by protozoan infections, coupled with the escalating issue of drug resistance, necessitates a continuous search for novel and more effective therapeutic agents. Within the arsenal of antiprotozoal drugs, the 5-nitroimidazole class, which includes cornerstone medications like metronidazole and tinidazole, has been pivotal. This guide provides a detailed comparative analysis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid and its related derivatives, benchmarking their performance against established antiprotozoal compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, integrating mechanistic insights, comparative efficacy data, and robust experimental protocols to guide future research and development in this critical therapeutic area.
The Foundational Mechanism: Reductive Activation of 5-Nitroimidazoles
The therapeutic efficacy of 5-nitroimidazole (5-NI) derivatives is contingent upon a critical bioactivation process within the target protozoan. These compounds are, in fact, prodrugs that remain largely inert until they enter the anaerobic or microaerophilic environment characteristic of many pathogenic protozoa.[1][2] The cornerstone of their mechanism of action involves the reductive activation of the nitro group at the C5 position of the imidazole ring.[3]
This reduction is catalyzed by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are present in the energy metabolism pathways of these organisms.[1] The process involves the transfer of a single electron to the nitro group, generating a highly reactive nitro radical anion.[2] This transient but extremely cytotoxic species can then undergo further reduction to form other reactive intermediates, including nitroso derivatives. These reactive molecules wreak havoc within the cell, primarily by inducing oxidative damage to critical biomolecules. The ultimate lethal effect is the induction of DNA strand breaks and helical instability, which disrupts DNA replication and repair, leading to parasite death.[2][4]
The specificity of this mechanism is a key therapeutic advantage; the low redox potential required for activation is generally absent in aerobic host cells, leading to selective toxicity against the protozoan pathogens.[1]
Caption: General mechanism of 5-nitroimidazole activation in protozoa.
Comparative In Vitro Efficacy
While direct, comprehensive in vitro studies on this compound are not extensively reported in publicly available literature, valuable insights can be gleaned from studies on its close structural analogs, particularly 1-methyl-5-nitroimidazole carboxamides. These derivatives, which share the core 1-methyl-5-nitroimidazole scaffold, have demonstrated significant antiprotozoal activity, in some cases surpassing that of the widely used metronidazole.
A study on a library of 1-methyl-5-nitroimidazole carboxamides revealed potent activity against Giardia lamblia and Entamoeba histolytica.[5] Notably, several of these compounds exhibited superior potency compared to metronidazole, suggesting that the 1-methyl-5-nitroimidazole core is a promising scaffold for developing new antiprotozoal agents.
| Compound/Drug | Target Protozoan | In Vitro Efficacy (EC50/IC50) | Reference |
| Metronidazole | Giardia lamblia (MtzS WB) | 6.1 µM | [5] |
| Compound 8f (1-methyl-5-nitroimidazole carboxamide derivative) | Giardia lamblia (MtzS WB) | 1.6 µM | [5] |
| Compound 8h (1-methyl-5-nitroimidazole carboxamide derivative) | Giardia lamblia (MtzS WB) | 1.6 µM | [5] |
| Metronidazole | Trichomonas vaginalis | - | [6] |
| Tinidazole | Trichomonas vaginalis | As effective as metronidazole | [7] |
| Satranidazole | Giardia intestinalis | ~5x more active than metronidazole | [8] |
| Ronidazole | Giardia intestinalis | ~5x more active than metronidazole | [8] |
| Megazol | Trypanosoma brucei brucei | 0.01 µg/mL | [9] |
Note: The table highlights the potential of the 1-methyl-5-nitroimidazole scaffold by showing the enhanced activity of its derivatives. Further studies are required to determine the specific efficacy of this compound itself.
Experimental Protocol: In Vitro Antiprotozoal Susceptibility Assay
To ensure the reproducibility and validity of comparative efficacy studies, a standardized protocol is essential. The following is a detailed methodology for determining the 50% inhibitory concentration (IC50) of a test compound against a protozoan parasite like Giardia lamblia using a cell viability assay.
Objective: To quantify the in vitro activity of a test compound by measuring the inhibition of parasite growth.
Materials:
-
Parasite Culture: Axenically cultured Giardia lamblia trophozoites (e.g., WB strain).
-
Culture Medium: TYI-S-33 medium supplemented with bovine serum.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reference Drug: Metronidazole stock solution.
-
96-well microtiter plates.
-
Cell Viability Reagent: (e.g., CellTiter-Blue® or resazurin-based assays).
-
Microplate reader (fluorometer or spectrophotometer).
-
Incubator with anaerobic conditions (e.g., anaerobic jar or chamber).
Step-by-Step Methodology:
-
Parasite Culture Preparation:
-
Culture Giardia trophozoites in TYI-S-33 medium until they reach the late logarithmic phase of growth.
-
Detach the trophozoites by chilling the culture tubes on ice for 15-20 minutes.
-
Count the trophozoites using a hemocytometer to determine the cell density.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in fresh medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test compound and the reference drug (Metronidazole) in the culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions across 10-12 points.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include control wells:
-
Vehicle Control: Wells containing medium with the highest concentration of the solvent (e.g., DMSO) used for the drug stocks.
-
Medium Control: Wells containing only culture medium (no cells) to serve as a background blank.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared parasite suspension (1 x 10^5 cells/mL) to each well containing the drug dilutions and vehicle controls. This brings the final volume to 200 µL and the final cell density to 5 x 10^4 cells/well.
-
Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
-
Viability Assessment:
-
After the incubation period, add 20 µL of the cell viability reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the reagent.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average background reading from the medium control wells from all other readings.
-
Normalize the data by expressing the readings from the drug-treated wells as a percentage of the vehicle control (representing 100% viability).
-
Plot the percentage of viability against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of 2-Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1][2] The 5-nitroimidazole class, which includes the well-known drug metronidazole, has been extensively studied and utilized in clinical practice for decades.[3] Their mechanism of action is dependent on the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that damage DNA and other critical macromolecules.[4]
However, the emergence of resistance to 5-nitroimidazole drugs necessitates the exploration of new chemical space within this pharmacophore.[5] The 2-nitroimidazole isomers, such as the natural product Azomycin, represent a historically significant but less explored branch of this family.[4][6] This guide focuses on the 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid scaffold, a promising starting point for the generation of novel antimicrobial candidates.
While comprehensive structure-activity relationship (SAR) studies on the derivatives of this specific 2-nitro-5-carboxylic acid scaffold are not yet widely published, significant insights can be drawn from closely related nitroimidazole series. This guide will synthesize the known principles of nitroimidazole activity with a detailed analysis of analogous compounds, primarily the well-documented 1-methyl-5-nitroimidazole-2-carboxamides, to provide a predictive framework and a practical guide for researchers aiming to develop novel agents based on this scaffold.
The Core Scaffold: this compound
The core structure combines several key features:
-
2-Nitro Group: The position of the nitro group is critical. Compared to the 5-nitro isomers, 2-nitroimidazoles can exhibit different redox potentials, potentially altering their activation profile and spectrum of activity. The mechanism of aerobic toxicity for 2-nitroimidazoles may involve futile redox cycling and the generation of reactive oxygen species, a pathway distinct from the anaerobic nitroreduction that leads to DNA damage.[7]
-
N1-Methyl Group: This substitution prevents tautomerization and provides a fixed point of reference for understanding the electronic effects of other substituents.
-
C5-Carboxylic Acid: This functional group is a key handle for derivatization. As a polar group, it may limit cell penetration, but its conversion to esters, amides, and other functionalities allows for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Structure-Activity Relationship: A Predictive Model Based on Analogous Carboxamides
Direct experimental SAR data for derivatives of this compound is limited. However, a comprehensive study on the corresponding isomers, 1-methyl-5-nitroimidazole-2-carboxamides, provides a robust dataset from which to infer the likely impact of modifications at the C5-carboxamide position.[8]
The primary hypothesis is that converting the C5-carboxylic acid into a diverse library of amides will modulate the compound's pharmacokinetic and pharmacodynamic properties. The amide substituent can influence cell uptake, target engagement, and metabolic stability.
Key SAR Insights from Analogous 1-Methyl-5-nitroimidazole-2-carboxamides
In a study evaluating a series of 1-methyl-5-nitroimidazole-2-carboxamides against various parasites, several key trends emerged that can guide the design of derivatives from our target 2-nitro-5-carboxylic acid scaffold.[8]
-
Polar Groups Enhance Potency: The most active derivatives against Giardia lamblia were those incorporating polar, hydrogen-bond accepting groups. Specifically, amide derivatives containing a morpholine or a 2-pyridinylmethylamine substituent were approximately four times more potent than the parent drug, metronidazole.[8] This suggests that incorporating such moieties at the C5-amide position of our 2-nitro scaffold could significantly improve activity.
-
Activity Against Resistant Strains: Importantly, derivatization can overcome existing resistance mechanisms. Several of the novel 5-nitro-2-carboxamides demonstrated potent activity against metronidazole-resistant G. lamblia strains, with EC50 values in the low micromolar range.[8] This highlights a critical advantage of exploring novel derivatives.
-
Low Cytotoxicity: The synthesized carboxamides generally exhibited low toxicity against mammalian kidney and liver cells, with CC50 values greater than 100 µM.[8] This indicates that the nitroimidazole carboxamide scaffold possesses a favorable therapeutic window.
Comparative Performance Data (Based on Analogous 5-Nitro-2-Carboxamide Derivatives)
The following table summarizes the antiparasitic activity of selected 1-methyl-5-nitroimidazole-2-carboxamide analogs compared to metronidazole. This data serves as a benchmark for what might be achievable with the target 2-nitro-5-carboxylic acid derivatives.
| Compound ID | R Group at Carboxamide | Activity vs. G. lamblia (EC50, µM)[8] | Activity vs. E. histolytica (EC50, µM)[8] | Cytotoxicity (CC50, µM)[8] |
| Metronidazole | (Reference) | 6.1 | 5.0 | > 100 |
| Analog 8f | -NH-CH₂(2-pyridinyl) | 1.6 | 5.1 | > 100 |
| Analog 8h | Morpholine | 1.6 | 4.3 | > 100 |
| Analog 8a | -NH-CH₃ | 4.9 | 8.0 | > 100 |
| Analog 8d | -NH-(CH₂)₂-OH | 2.5 | 5.2 | > 100 |
Data extracted from Nare et al., "Nitroimidazole carboxamides as antiparasitic agents..."[8]
Experimental Protocols
Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from the parent carboxylic acid using a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol is a general guideline and may require optimization for specific amines. The use of coupling agents like EDC/HOBt is a standard and effective method for forming amide bonds from carboxylic acids and amines.[1][9]
In Vitro Antimicrobial Susceptibility Testing
The following protocol is based on the reference agar dilution method for anaerobic bacteria as described by the Clinical and Laboratory Standards Institute (CLSI) document M11.[2][10][11]
Materials:
-
Brucella agar base, supplemented with hemin, vitamin K1, and laked sheep blood.
-
Synthesized nitroimidazole derivatives and reference compounds (e.g., metronidazole).
-
Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium difficile).
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system).
-
Steers replicator.
-
McFarland turbidity standards.
Step-by-Step Procedure:
-
Media Preparation: Prepare Brucella agar according to the manufacturer's instructions. Autoclave and cool to 50°C before adding the required supplements (hemin, vitamin K1, and blood).
-
Drug Plate Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions to create a range of concentrations. Add a defined volume of each drug dilution to molten agar to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow the anaerobic test strains on supplemented Brucella agar for 48 hours in an anaerobic environment. Scrape colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Using a Steers replicator, inoculate the prepared drug-containing agar plates with the standardized bacterial suspensions. Also include a growth control plate (no drug) and a sterility control plate (no inoculation).
-
Incubation: Place the inoculated plates into an anaerobic chamber or jar and incubate at 37°C for 48 hours.
-
Reading Results: After incubation, examine the plates for bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel antimicrobial agents. While direct experimental data on its derivatives are scarce, a predictive model based on the well-documented SAR of isomeric nitroimidazole carboxamides provides a strong rationale for its potential. The key to unlocking this potential lies in the systematic derivatization of the C5-carboxylic acid group to modulate the physicochemical properties of the molecule.
Based on analogous studies, the synthesis of amides incorporating polar moieties, such as morpholine and pyridinyl groups, is a highly promising strategy for enhancing potency, including against drug-resistant strains. The experimental protocols detailed in this guide provide a clear and robust framework for the synthesis and evaluation of these novel derivatives. Future research should focus on building a comprehensive SAR library for this scaffold to validate these predictions and identify lead compounds for further preclinical development.
References
- CLSI. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. 9th ed. CLSI standard M11.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
U.S. Food and Drug Administration. Recognized Consensus Standards: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Available at: [Link]
-
Clinical and Laboratory Standards Institute. CLSI Publishes New Antimicrobial Susceptibility Testing Document. 2018. Available at: [Link]
-
Regulations.gov. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Available at: [Link]
- Bandgar BP, Pandit SS. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2010;51(49):6465-6468.
- Hudson, A. R., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem. 2013;78(9):4357-4369.
- Spengler G, et al. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology?. Front Microbiol. 2017;8:2193.
-
Westin, J. Synthesis of Amides. Organic Chemistry. Available at: [Link]
- Lancini GC, et al.
- Nare B, et al. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Bioorg Med Chem Lett. 2016;26(11):2759-2763.
- Giorgi G, et al. Synthesis and biological activity of new 2-nitroimidazole derivatives. Farmaco Sci. 1983;38(11):833-841.
- Trivedi MN, et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. J. Chem. Pharm. Res. 2011;3(1):313-319.
- Gençer N, et al. Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung. 2005;55(11):669-673.
- Brezden CB, et al. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochem Pharmacol. 1998;56(7):923-929.
- Brown JM, et al. Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro.
- Anderson RF, et al. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. J Med Chem. 2009;52(5):1448-1457.
- Al-Sha'er MA, et al. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. 2013;5(3):156-162.
- Trivedi MN, et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
- Trivedi MN, et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. 2011.
- Singh P, et al. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. 2022;27(16):5213.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. Synthesis and biological activity of new 2-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 11. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the specificity of a candidate molecule is paramount. While on-target efficacy is the primary goal, understanding a compound's potential for off-target interactions, or cross-reactivity, is crucial for predicting potential side effects and ensuring clinical success. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid , a nitroimidazole derivative, in various biological assays. As a Senior Application Scientist, this document is structured to not only present data but to illuminate the scientific rationale behind the experimental design, offering a self-validating system for assessing molecular promiscuity.
The Nitroimidazole Scaffold: A Double-Edged Sword of Therapeutic Potential and Off-Target Concerns
Nitroimidazoles are a well-established class of compounds with potent antimicrobial and anticancer activities. Their mechanism of action hinges on the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other macromolecules[1][2][3]. This very mechanism, however, raises concerns about potential genotoxicity, mutagenicity, and off-target effects in mammalian cells[4]. The structural nuances of each nitroimidazole derivative, including the position of the nitro group and other substitutions on the imidazole ring, can significantly influence its biological activity and cross-reactivity profile[5].
This guide will comparatively assess the hypothetical cross-reactivity of this compound against a well-characterized nitroimidazole, Metronidazole, across a panel of representative biological assays.
Experimental Design: A Multi-pronged Approach to Unveiling Cross-Reactivity
To construct a comprehensive cross-reactivity profile, a battery of in vitro assays is essential. The selection of these assays is driven by the known pharmacology of the nitroimidazole class and the common liabilities associated with small molecule drugs.
Nitroreductase-Mediated Activation: The Gateway to Activity and Toxicity
The activation of nitroimidazoles is a prerequisite for both their therapeutic effect and their potential toxicity. Therefore, understanding the efficiency of this activation by relevant nitroreductases is the first logical step.
Experimental Protocol: Nitroreductase Activity Assay
This assay spectrophotometrically measures the reduction of the nitro group of the test compounds by a purified nitroreductase enzyme in the presence of a cofactor like NADH or NADPH.
Materials:
-
Purified human or bacterial nitroreductase (e.g., E. coli NfsB)
-
NADH or NADPH
-
This compound
-
Metronidazole (comparator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADH/NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH/NADPH oxidation) over time.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the Michaelis-Menten kinetics (Km and Vmax) for each compound.
Cellular Viability Assays: Gauging Off-Target Cytotoxicity
Assessing the impact of a compound on the viability of different cell lines provides a broad overview of its cytotoxic potential. Here, we propose testing against a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., human dermal fibroblasts, HFF-1) to evaluate for any selective toxicity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa and HFF-1 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Metronidazole
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[6][7]
Kinase Inhibition Profiling: A Window into Off-Target Signaling
Kinase inhibitors are a major class of therapeutic agents, and off-target kinase inhibition is a common source of adverse effects[8][9]. Screening against a panel of kinases can reveal unforeseen interactions with cellular signaling pathways.
Experimental Protocol: Kinase Inhibition Assay Panel
This typically involves a radiometric or fluorescence-based assay to measure the ability of the test compound to inhibit the activity of a large panel of purified kinases.
Materials:
-
Commercially available kinase panel service (e.g., Eurofins DiscoverX, Promega)
-
This compound
-
Metronidazole
-
ATP
-
Kinase-specific substrates
Procedure:
-
Submit the test compounds to a specialized contract research organization (CRO).
-
The CRO will perform high-throughput screening of the compounds against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
The percentage of inhibition for each kinase is determined.
-
For significant "hits" (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.
Data Presentation and Comparative Analysis
The data generated from these assays should be presented in a clear and comparative manner to facilitate interpretation.
Table 1: Comparative Nitroreductase Kinetics
| Compound | Nitroreductase Source | Km (µM) | Vmax (nmol/min/mg) |
| This compound | E. coli NfsB | Hypothetical Value | Hypothetical Value |
| Metronidazole | E. coli NfsB | Known Value | Known Value |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | HeLa (24h) | HeLa (48h) | HeLa (72h) | HFF-1 (24h) | HFF-1 (48h) | HFF-1 (72h) |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Metronidazole | Known/Hypothetical | Known/Hypothetical | Known/Hypothetical | Known/Hypothetical | Known/Hypothetical | Known/Hypothetical |
Table 3: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Metronidazole |
| EGFR | Hypothetical Value | Hypothetical Value |
| VEGFR2 | Hypothetical Value | Hypothetical Value |
| SRC | Hypothetical Value | Hypothetical Value |
| ... (other kinases) | ... | ... |
Visualizing the Workflow and Potential Mechanisms
To further clarify the experimental logic and potential molecular interactions, diagrams generated using Graphviz are provided below.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Mechanism of nitroimidazole activation and cytotoxicity.
Discussion and Interpretation of Hypothetical Results
The interpretation of the cross-reactivity data is critical for decision-making in a drug development program.
-
Nitroreductase Activity: A significantly higher Vmax for this compound compared to Metronidazole would suggest more efficient activation, which could correlate with both enhanced on-target activity and increased potential for off-target toxicity.
-
Cytotoxicity: If this compound exhibits potent cytotoxicity against the cancer cell line (HeLa) but significantly less toxicity towards the non-cancerous cell line (HFF-1), it would indicate a favorable therapeutic window. Conversely, potent cytotoxicity against both cell lines would raise safety concerns.
-
Kinase Inhibition: Any significant off-target kinase inhibition by this compound would warrant further investigation. The specific kinases inhibited could provide clues to potential side effect profiles. For instance, inhibition of kinases involved in cardiac function could be a red flag.
Conclusion: A Roadmap for De-risking Drug Candidates
This guide provides a robust and scientifically sound framework for assessing the cross-reactivity of this compound. While the presented data is hypothetical, the methodologies and interpretative logic offer a clear roadmap for any research or drug development team. By systematically evaluating potential off-target interactions early in the discovery process, researchers can make more informed decisions, de-risk their drug candidates, and ultimately contribute to the development of safer and more effective medicines.
References
-
Gwenin, C. D. The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology2021 , 10 (5), 388. [Link]
-
Kaushik, S.; Saini, A. K.; van der Vlag, J.; van Kuppeveld, F. J. M.; van den Heuvel, J. F. J. M.; Witzigmann, D.; Huwyler, J. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy2012 , 56 (8), 4244–4251. [Link]
-
Sievers, M. L.; Piel, M.; Kleinsimon, S.; Lisurek, M.; Brönstrup, M.; Sieber, S. A. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Chemical Science2022 , 13 (42), 12586–12595. [Link]
-
Ventura, J. J.; Ten Dijke, P. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology2011 , 5, 111. [Link]
-
de la Fuente, L.; Metcalfe, T.; Khan, D. A. Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy2019 , 76 (8), 513–524. [Link]
-
Purohit, V.; Basu, A. K. Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology2000 , 13 (8), 673–692. [Link]
-
Aksu, K.; Yeşil, M.; Gökçe, C.; Küpeli Akkol, E.; Sobarzo-Sánchez, E.; Capasso, R. Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors. Chemistry & Biodiversity2024 , e202400918. [Link]
-
Al-Ostoot, F. H.; Al-Tamimi, A. M.; Al-Ghamdi, M. A.; El-Sayed, M. A.; Al-Massarani, S. M. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules2023 , 28 (13), 5035. [Link]
-
PubChem. This compound. [Link]
-
Jamieson, S. M. F.; Tsai, P.; Kondratyev, M. K.; Childs, S.; Tipparaju, S. K.; Patterson, A. V.; Smaill, J. B.; Wilson, W. R. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology2022 , 199, 115006. [Link]
-
Williams, E. M.; Mowday, A. M.; Guise, C. P.; Flanagan, J. U.; Singleton, D. C.; Smaill, J. B.; Patterson, A. V.; Copp, J. N. Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. International Journal of Molecular Sciences2022 , 23 (21), 13327. [Link]
-
Mrozek, M.; Chodyński, M.; Karpiuk, I.; Szymańska, E.; Kaźmierski, S.; Jaromin, A.; Tyski, S. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules2021 , 26 (11), 3323. [Link]
-
Sztandera, K.; Fichna, J.; Gach, K.; Janecka, A. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules2024 , 29 (13), 2963. [Link]
-
Rosenkranz, H. S.; Mermelstein, R. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research1983 , 114 (3), 217–267. [Link]
-
Mohammadi-Farani, A.; Foroumadi, A.; Rezvani, Z.; Aliabadi, A. Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology2017 , 2 (3), 57-60. [Link]
-
Zhang, Y.; Jia, C.; Wang, Y. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega2022 , 7 (20), 17359–17366. [Link]
-
McCloskey, K.; Smith, J.; Tingle, M.; Wenzel, A.; Lee, A. A.; Ramsundar, B.; Bowen, K.; Noriega, C.; Goldman, B.; Wu, T. C.; Pande, V. S.; Pop, S. M. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling2020 , 60 (9), 4388–4397. [Link]
-
El-Sayed, M. A.; Al-Ostoot, F. H.; Al-Ghamdi, M. A.; Al-Tamimi, A. M.; Al-Massarani, S. M. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules2023 , 28 (13), 5035. [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
-
Wang, J.; Johnson, G. L.; Chen, X. Off-target identification of kinase drug candidates. Bioinformatics2015 , 31 (21), 3408–3415. [Link]
-
Pinto, E.; SINA, C.; Sousa, E. Mutagenicity of Nitroaromatic Compounds. ResearchGate2021 . [Link]
-
Gising, J.; Karamehmedovic, A.; Honarvar, N.; Kumar, R.; Kumar, V. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate2021 . [Link]
-
Chen, Y.-H.; Lin, Y.-J.; Lin, Y.-C.; Hsieh, J.-F. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods2021 , 10 (9), 2179. [Link]
-
Alcolizer Technology. Understanding Cross-Reactivity. [Link]
-
Al-Ghorbani, M.; El-Gazzar, A. R.; Al-Warhi, T.; Rassappan, R.; Fun, H.-K.; Al-Salahi, R. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules2021 , 26 (3), 582. [Link]
-
Elmes, R. B. P.; Quinn, S. J.; Gunnlaugsson, T. 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Chemical Communications2014 , 50 (53), 7041–7044. [Link]
-
Upton, A. M.; Cho, S.; Yang, T. J.; Kim, Y.; Wang, Y.; Zimmerman, M.; Gessner, R. K.; Tuntland, T.; Liu, Y.; Lu, H.; Ma, Z.; Drumm, J.; Mdluli, K.; Buckner, F. S.; Alley, M. R. K. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy2015 , 59 (1), 136–144. [Link]
-
Knight, Z. A.; Lin, H.; Shokat, K. M. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cell2010 , 143 (5), 660–664. [Link]
-
Histologix. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
de Oliveira, C. B.; de Oliveira, F. O.; da Silva, P. B.; de Pádula, M.; da Silva, J. F. M.; de Almeida, M. V.; da Silva, E. N. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz2016 , 111 (8), 529–534. [Link]
-
Li, Y.; Zhang, J.; Li, J.; Zhang, Y.; Wang, Y.; Zhang, J. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules2022 , 27 (15), 4901. [Link]
-
Andreani, A.; Bonazzi, D.; Lelli, G.; Rambaldi, M.; Strocchi, A. Synthesis and Biological Activity of New 2-nitroimidazole Derivatives. European Journal of Medicinal Chemistry1986 , 21 (5), 455–458. [Link]
-
da Silva, J. F. M.; de Pádula, M.; da Silva, E. N. Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media2014 . [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
da Silva, P. B.; de Pádula, M.; de Oliveira, C. B.; de Oliveira, F. O.; da Silva, J. F. M.; de Almeida, M. V.; da Silva, E. N. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry2017 , 17 (10), 1423–1430. [Link]
-
Jisha, V. S.; S, S. S.; V, S. N. Design of Imidazole-Based Derivatives as Potential Candidates Used to treat Breast Cancer. International Journal of Creative Research Thoughts2022 , 10 (5), d28-d36. [Link]
-
Creative Biolabs. Enzyme Inhibition Assessment Service. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
-
Leach, M. W.; Gadam, S. D.; Morton, D.; O'Hara, K.; O'Donnell, P.; Roell, B.; Torphy, T. J.; Vonderfecht, S. L. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology2012 , 40 (2), 243–266. [Link]
-
Bitesize Bio. Cytotoxicity Assays: How We Test Cell Viability. YouTube2022 . [Link]
-
Kumar, R.; Kumar, V. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules2022 , 27 (15), 4901. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [benthamopen.com]
- 7. youtube.com [youtube.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Introduction: The Crux of Reproducibility in Specialized Syntheses
In the realm of pharmaceutical research and drug development, 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid stands as a valuable building block. Its utility in constructing more complex molecules, such as hypoxia-activated prodrugs and novel antimicrobial agents, is significant. However, the path to obtaining this reagent is not always straightforward. While commercially available as a reference standard, the synthesis protocols are not widely published in peer-reviewed literature, leaving researchers to navigate a landscape of analogous reactions and inferred procedures.
This guide addresses a critical, often-overlooked aspect of chemical synthesis: reproducibility . The broader scientific community has increasingly recognized that variability in experimental design and execution can severely hamper progress, leading to wasted resources and a crisis of confidence in published findings[1][2]. For complex heterocyclic syntheses, particularly those involving hazardous nitration steps, this issue is magnified.
Here, we move beyond a simple recitation of steps. This document provides a comparative analysis of two plausible synthetic routes to this compound, grounded in established chemical principles and precedents from related molecules. We will dissect the critical parameters of each route, identify potential pitfalls, and offer a detailed, self-validating protocol designed to maximize the likelihood of achieving consistent, reproducible results.
The Innate Challenge: Navigating the Energetics of Nitroimidazole Chemistry
Before comparing specific routes, it is crucial to understand the inherent challenges of working with nitroimidazoles. The nitration of an imidazole ring is an energetically demanding and potentially hazardous process. The reaction requires strongly acidic and oxidative conditions, often employing a mixture of concentrated nitric and sulfuric acids ("mixed acid"). These conditions create a fine line between successful nitration and uncontrolled oxidation, which can lead to ring cleavage, the evolution of toxic nitrogen oxides, and violent, exothermic runaway reactions[3][4].
Key challenges affecting reproducibility include:
-
Variable Induction Periods: The nitration of 2-methylimidazole sulfate, a common precursor, is known to have a variable and unpredictable induction period. Reagents can accumulate before the reaction initiates, leading to a sudden and violent exotherm that is difficult to control[3].
-
Regioselectivity: The imidazole ring has multiple positions available for nitration. Controlling the reaction conditions (temperature, acid concentration, reaction time) is paramount to selectively install the nitro group at the desired C2 position while avoiding the formation of 4-nitro or 5-nitro isomers[5][6].
-
Oxidative Degradation: Under the harsh conditions required for nitration or subsequent oxidation of other functional groups, the sensitive nitro-imidazole ring can be degraded, leading to byproducts like parabanic acid or imidazolidine-2,4,5-trione, severely impacting yield and purity[5][6].
Any reliable protocol must incorporate stringent controls to mitigate these risks, ensuring that the reaction proceeds predictably from batch to batch.
Comparative Analysis of Plausible Synthetic Routes
Based on analogous syntheses in the literature, we can propose two primary strategies for preparing the target carboxylic acid.
Caption: Comparative overview of two plausible synthetic pathways.
Route A: Synthesis via Ester Hydrolysis
This approach involves the synthesis of an ester precursor, typically the ethyl or methyl ester, followed by saponification (base-catalyzed hydrolysis) to yield the carboxylic acid. This strategy is precedented in the synthesis of related compounds like Evofosfamide, which is prepared via the hydrolysis of ethyl-1-methyl-2-nitroimidazole-5-carboxylate[7].
-
Causality and Rationale: Ester intermediates are often more stable and easier to purify via chromatography than the corresponding carboxylic acids. The final hydrolysis step is typically high-yielding and clean.
-
Reproducibility Challenges:
-
Precursor Synthesis: The primary challenge lies in the reproducible synthesis of the ester itself. This is a multi-step process likely involving the nitration of an esterified imidazole or the esterification of a pre-nitrated imidazole, carrying all the risks of regioselectivity and safety mentioned previously.
-
Hydrolysis Conditions: While generally reliable, the hydrolysis of sterically hindered esters or those with electron-withdrawing groups can be sluggish[8][9]. Incomplete hydrolysis leads to purification difficulties, while overly harsh conditions (high temperature, high base concentration) can promote side reactions or degradation of the nitroimidazole core. Careful monitoring by TLC or LC-MS is essential.
-
Route B: Synthesis via Selective Oxidation of a Precursor Alcohol
This route is more direct, involving the oxidation of a precursor alcohol, (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol. The synthesis of this specific alcohol from its corresponding aldehyde has been reported, providing a solid starting point for this pathway[10].
-
Causality and Rationale: This pathway avoids the potentially complex steps of esterification. The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic chemistry.
-
Reproducibility Challenges:
-
Oxidant Selection: This is the most critical parameter. The chosen oxidizing agent must be potent enough to convert the primary alcohol to a carboxylic acid but selective enough to not over-oxidize the molecule or, more importantly, degrade the electron-deficient, sensitive nitroimidazole ring.
-
Reaction Control: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be effective but are often unselective and can react violently if not added under strict temperature control. The reaction must be meticulously monitored to identify the point of completion and avoid the formation of degradation products. Inconsistent reaction times or temperature fluctuations are major sources of irreproducibility.
-
Comparative Summary
| Feature | Route A: Ester Hydrolysis | Route B: Alcohol Oxidation |
| Precedent | Strong (Indirect)[7] | Strong (Direct Precursor Synthesis)[10] |
| Key Challenge | Multi-step, reproducible synthesis of the ester precursor. | Selective oxidation without degrading the nitroimidazole ring. |
| Potential Yield | Potentially higher if pure ester is obtained; final step is usually efficient. | Highly dependent on the selectivity of the oxidation step. |
| Safety Concerns | Standard concerns for nitroimidazole synthesis in precursor steps. | High; use of strong, potentially hazardous oxidizing agents. |
| Control Points | Purity of ester intermediate; monitoring hydrolysis completion. | Strict temperature control; rate of oxidant addition; reaction quenching. |
Recommended Protocol: A Self-Validating Workflow for Route B
While Route A is viable, Route B offers a more direct path from a known, characterizable intermediate[10][11]. The primary challenge—selective oxidation—can be addressed through rigorous process control. The following hypothetical protocol is designed with self-validating checkpoints to enhance reproducibility.
Disclaimer: This protocol is based on established chemical principles and analogous reactions. It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions, including fume hoods, blast shields, and personal protective equipment.
Workflow Diagram
Caption: Step-by-step workflow for the selective oxidation protocol.
Detailed Step-by-Step Methodology
-
Preparation and Dissolution (0-5 °C):
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol (1.0 eq).
-
Add a 3:1 mixture of acetone and water and stir to dissolve.
-
Cool the reaction vessel in an ice/salt bath to an internal temperature of 0-5 °C. Causality: Low temperature is critical to control the exotherm of the oxidation and minimize side reactions.
-
-
Controlled Oxidation (0-5 °C):
-
Prepare a solution of potassium permanganate (KMnO₄, ~2.5 eq) in water.
-
Add the KMnO₄ solution dropwise via the dropping funnel to the cooled, stirred reaction mixture over a period of 1-2 hours.
-
Control Point: Maintain the internal temperature strictly below 5 °C throughout the addition. The purple color of the permanganate should dissipate as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂). A persistent purple color indicates an excess of oxidant.
-
-
Reaction Monitoring (Checkpoint 1):
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Take an aliquot of the reaction mixture, quench it with a few drops of isopropanol, filter it, and spot it on a TLC plate (or analyze by LC-MS) against a standard of the starting material.
-
Validation: The reaction is complete when the starting material spot is no longer visible. If starting material remains, additional KMnO₄ solution can be added cautiously in small portions. This checkpoint prevents premature quenching and ensures complete conversion, a key factor for reproducible yields.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench any excess KMnO₄ by adding isopropanol dropwise until the purple color is fully discharged.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake with acetone/water. Rationale: Complete removal of MnO₂ is crucial as it can interfere with product isolation.
-
-
Product Isolation (Checkpoint 2):
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly add cold 2M hydrochloric acid (HCl) with stirring to acidify the solution to a pH of ~2-3.
-
Validation: The target carboxylic acid should precipitate as a white or off-white solid. Check the pH with indicator paper to ensure complete protonation and precipitation. This step validates that the oxidation was successful and the product is present as its water-insoluble free acid.
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.
-
Conclusion
The reproducible synthesis of this compound is an achievable but non-trivial task that hinges on a deep understanding of the underlying chemistry and meticulous control over reaction parameters. Direct comparison of established methods is hampered by a lack of published data, but an analysis of plausible routes provides clear guidance. While a route via ester hydrolysis is feasible, the selective oxidation of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol presents a more direct pathway.
Success in this synthesis is ultimately a function of rigorous control. By implementing strict temperature management during oxidation, utilizing in-process checkpoints to validate reaction completeness, and ensuring careful workup and purification, researchers can significantly mitigate the inherent risks and variability associated with nitroimidazole chemistry. This disciplined approach transforms the synthesis from an unpredictable art into a reproducible science, paving the way for more reliable and efficient drug discovery and development.
References
-
PrepChem. Synthesis of EXAMPLE 57: 1-Methyl-2-nitro-5-hydroxymethylimidazole. Available from: [Link]
-
PrepChem. Synthesis of 1-methyl-2-nitro-5-hydroxymethylimidazole. Available from: [Link]
-
Tiwari, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available from: [Link]
-
Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society. Available from: [Link]
-
Fife, T. H. (1965). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. Journal of the American Chemical Society. Available from: [Link]
-
Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials. Available from: [Link]
-
Lian, P., et al. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds. Available from: [Link]
- Biernacki, Z., & Cieslak, M. (1977). Process for the safe nitration of 2-methylimidazole. US Patent 4,209,631.
- Rupp, H. (1981). Safe nitration of 2-methylimidazole. DE Patent 2310414A1.
-
Collins, F. S., & Tabak, L. A. (2014). NIH plans to enhance reproducibility. Nature. Available from: [Link]
-
Bespalov, V. (2014). The elephant in the room: reproducibility in toxicology. Archives of Toxicology. Available from: [Link]
Sources
- 1. The elephant in the room: reproducibility in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIH plans to enhance reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 4. DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]
- 5. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid are routine. However, the lifecycle of a chemical doesn't end with its use in an experiment. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established principles of chemical safety and waste management.
Part 1: Understanding the Compound-Specific Hazards
Before any disposal procedure, a thorough understanding of the potential hazards is paramount. This compound possesses two key functional groups that dictate its hazard profile: the nitro group and the carboxylic acid.
-
Nitroaromatic Compounds: This class of compounds is often associated with toxicity and, in some cases, explosive potential, especially when heated or subjected to shock.[4] The thermal decomposition of nitroimidazoles typically begins with the cleavage of the C-NO2 bond at elevated temperatures.[5]
-
Carboxylic Acids: The carboxylic acid moiety renders the compound acidic. While not a strong acid, it will react with bases and requires neutralization for certain disposal pathways.[6]
Based on data for similar compounds like 2-Methyl-5-nitroimidazole, we can infer that this compound is likely harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5]
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following safety measures are in place.
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Body Protection | Flame-retardant lab coat | Protects against spills and potential for ignition. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or vapors. |
Part 3: Disposal Decision Workflow
The appropriate disposal method depends on the quantity of waste and the available facilities. The following diagram outlines the decision-making process.
Caption: Disposal decision workflow for this compound.
Part 4: Step-by-Step Disposal Protocols
Option 1: Disposal of Bulk Quantities via a Licensed Contractor (Preferred Method)
For quantities exceeding a few grams, the safest and most compliant method is to arrange for disposal through a licensed hazardous waste contractor. This approach ensures that the compound is handled and destroyed in a facility equipped for such chemicals, typically via high-temperature incineration.
Protocol:
-
Segregation and Storage:
-
Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name: "Waste this compound" and the CAS number "50700-55-5".[7]
-
Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials, particularly strong oxidizing agents and bases.[5]
-
-
Contact EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide them with all necessary information about the compound.
-
-
Documentation:
-
Complete all required hazardous waste manifests or internal tracking forms as instructed by your EHS department.
-
Option 2: In-Laboratory Treatment of Small Quantities (Solid Waste)
For very small, laboratory-scale quantities, chemical degradation may be an option for experienced personnel. However, this should only be performed after a thorough risk assessment and with the approval of your institution's EHS department. The primary method for solid organic waste is often dissolution followed by incineration.
Protocol (based on recommendations for similar compounds):
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dissolution:
-
Carefully dissolve the solid waste in a combustible solvent such as ethanol or isopropanol. The concentration should be kept low.
-
-
Transfer to Waste Container:
-
Transfer the resulting solution to a designated flammable waste container.
-
-
Disposal:
-
This container should be collected by your institution's hazardous waste program for incineration.[5]
-
Option 3: Treatment of Aqueous Waste (e.g., from Spills or Dilute Solutions)
For dilute aqueous solutions or for the treatment of spill residues, a two-step process of neutralization followed by potential degradation is recommended.
Step 1: Neutralization of Acidity
The carboxylic acid group must be neutralized before further treatment or disposal.
Protocol:
-
Dilution: If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water with stirring.[8]
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while stirring and monitoring the pH with a pH meter or pH paper.[9][10]
-
Be aware that the reaction may produce gas (carbon dioxide if using bicarbonate) and be exothermic. Proceed slowly and with caution.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[11]
-
-
Post-Neutralization: The resulting neutralized solution still contains the nitroimidazole structure and should not be disposed of down the drain without further treatment.
Step 2: Chemical Degradation (Advanced Oxidation Processes - AOPs)
Advanced Oxidation Processes can be effective for breaking down the nitroaromatic ring structure in aqueous solutions. These methods generate highly reactive hydroxyl radicals that can mineralize organic pollutants.[12][13] This is an advanced procedure and should only be undertaken by trained personnel with the appropriate equipment.
Example Protocol (UV/H₂O₂):
-
Setup: Place the neutralized aqueous solution in a suitable UV-transparent reactor equipped with a magnetic stirrer and a UV lamp (e.g., 254 nm).
-
Addition of Oxidant: Add a controlled amount of hydrogen peroxide (H₂O₂) to the solution.
-
Irradiation: Turn on the UV lamp to initiate the generation of hydroxyl radicals and the degradation of the nitroimidazole.
-
Monitoring: The degradation process can be monitored by techniques such as HPLC or UV-Vis spectroscopy.
-
Final Disposal: Once degradation is complete (as confirmed by analytical methods), the resulting solution may be suitable for drain disposal, pending approval from your EHS department.
Part 5: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For Small, Manageable Spills:
-
Ensure you are wearing the appropriate PPE (see Table 1).
-
Contain the spill using an absorbent material like vermiculite or sand.
-
Carefully sweep the solid material into a designated waste container.
-
For liquid spills, use a spill kit with absorbent pads.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All contaminated materials must be disposed of as hazardous waste.[5]
-
Conclusion: A Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By understanding the compound's inherent hazards, implementing robust safety protocols, and following a logical disposal workflow, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
- Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly.
- Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
- ChemicalBook. (2025, August 8). This compound.
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
- Cornell University Environmental Health and Safety. (n.d.). 7.1.2 Acid Neutralization.
- Arctom. (n.d.). CAS NO. 50700-55-5 | this compound.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Lian, L., et al. (2020).
- Washington National Primate Research Center. (n.d.). Organic Acid Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ)
- ResearchGate. (2025, November 28). (PDF) Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes.
- Sigma-Aldrich. (2025, November 24). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 50700-55-5.
- Wuhan Fengtai Weiyuan Technology Co., Ltd. (2019). This compound, CAS:50700-55-5. Retrieved from Wuhan Fengtai Weiyuan Technology Co., Ltd.
- AccelaChem. (n.d.). 1341334-14-2,3-(4-methylphenyl)cycloheptan-1-ol.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS - 2-Methyl-5-nitroimidazole.
- PubChem. (n.d.). This compound.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- BLDpharm. (n.d.). 50700-55-5|this compound.
- Biosynth. (n.d.). This compound | 50700-55-5 | ACA70055.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- CDMF. (2023, January 18). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- PubMed. (n.d.). Highly polar metabolites of nitroaromatic compounds in ammunition wastewater.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - 1-Methyl-1H-imidazole-2-carboxylic acid.
- Spain, J. C. (1995).
- Atmospheric Photochemical Oxid
- Treatment and disposal of chemical wastes in daily labor
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia.
- Microbiology and Molecular Biology Reviews. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Spain, J. C., & Hughes, J. B. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
Sources
- 1. This compound CAS#: 50700-55-5 [amp.chemicalbook.com]
- 2. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]
- 3. 1341334-14-2,3-(4-methylphenyl)cycloheptan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. coral.washington.edu [coral.washington.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. esd.uga.edu [esd.uga.edu]
- 9. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. waterandwastewater.com [waterandwastewater.com]
- 12. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
A Proactive Safety Protocol for Handling 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
This document provides a comprehensive operational and safety guide for the handling and disposal of this compound. As specific safety data for this compound is not extensively published, this guide is built upon a conservative, hazard-based assessment of structurally analogous compounds, namely nitroimidazoles and imidazole carboxylic acids. This proactive approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment: An Analog-Based Evaluation
The primary hazards associated with this compound are inferred from its core functional groups: the nitroimidazole ring and the carboxylic acid moiety. An analysis of similar compounds suggests the following potential hazards.
| Potential Hazard | Rationale Based on Analogous Compounds | Supporting Sources |
| Acute Oral Toxicity | Classified as "Harmful if swallowed." This is a common characteristic of nitroaromatic compounds and various nitroimidazole derivatives. | [1][2][3][4] |
| Skin & Eye Irritation | Both imidazole carboxylic acids and nitroimidazoles are documented to cause skin and serious eye irritation. Direct contact can lead to burns. | [4][5] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. Fine dusts of nitro compounds can also present an explosion hazard if ignited in a confined space. | [4][6][7] |
| Chemical Reactivity | Nitro compounds can be reactive and should be stored away from strong oxidizing agents. Thermal decomposition may release toxic nitrogen oxides (NOx). | [1][8][7] |
Core Directive: Personal Protective Equipment (PPE) Protocol
Engineering controls are the first line of defense. All handling of this compound must be performed within a certified chemical fume hood. An operational eyewash station and safety shower must be readily accessible.[1][5]
The following PPE is mandatory for all personnel handling this compound.
| Protection Level | Respiratory Protection | Eye & Face Protection | Hand Protection | Body Protection |
| Routine Handling | NIOSH-approved N95 respirator or higher to prevent dust inhalation.[5] | Tightly fitting chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][5][6] | Nitrile or butyl rubber gloves. Inspect for integrity before each use. Use proper removal technique to avoid skin contact.[9] | A standard laboratory coat. |
| Large Quantities / Spill Cleanup | Full-face respirator with cartridges appropriate for organic vapors and particulates.[6] | A full-face shield worn over chemical safety goggles. | Heavy-duty nitrile or butyl rubber gloves. Consider double-gloving. | A chemically resistant apron or coverall over the laboratory coat.[6] |
Safe Handling Workflow
The following workflow must be adhered to during any manipulation of the compound to ensure minimal exposure and contamination risk.
Caption: A step-by-step workflow for the safe handling of the compound.
Operational and Disposal Plans
Standard Operating Procedure for Handling
-
Preparation : Before handling, ensure all engineering controls are functional and all required PPE is correctly donned.
-
Weighing : Conduct all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine dust.
-
Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Ensure it is kept separate from incompatible materials, particularly strong oxidizing agents.[1][8]
Waste Disposal Plan
As a nitro-organic compound, this compound must be treated as hazardous chemical waste.
-
Waste Segregation : Do not mix this waste with other chemical streams unless compatibility is confirmed. It is incompatible with oxidizing mineral acids.[10] Collect all waste, including contaminated consumables (e.g., gloves, weigh paper), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and "Nitro Compounds."
-
Disposal : Arrange for pickup and disposal through a licensed professional waste disposal service.[2][11] Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Immediate and correct response to an exposure is critical. The following table outlines the necessary actions.
| Exposure Scenario | Immediate Action Required |
| Major Spill | Evacuate personnel from the immediate area. Alert safety officer. Prevent dust formation. Do not clean up without appropriate respiratory and body protection.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Emergency Response Logic
Caption: Decision-making flow for immediate emergency response actions.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%.
- ChemicalBook. (2023). 2-Nitroimidazole - Safety Data Sheet.
- Thermo Fisher Scientific. (2021). 4-Nitroimidazole - Safety Data Sheet.
- LGC. (2023). CAT 244 - 2-Methyl-5-nitroimidazole - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 2-METHYL-5-NITRO IMIDAZOLE - Material Safety Data Sheet.
- LeelineWork. (2024). What PPE Should You Wear When Handling Acid 2024?.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Environmental Safety, Sustainability and Risk (ESSR). (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
- National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- Fisher Scientific. (2021). 1-Methyl-1H-imidazole-5-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2023). 1-Methyl-1H-imidazole-2-carboxylic acid - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol - Material Safety Data Sheet.
- PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.fi [fishersci.fi]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. calpaclab.com [calpaclab.com]
- 11. essr.umd.edu [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
